molecular formula C6H3BrIN3 B1527503 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine CAS No. 1109284-33-4

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B1527503
CAS No.: 1109284-33-4
M. Wt: 323.92 g/mol
InChI Key: YYRFAUZQNJMKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C6H3BrIN3 and its molecular weight is 323.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-3-iodopyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRFAUZQNJMKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718669
Record name 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1109284-33-4
Record name 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine: Synthesis, Characterization, and Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, spectral characterization, and strategic reactivity, highlighting its significance as a versatile scaffold in modern medicinal chemistry.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Core in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core is a fused, bicyclic N-heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and ability to be functionalized at multiple positions make it a "privileged scaffold" for the design of therapeutic agents.[2] This core is a key component in numerous biologically active compounds, including approved drugs and clinical candidates targeting a range of diseases.

Notably, pyrazolo[1,5-a]pyrimidine derivatives have shown potent activity as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3] This has led to their development as targeted cancer therapies. Beyond oncology, this scaffold is found in compounds with anti-inflammatory, antiviral, and central nervous system activities.[4]

The subject of this guide, this compound, is a particularly valuable derivative. The presence of two different halogen atoms at distinct positions on the core—a bromine at the 6-position and an iodine at the 3-position—opens the door for selective, sequential chemical modifications. This differential reactivity is a powerful tool for medicinal chemists, allowing for the controlled and directional synthesis of complex molecules in drug discovery campaigns.

Physicochemical Properties and Structure

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1109284-33-4[5]
Molecular Formula C₆H₃BrIN₃[5]
Molecular Weight 323.92 g/mol [5]
IUPAC Name This compound[5]
SMILES C1=C(C=NC2=C(C=NN21)I)Br[5]
Predicted XlogP 1.7[6]

The chemical structure of this compound is depicted below.

G cluster_0 This compound mol mol G start 5-Amino-1H-pyrazole step1 Step 1: Cyclocondensation start->step1 reagent1 2-Bromo-malonaldehyde reagent1->step1 intermediate 6-Bromopyrazolo[1,5-a]pyrimidine step1->intermediate Formation of pyrimidine ring step2 Step 2: Electrophilic Iodination intermediate->step2 reagent2 N-Iodosuccinimide (NIS) reagent2->step2 product This compound step2->product Selective iodination at C3 G cluster_0 Selective Functionalization at C3 (Iodo) cluster_1 Functionalization at C6 (Bromo) start This compound step1 Suzuki Coupling 1 (Mild Conditions) start->step1 reagent1 R¹-B(OH)₂ reagent1->step1 intermediate 6-Bromo-3-R¹-pyrazolo[1,5-a]pyrimidine step1->intermediate C-I bond reacts selectively step2 Suzuki Coupling 2 (Forcing Conditions) intermediate->step2 reagent2 R²-B(OH)₂ reagent2->step2 product 6-R²-3-R¹-pyrazolo[1,5-a]pyrimidine step2->product C-Br bond reacts

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its structural resemblance to purines allows it to act as an antimetabolite in various biochemical pathways, leading to a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The fused bicyclic system offers a rigid framework that can be strategically functionalized at various positions to modulate its pharmacological profile.[2][5] Among the many derivatives, 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine stands out as a highly versatile building block for drug discovery, offering two distinct halogenated sites for further chemical elaboration. The differential reactivity of the bromo and iodo substituents allows for selective and sequential functionalization, making it a valuable intermediate in the synthesis of complex molecules and chemical probes.[6] This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably predicted based on computational models and extrapolated from data on closely related analogues.

Core Molecular Attributes
PropertyValueSource
Molecular Formula C₆H₃BrIN₃PubChem CID: 56845243[7]
Molecular Weight 323.92 g/mol PubChem CID: 56845243[7]
IUPAC Name This compoundPubChem CID: 56845243[7]
CAS Number 1109284-33-4Sigma-Aldrich
Canonical SMILES C1=C(C=NC2=C(C=NN21)I)BrPubChem CID: 56845243[7]
InChI Key YYRFAUZQNJMKHU-UHFFFAOYSA-NPubChem CID: 56845243[7]
Predicted Physicochemical Data

The following table summarizes key computed physicochemical properties that are crucial for understanding the compound's behavior in various experimental settings.

PropertyPredicted ValueSignificance in Drug Development
XLogP3 1.7Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[7][8]
Topological Polar Surface Area (TPSA) 42.9 ŲA low TPSA value is generally associated with good cell membrane permeability.
Hydrogen Bond Donors 0The absence of hydrogen bond donors can contribute to improved oral bioavailability.
Hydrogen Bond Acceptors 3The nitrogen atoms in the ring system can act as hydrogen bond acceptors, influencing solubility and target binding.
Rotatable Bond Count 0The rigid fused ring structure limits conformational flexibility, which can be advantageous for target specificity.
Predicted Solubility Data not availableSolubility is a critical parameter for formulation and bioavailability. Experimental determination in various solvents is recommended.[4][5]
Predicted Melting Point Data not availableThe melting point provides information about the purity and stability of the compound. For related pyrazolo[1,5-a]pyrimidine derivatives, melting points can range from 150°C to over 300°C depending on the substituents.
Predicted Boiling Point Data not availableDue to its solid nature and likely high melting point, the boiling point is not a practically relevant parameter.

Synthesis and Purification

A general and efficient method for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines involves a one-pot cyclization and halogenation reaction. This approach can be adapted for the synthesis of this compound.[3]

Proposed Synthetic Pathway

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 5-Amino-3-bromopyrazole D Acidic Catalyst (e.g., p-TsOH) Solvent (e.g., Acetic Acid) Heat A->D B Malondialdehyde or equivalent B->D C N-Iodosuccinimide (NIS) C->D E This compound D->E Cyclocondensation & Iodination

Caption: Proposed one-pot synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted from related syntheses)
  • Reaction Setup: To a solution of 5-amino-3-bromopyrazole (1 equivalent) in a suitable solvent such as acetic acid, add malondialdehyde or a synthetic equivalent (1.1 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Cyclization: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed. This step forms the 6-bromopyrazolo[1,5-a]pyrimidine intermediate.

  • Iodination: Cool the reaction mixture to room temperature and add N-iodosuccinimide (NIS) (1.2 equivalents) portion-wise. Stir the mixture at room temperature or with gentle heating until the iodination is complete, as indicated by TLC.

  • Work-up: Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution). The crude product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the three protons on the pyrazolo[1,5-a]pyrimidine core. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atoms in the heterocyclic system.

  • Expected Chemical Shifts (δ, ppm):

    • H-2: ~8.5-8.7 ppm (singlet)

    • H-5: ~8.8-9.0 ppm (doublet)

    • H-7: ~8.6-8.8 ppm (doublet)

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbons attached to the halogens will exhibit characteristic chemical shifts.

  • Expected Chemical Shifts (δ, ppm):

    • C-2: ~150-155 ppm

    • C-3 (C-I): ~80-90 ppm

    • C-3a: ~145-150 ppm

    • C-5: ~140-145 ppm

    • C-6 (C-Br): ~110-120 ppm

    • C-7: ~135-140 ppm

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine and iodine will result in a characteristic isotopic pattern in the mass spectrum.

  • Expected [M]+: A cluster of peaks around m/z 323, 325, and 327, corresponding to the different isotopes of bromine.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C=C and C=N stretching vibrations within the aromatic heterocyclic system, typically in the range of 1500-1650 cm⁻¹.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-I bonds in transition metal-catalyzed cross-coupling reactions. The C-I bond is generally more reactive than the C-Br bond, allowing for selective functionalization at the 3-position.[6]

Selective Functionalization Workflow

Selective_Functionalization A This compound B Suzuki, Sonogashira, or Buchwald-Hartwig Coupling at C3 (e.g., with R¹-B(OH)₂, R¹-acetylene, or R¹-NH₂) A->B Selective Reaction at C-I bond C 6-Bromo-3-(R¹)-pyrazolo[1,5-a]pyrimidine B->C D Suzuki, Stille, or Heck Coupling at C6 (e.g., with R²-B(OH)₂, R²-Sn(Bu)₃, or R²-alkene) C->D Reaction at C-Br bond E 6-(R²)-3-(R¹)-pyrazolo[1,5-a]pyrimidine (Disubstituted Product) D->E

Caption: Sequential cross-coupling reactions on this compound.

This selective functionalization is a powerful tool for generating libraries of diverse compounds for screening against various biological targets. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in the development of inhibitors for a range of protein kinases, which are crucial targets in oncology.[3][10] The ability to introduce different substituents at the 3- and 6-positions allows for the fine-tuning of the molecule's steric and electronic properties to optimize its binding affinity and selectivity for a particular kinase.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed[7]

  • H315: Causes skin irritation[7]

  • H319: Causes serious eye irritation[7]

  • H335: May cause respiratory irritation[7]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its di-halogenated structure allows for selective and sequential functionalization, enabling the synthesis of a wide array of derivatives. While experimental data for this specific compound is limited, its physicochemical properties can be reasonably estimated, and its reactivity is predictable based on the established chemistry of the pyrazolo[1,5-a]pyrimidine scaffold. This technical guide provides a solid foundation for researchers to effectively utilize this compound in their synthetic and drug development endeavors.

References

Synthesis pathway for 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, particularly as protein kinase inhibitors in oncology.[1][2] The targeted introduction of halogens onto this scaffold is a critical strategy in medicinal chemistry, enabling subsequent structural modifications through cross-coupling reactions to modulate biological activity and pharmacokinetic properties.[2][3] This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound, a key building block for drug discovery. We will dissect a robust, multi-step synthetic strategy, beginning with the foundational cyclocondensation to form the core ring system, followed by a regioselective sequential halogenation. The rationale behind each experimental step, choice of reagents, and reaction conditions is elucidated to provide researchers with a deep, actionable understanding of the process.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The fused bicyclic structure of pyrazolo[1,5-a]pyrimidines, which integrates a pyrazole and a pyrimidine ring, has garnered immense interest in medicinal chemistry.[1][4] This scaffold is a bioisostere of purine, allowing its derivatives to interact with a wide array of biological targets.[5] Compounds incorporating this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anxiolytic properties.[1][6] The ability to precisely functionalize the ring system is paramount for developing structure-activity relationships (SAR) and optimizing lead compounds.[2] The title compound, this compound, serves as a versatile intermediate where the electronically distinct C-I and C-Br bonds can be selectively addressed in subsequent diversification reactions, such as Suzuki or Sonogashira couplings.[3]

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target compound dictates a sequential approach. The core pyrazolo[1,5-a]pyrimidine scaffold is the logical starting point for halogenation. The distinct electronic environments of the C3 and C6 positions suggest that a controlled, stepwise introduction of iodine and bromine is more feasible than a one-pot dihalogenation.

The C3 position of the pyrazolo[1,5-a]pyrimidine ring is known to be the most nucleophilic and is thus the primary site for electrophilic substitution.[7][8] Therefore, our forward synthesis will begin with the iodination of the parent heterocycle. Subsequent bromination is directed to the C6 position. The parent pyrazolo[1,5-a]pyrimidine core is constructed through the well-established cyclocondensation of 3-aminopyrazole with a suitable 1,3-dicarbonyl synthetic equivalent.

G Target This compound Intermediate1 3-Iodopyrazolo[1,5-a]pyrimidine Target->Intermediate1 Electrophilic Bromination (NBS) Intermediate2 Pyrazolo[1,5-a]pyrimidine Intermediate1->Intermediate2 Regioselective Iodination (NIS) Intermediate3 3-Aminopyrazole Intermediate2->Intermediate3 Cyclocondensation StartingMaterials β-Ketonitrile + Hydrazine Intermediate3->StartingMaterials Cyclization

Caption: Retrosynthetic pathway for the target compound.

Synthesis Pathway: From Precursors to Final Product

The proposed forward synthesis is a three-stage process:

  • Stage 1: Synthesis of the 3-aminopyrazole precursor.

  • Stage 2: Construction of the pyrazolo[1,5-a]pyrimidine core.

  • Stage 3: Sequential regioselective halogenation.

Stage 1: Synthesis of 3-Aminopyrazole

The most common and efficient route to 3-aminopyrazole involves the condensation of a β-ketonitrile with hydrazine.[9][10] This reaction proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group.[9]

G cluster_reactants Reactants cluster_products Product Ketonitrile β-Ketonitrile Aminopyrazole 3-Aminopyrazole Ketonitrile->Aminopyrazole Ketonitrile->Aminopyrazole AcOH, EtOH, Reflux Hydrazine Hydrazine Hydrazine->Aminopyrazole

Caption: Synthesis of the 3-aminopyrazole precursor.

Causality of Experimental Choices:

  • Reagents: β-Ketonitriles are readily available starting materials. Hydrazine hydrate is a common and inexpensive source of the dinucleophilic hydrazine moiety.

  • Solvent & Catalyst: Ethanol is an effective solvent for both reactants, and a catalytic amount of acetic acid facilitates the initial condensation by activating the carbonyl group.

Stage 2: Construction of the Pyrazolo[1,5-a]pyrimidine Core

The core scaffold is assembled via the reaction of 3-aminopyrazole with a 1,3-bis-electrophile.[4][11] Malondialdehyde or its synthetic equivalents, such as 1,1,3,3-tetramethoxypropane, are ideal for this transformation. The reaction regioselectively forms the pyrazolo[1,5-a]pyrimidine isomer due to the higher nucleophilicity of the exocyclic amino group of the 3-aminopyrazole compared to the endocyclic ring nitrogen.[12]

Mechanism Insight: The reaction initiates with the nucleophilic attack of the primary amino group of the pyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by a dehydrative cyclization, where the endocyclic nitrogen attacks the second carbonyl group, ultimately leading to the aromatic fused-ring system after a final dehydration step.

Stage 3: Sequential Halogenation

With the core scaffold in hand, the final stage involves the controlled, sequential introduction of iodine and bromine.

Step 3a: Regioselective C3-Iodination The C3 position of the pyrazolo[1,5-a]pyrimidine ring is electron-rich and highly susceptible to electrophilic attack.[7][8] N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this purpose.

  • Rationale: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The choice of solvent, such as acetonitrile or DMF, is critical to facilitate the reaction while minimizing side products. The reaction is highly regioselective, yielding the 3-iodo derivative in good yields.[13]

Step 3b: Regioselective C6-Bromination Following the iodination of the C3 position, the subsequent bromination is directed to the C6 position on the pyrimidine ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.

  • Rationale: The introduction of an electron-withdrawing iodine atom at C3 deactivates the pyrazole ring towards further electrophilic attack. The pyrimidine ring, while generally electron-deficient, now becomes the more favorable site for halogenation. The C6 position is targeted for bromination. While dibromination at C3 and C6 has been reported when using excess NBS on the parent scaffold, the sequential approach starting with the 3-iodo intermediate provides a controlled path to the desired di-halogenated product.[13]

Summary of Synthetic Protocol

The following table summarizes the key parameters for each step of the synthesis.

Stage Reaction Key Reagents & Conditions Typical Yield Reference
1 3-Aminopyrazole Synthesisβ-Ketonitrile, Hydrazine hydrate, EtOH, cat. AcOH, Reflux80-90%[9][14]
2 Core Synthesis3-Aminopyrazole, 1,1,3,3-Tetramethoxypropane, aq. HCl, Reflux75-85%[1]
3a C3-IodinationPyrazolo[1,5-a]pyrimidine, NIS, Acetonitrile, RT85-95%[7][13]
3b C6-Bromination3-Iodopyrazolo[1,5-a]pyrimidine, NBS, Acetonitrile, Reflux70-80%[13]

Detailed Experimental Protocols

Caution: These procedures should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine
  • To a solution of 3-aminopyrazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid (5:1 v/v), add 1,1,3,3-tetramethoxypropane (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure pyrazolo[1,5-a]pyrimidine.

Protocol 2: Synthesis of 3-Iodopyrazolo[1,5-a]pyrimidine
  • Dissolve pyrazolo[1,5-a]pyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Protect the reaction from light.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v) and stir for 15 minutes.

  • Extract the mixture with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-iodopyrazolo[1,5-a]pyrimidine.

Protocol 3: Synthesis of this compound
  • To a solution of 3-iodopyrazolo[1,5-a]pyrimidine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.1 eq).

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, this compound.

  • Characterization Data: Molecular Formula: C₆H₃BrIN₃; Molecular Weight: 323.92 g/mol .[15][16]

Conclusion

The synthetic pathway detailed in this guide represents a robust and reproducible method for accessing this compound. By understanding the underlying principles of reactivity and regioselectivity of the pyrazolo[1,5-a]pyrimidine core, researchers can confidently employ this strategy. The resulting di-halogenated product is a highly valuable platform for the development of novel, diversified libraries of bioactive compounds, enabling further exploration of this important scaffold in the pursuit of new therapeutic agents.

References

A Comprehensive Technical Guide to 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine (CAS No. 1109284-33-4): A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine, a key heterocyclic building block in modern medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure, frequently incorporated into molecules targeting a range of biological pathways, particularly as protein kinase inhibitors.[1][2] This guide will delve into the synthesis, chemical properties, and strategic application of this di-halogenated intermediate, with a focus on leveraging its distinct halogen functionalities for selective chemical modifications. Detailed experimental protocols for its synthesis and subsequent cross-coupling reactions are provided, underpinned by an analysis of the mechanistic principles that govern its reactivity. This document serves as a critical resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, allowing it to function as a versatile scaffold for the development of ATP-competitive inhibitors.[3] Derivatives of this scaffold have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases such as cancer.[2][4]

The strategic placement of bromo and iodo substituents at the 6- and 3-positions, respectively, on the pyrazolo[1,5-a]pyrimidine ring system of the title compound, 1 , offers medicinal chemists a powerful tool for molecular diversification. The differential reactivity of the C-I and C-Br bonds in metal-catalyzed cross-coupling reactions allows for sequential and site-selective functionalization, enabling the synthesis of complex molecular architectures from a single, versatile starting material.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1109284-33-4[5]
Molecular Formula C₆H₃BrIN₃[5]
Molecular Weight 323.92 g/mol [5]
IUPAC Name This compound[5]
Canonical SMILES C1=C(C=NC2=C(C=NN21)I)Br[5]
InChIKey YYRFAUZQNJMKHU-UHFFFAOYSA-N[5]

Synthesis and Characterization

The synthesis of this compound (1 ) can be envisioned through a sequential halogenation strategy starting from the parent pyrazolo[1,5-a]pyrimidine scaffold or a pre-functionalized precursor. A plausible and efficient route involves the bromination of pyrazolo[1,5-a]pyrimidine followed by iodination.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This two-step process leverages the known reactivity of the pyrazolo[1,5-a]pyrimidine core towards electrophilic halogenation.

Synthesis of this compound start Pyrazolo[1,5-a]pyrimidine intermediate 6-Bromopyrazolo[1,5-a]pyrimidine start->intermediate N-Bromosuccinimide (NBS), Acetonitrile, rt, 8h product This compound (1) intermediate->product N-Iodosuccinimide (NIS), CH2Cl2, rt

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine

A general procedure for the bromination of pyrazolo[1,5-a]pyrimidines has been reported and can be adapted for this synthesis.[6]

  • Materials: Pyrazolo[1,5-a]pyrimidine, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • To a solution of pyrazolo[1,5-a]pyrimidine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.0 eq).

    • Stir the reaction mixture at room temperature for 8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel chromatography to afford 6-bromopyrazolo[1,5-a]pyrimidine.

Step 2: Synthesis of this compound (1)

The subsequent iodination can be achieved using N-iodosuccinimide (NIS), a common iodinating agent for electron-rich heterocyclic systems.[1] A recently developed method for the C3-iodination of pyrazolo[1,5-a]pyrimidines using (diacetoxyiodo)benzene (PIDA) and a halide source in aqueous media at ambient temperature presents a greener alternative.[7]

  • Materials: 6-Bromopyrazolo[1,5-a]pyrimidine, N-Iodosuccinimide (NIS), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 6-bromopyrazolo[1,5-a]pyrimidine (1.0 eq) in dichloromethane.

    • Add N-Iodosuccinimide (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NIS.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound (1 ).

Characterization Data (Predicted)
  • ¹H NMR: The spectrum is expected to show three signals in the aromatic region corresponding to the protons at the C2, C5, and C7 positions. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

  • ¹³C NMR: The spectrum will display six signals for the carbon atoms of the bicyclic core. The carbons bearing the halogen atoms (C3, C6) will be significantly shifted.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one iodine atom. The molecular ion peak [M]⁺ would be expected at m/z 322.8555.[5]

Reactivity and Synthetic Utility: A Gateway to Diverse Scaffolds

The primary utility of this compound in drug discovery lies in its capacity for selective functionalization through palladium-catalyzed cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a sequential and regioselective approach to introduce different substituents.

Reactivity_of_this compound cluster_reactions Cross-Coupling Reactions A This compound (1) B 6-Bromo-3-substituted-pyrazolo[1,5-a]pyrimidine A->B Selective reaction at C3 (Iodo) C 3,6-Disubstituted-pyrazolo[1,5-a]pyrimidine B->C Reaction at C6 (Bromo) Suzuki Suzuki-Miyaura (R-B(OH)2) Sonogashira Sonogashira (R-C≡CH) Buchwald Buchwald-Hartwig (R-NH2)

Caption: Selective functionalization strategy for this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. By carefully selecting the catalyst and reaction conditions, it is possible to selectively couple an aryl or heteroaryl boronic acid at the C3 position, leaving the C6-bromo substituent intact for a subsequent coupling reaction.[10][11]

General Protocol for Selective Suzuki-Miyaura Coupling at C3:

  • Materials: this compound (1 ), aryl/heteroaryl boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃ or K₂CO₃), solvent (e.g., dioxane/water or DME).

  • Procedure:

    • In a reaction vessel, combine this compound (1 ) (1.0 eq), the boronic acid (1.1-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0 eq).

    • Degas the mixture and purge with an inert gas (e.g., argon or nitrogen).

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until completion (monitor by TLC or LC-MS).

    • After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent.

    • Purify the product by column chromatography.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations or as structural elements in their own right. The C3-iodo bond will preferentially react under standard Sonogashira conditions.

General Protocol for Selective Sonogashira Coupling at C3:

  • Materials: this compound (1 ), terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), base (e.g., triethylamine or diisopropylamine), solvent (e.g., THF or DMF).

  • Procedure:

    • To a solution of this compound (1 ) (1.0 eq) and the terminal alkyne (1.2-2.0 eq) in the chosen solvent, add the palladium catalyst (1-5 mol%), CuI (2-10 mol%), and the base.

    • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete.

    • Work up the reaction by filtering off the amine salt and concentrating the filtrate.

    • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[4][12] This reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position of the pyrazolo[1,5-a]pyrimidine core.

General Protocol for Selective Buchwald-Hartwig Amination at C3:

  • Materials: this compound (1 ), amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos, BINAP), strong base (e.g., NaOtBu or K₃PO₄), solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the solvent and stir for a few minutes to form the active catalyst.

    • Add this compound (1 ) (1.0 eq), the amine (1.1-1.5 eq), and the base.

    • Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor its progress.

    • After completion, cool the reaction, quench with water, and extract the product.

    • Purify by column chromatography.

Applications in Drug Discovery: A Patent Perspective

While specific patents detailing the direct use of this compound are not prevalent in the public domain, numerous patents describe the synthesis of highly substituted pyrazolo[1,5-a]pyrimidine derivatives for various therapeutic indications.[13][14] The synthetic strategies employed in these patents often rely on halogenated pyrazolo[1,5-a]pyrimidine intermediates. The unique di-halogenation pattern of compound 1 makes it an ideal starting point for the efficient construction of compound libraries for high-throughput screening and lead optimization. The ability to sequentially introduce different functionalities at the C3 and C6 positions allows for a systematic exploration of the structure-activity relationship (SAR) around the pyrazolo[1,5-a]pyrimidine core.

Safety and Handling

Based on the GHS hazard statements for this compound, this compound should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its di-halogenated nature, with halogens of differing reactivity, provides a versatile platform for sequential and regioselective functionalization via a range of palladium-catalyzed cross-coupling reactions. This technical guide has outlined the synthesis, properties, and synthetic utility of this compound, providing researchers with the foundational knowledge required to effectively incorporate it into their drug discovery programs. The continued exploration of the chemistry of this and related heterocyclic intermediates will undoubtedly lead to the development of novel therapeutics with improved efficacy and selectivity.

References

IUPAC name for 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine: A Key Intermediate in Kinase Inhibitor Discovery

Executive Summary

This compound is a halogenated heterocyclic compound that has emerged as a strategically vital building block in medicinal chemistry and drug discovery. Its rigid, fused N-heterocyclic scaffold is a "privileged structure," frequently found in molecules designed to interact with key biological targets. The differential reactivity of its bromine and iodine substituents makes it an exceptionally versatile platform for the synthesis of complex molecular architectures through site-selective cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical identity, synthesis, reactivity, and profound importance in the development of targeted therapeutics, particularly protein kinase inhibitors for oncology.

Core Molecular Identity and Physicochemical Profile

Precise identification is the cornerstone of chemical research and development. The fundamental properties of this compound are summarized below.

Nomenclature and Structural Identifiers

The compound is unambiguously defined by the following identifiers.

IdentifierValueSource
IUPAC Name This compound[1][2][3]
CAS Number 1109284-33-4[1][2][3]
Molecular Formula C₆H₃BrIN₃[1][2]
Canonical SMILES C1=C(C=NC2=C(C=NN21)I)Br[1][2]
InChIKey YYRFAUZQNJMKHU-UHFFFAOYSA-N[1][2]
Physicochemical Properties

These properties are essential for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource
Molecular Weight 323.92 g/mol [1]
Monoisotopic Mass 322.85551 Da[1]
Appearance Off-white to slight yellow solid
Purity Typically ≥95%[2]
Storage Store at 2-8°C, protected from light[2]

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core is not merely a random heterocyclic system; it is a validated scaffold that has demonstrated significant therapeutic potential.[4] Its planar, aromatic structure is adept at fitting into the ATP-binding pockets of numerous protein kinases, making it a cornerstone for the design of kinase inhibitors.[5][6]

Significance in Oncology and Drug Development

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The pyrazolo[1,5-a]pyrimidine framework is central to several clinically successful and investigational kinase inhibitors. Notably, two of the three FDA-approved drugs for treating cancers with NTRK gene fusions are built upon this core structure, underscoring its clinical relevance.[7]

Key Biological Targets

Derivatives of this scaffold have shown potent inhibitory activity against a wide array of protein kinases implicated in cancer and other diseases.[8] This versatility makes this compound a high-value starting material for generating diverse compound libraries.

G cluster_core Pyrazolo[1,5-a]pyrimidine Core cluster_targets Key Protein Kinase Targets Core Scaffold Trk TrkA, TrkB, TrkC Core->Trk NTRK Fusion Cancers CDK CDK1, CDK2 Core->CDK Cell Cycle Control Pim Pim-1 Core->Pim Cell Survival EGFR EGFR Core->EGFR NSCLC BRaf B-Raf / MEK Core->BRaf Melanoma G cluster_precursors Key Precursors Target 6-Bromo-3-iodo- pyrazolo[1,5-a]pyrimidine Pyraz 5-Amino-3-iodopyrazole Target->Pyraz C-N bond disconnection Carbonyl Brominated 1,3-dicarbonyl (or equivalent) Target->Carbonyl C-N, C-C bond disconnections G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Structures Core This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki C3-I (mild cond.) C6-Br (forcing cond.) Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira C3-I (mild cond.) C6-Br (forcing cond.) Buchwald Buchwald-Hartwig (R₂-NH) Core->Buchwald C3-I (mild cond.) C6-Br (forcing cond.) Heck Heck Coupling (Alkene) Core->Heck C3-I (mild cond.) C6-Br (forcing cond.) Prod_Suzuki Aryl/Heteroaryl (C-C bond) Suzuki->Prod_Suzuki Prod_Sono Alkynyl (C-C bond) Sonogashira->Prod_Sono Prod_Buch Amino/Amido (C-N bond) Buchwald->Prod_Buch Prod_Heck Alkenyl (C-C bond) Heck->Prod_Heck

References

Spectral Data Analysis of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectral data for the novel heterocyclic compound, 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the mass spectrometry (MS) and nuclear magnetic resonance (NMR) characteristics of this molecule. While experimental data for this specific compound is not publicly available, this guide leverages spectral data from closely related analogs and established principles of spectroscopic interpretation to provide a robust predictive analysis. This approach is grounded in scientific literature to ensure the highest degree of accuracy and utility for researchers working with this and similar molecular scaffolds.

The pyrazolo[1,5-a]pyrimidine core is a significant scaffold in medicinal chemistry, known for its diverse biological activities, including its role as a protein kinase inhibitor in cancer therapy.[1] The strategic placement of bromine and iodine atoms on this scaffold in this compound offers unique opportunities for further chemical modification and drug design, making a thorough understanding of its spectral properties essential for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

This compound possesses a fused bicyclic system with the following key properties:

PropertyValueSource
Molecular Formula C₆H₃BrIN₃PubChem
Molecular Weight 323.92 g/mol PubChem[2]
Monoisotopic Mass 322.85551 DaPubChem[2]

Below is a diagram illustrating the molecular structure and numbering of the pyrazolo[1,5-a]pyrimidine core.

Caption: Molecular structure of this compound with atom numbering.

Mass Spectrometry (MS) Analysis

Predictive analysis of the mass spectrum of this compound suggests a distinct isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I).

Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺323.86278
[M+Na]⁺345.84472
[M-H]⁻321.84822

Data sourced from PubChem predictions.[3]

The molecular ion peak ([M]⁺) would appear as a doublet with equal intensity at m/z 322 and 324, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The presence of the iodine atom will shift this entire pattern to a higher mass but will not introduce additional isotopic complexity as iodine is monoisotopic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of closely related compounds and general principles of NMR spectroscopy. The analysis of a similar compound, 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate, provides a strong basis for these predictions.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the heterocyclic core.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.3s-The proton at C-2 is a singlet and is deshielded by the adjacent nitrogen atoms.
H-5~8.9d~2.5The proton at C-5 is coupled to H-7, resulting in a doublet. Its chemical shift is influenced by the adjacent nitrogen and the bromine at C-6.
H-7~8.8d~2.5The proton at C-7 is coupled to H-5, appearing as a doublet. It is deshielded by the adjacent bridgehead nitrogen.

The predicted chemical shifts are based on data from various substituted pyrazolo[1,5-a]pyrimidines, where protons on the pyrimidine ring typically appear at lower fields.[5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the pyrazolo[1,5-a]pyrimidine core.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-2 | ~145 | Attached to two nitrogen atoms, resulting in a downfield shift. | | C-3 | ~80 | The iodo-substitution significantly shields this carbon, causing an upfield shift compared to an unsubstituted carbon. | | C-3a | ~150 | A quaternary carbon at the ring junction, deshielded by adjacent nitrogen atoms. | | C-5 | ~140 | A methine carbon in the pyrimidine ring, deshielded by the adjacent nitrogen. | | C-6 | ~115 | The bromo-substitution shields this carbon, but it remains in the aromatic region. | | C-7 | ~135 | A methine carbon adjacent to the bridgehead nitrogen. |

Proposed Synthetic Route

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, which often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1]

cluster_0 Step 1: Synthesis of 5-amino-3-iodopyrazole cluster_1 Step 2: Condensation and Cyclization A Malononitrile D 5-amino-3-iodopyrazole A->D 1. Reaction with Hydrazine 2. Iodination B Hydrazine B->D C Iodinating Agent (e.g., NIS) C->D F This compound D->F Condensation E 2-Bromo-malonaldehyde E->F

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol:

  • Synthesis of 5-amino-3-iodopyrazole: This intermediate can be synthesized by the reaction of malononitrile with hydrazine to form 5-aminopyrazole, followed by regioselective iodination at the 3-position using an appropriate iodinating agent such as N-iodosuccinimide (NIS).

  • Condensation and Cyclization: The 5-amino-3-iodopyrazole is then reacted with 2-bromo-malonaldehyde in the presence of a base. The condensation of the amino group with one of the aldehyde functionalities, followed by an intramolecular cyclization and dehydration, yields the final product, this compound. This method is analogous to the synthesis of similar 6-bromo-pyrazolo[1,5-a]pyrimidine derivatives.[4]

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for this compound. By leveraging data from closely related, experimentally characterized compounds, we have outlined the expected mass spectrometry and NMR characteristics, which will be invaluable for researchers involved in the synthesis and characterization of this and similar molecules. The provided synthetic protocol offers a practical starting point for the preparation of this promising heterocyclic compound. As with any predictive analysis, experimental verification is the ultimate standard, and this guide is intended to facilitate, not replace, such empirical work.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine: Core Starting Materials and Strategic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique bicyclic structure offers a versatile platform for developing potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.[1][2][3] Among the numerous derivatives, 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine stands out as a particularly valuable intermediate. The strategic placement of two distinct halogen atoms at the C6 and C3 positions allows for selective and sequential functionalization through various cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of the foundational starting materials and synthetic strategies employed in the preparation of this key building block.

The Foundational Precursor: 3-Aminopyrazole

The journey to this compound invariably begins with the synthesis of the pyrazolo[1,5-a]pyrimidine core. The most prevalent and efficient method for constructing this bicyclic system is the cyclocondensation reaction between a 3-aminopyrazole derivative and a suitable 1,3-bielectrophilic partner.[2][4] Therefore, a reliable and scalable synthesis of 3-aminopyrazole is of paramount importance.

Synthesis of 3-Aminopyrazole

3-Aminopyrazole can be synthesized through several well-established routes, with the most common involving the condensation of a hydrazine with a β-ketonitrile or an α,β-unsaturated nitrile.[5][6]

Method 1: From β-Ketonitriles and Hydrazine

This widely used method involves the reaction of a β-ketonitrile with hydrazine. The reaction proceeds through an initial nucleophilic attack of hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular cyclization via the addition of the other nitrogen atom of hydrazine to the nitrile carbon.[6]

Experimental Protocol: Synthesis of 3-Aminopyrazole from 3-Oxo-3-phenylpropanenitrile [5]

  • A solution of 3-oxo-3-phenylpropanenitrile (0.34 mmol) and hydrazine (0.36 mmol) in anhydrous ethanol (3 mL) is prepared.

  • Acetic acid (0.37 mmol) is added to the solution.

  • The reaction mixture is heated at 60°C for 24 hours.

  • After cooling to ambient temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution.

  • The organic layer is then washed with brine, dried over MgSO₄, filtered, and evaporated to yield 3-phenyl-1H-pyrazol-5-amine.

Method 2: From α,β-Unsaturated Nitriles and Hydrazine

Another major route to 3-aminopyrazoles involves the condensation of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazine.[6]

Experimental Protocol: Synthesis of 3-Aminopyrazole from 2,3-Dichloropropionitrile [7]

  • To a solution of potassium carbonate (2.06 moles) in water (400 ml), add hydrazine hydrate (1.1 moles).

  • While stirring vigorously, add 2,3-dichloropropionitrile (1 mole) dropwise at a temperature of 10 to 20°C.

  • After the addition is complete, continue stirring for one hour at 20°C and then for another hour at 50°C.

  • Cool the mixture and extract it with a suitable organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried, and the solvent is distilled off.

  • The crude product is then purified by high vacuum distillation to obtain 3-aminopyrazole.

Construction of the Pyrazolo[1,5-a]pyrimidine Core

With 3-aminopyrazole in hand, the next step is the construction of the pyrazolo[1,5-a]pyrimidine ring system. This is typically achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent.[2][4]

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Product 3-Aminopyrazole 3-Aminopyrazole Cyclocondensation Cyclocondensation Reaction 3-Aminopyrazole->Cyclocondensation 1,3-Bielectrophile 1,3-Bielectrophilic Reagent 1,3-Bielectrophile->Cyclocondensation PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->PyrazoloPyrimidine

Halogenation Strategies: Introduction of Bromine and Iodine

The final and critical steps in the synthesis of this compound involve the regioselective introduction of bromine and iodine onto the pyrazolo[1,5-a]pyrimidine scaffold. Electrophilic halogenation is the most common method employed for this purpose, with N-halosuccinimides (NBS for bromination and NIS for iodination) being the reagents of choice.[8][9]

Regioselective Halogenation

The pyrazolo[1,5-a]pyrimidine ring system exhibits differential reactivity at its various positions, allowing for regioselective halogenation. The C3 position is generally more susceptible to electrophilic attack, facilitating iodination at this site. Subsequent bromination often occurs at the C6 position.

One-Pot Synthesis and Halogenation

Recent advancements have led to the development of one-pot methodologies for the synthesis and subsequent halogenation of the pyrazolo[1,5-a]pyrimidine core, offering a more streamlined and efficient approach.[4][10]

Experimental Protocol: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [2]

  • A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction.

  • The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).

The precise conditions for achieving the desired 6-bromo-3-iodo substitution pattern may require careful optimization of the reaction sequence, stoichiometry of the halogenating agents, and reaction conditions.

Halogenation_Pathway PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine Iodination Iodination (NIS) PyrazoloPyrimidine->Iodination Step 1 3-Iodo 3-Iodopyrazolo[1,5-a]pyrimidine Iodination->3-Iodo Bromination Bromination (NBS) 3-Iodo->Bromination Step 2 FinalProduct 6-Bromo-3-iodopyrazolo [1,5-a]pyrimidine Bromination->FinalProduct

Data Summary

Starting MaterialReagentsProductYield (%)Reference
3-Oxo-3-phenylpropanenitrileHydrazine, Acetic Acid3-Phenyl-1H-pyrazol-5-amine82[5]
2,3-DichloropropionitrileHydrazine Hydrate, K₂CO₃3-Aminopyrazole68[7]
Pyrazolo[1,5-a]pyrimidineNIS3-Iodopyrazolo[1,5-a]pyrimidine89-95[9][11]
3-Iodopyrazolo[1,5-a]pyrimidineNBS3-Iodo-6-bromopyrazolo[1,5-a]pyrimidineVaries[9]

Conclusion

The synthesis of this compound is a well-established process that relies on the foundational synthesis of 3-aminopyrazole, followed by the construction of the pyrazolo[1,5-a]pyrimidine core and subsequent regioselective halogenation. The choice of starting materials and the optimization of reaction conditions are crucial for achieving high yields and purity of the final product. The methodologies outlined in this guide provide a solid framework for researchers and scientists in the field of drug discovery and development to access this versatile and valuable synthetic intermediate.

References

Safety and handling of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Synthetic Utility of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Abstract: this compound is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its unique di-halogenated structure offers a platform for sequential and regioselective functionalization, enabling the synthesis of complex molecular architectures. The pyrazolo[1,5-a]pyrimidine core is a recognized "privileged scaffold," frequently found in potent kinase inhibitors and other biologically active agents.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering critical safety protocols, prudent handling procedures, key reactivity insights, and validated experimental methodologies to ensure both laboratory safety and synthetic success.

Compound Profile and Physicochemical Properties

This compound is a solid organic compound whose value lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more labile than the carbon-bromine bond under typical palladium-catalyzed cross-coupling conditions, allowing for selective reactions at the 3-position.

Table 1: Physicochemical and Identification Data

Property Value Source
IUPAC Name This compound [4][5]
Molecular Formula C₆H₃BrIN₃ [4][5]
Molecular Weight 323.92 g/mol [4][5]
CAS Number 1109284-33-4 [4][5]
Appearance Solid (typically light yellow) [6]
SMILES C1=C(C=NC2=C(C=NN21)I)Br [4][5]

| InChIKey | YYRFAUZQNJMKHU-UHFFFAOYSA-N |[4][5] |

Comprehensive Safety and Hazard Assessment

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[4] Adherence to strict safety protocols is mandatory.

Table 2: GHS Hazard Classification

Hazard Code Description Pictogram
H302 Harmful if swallowed Exclamation Mark
H315 Causes skin irritation Exclamation Mark
H319 Causes serious eye irritation Exclamation Mark
H335 May cause respiratory irritation Exclamation Mark

Source: PubChem CID 56845243[4]

GHS_Hazards cluster_pictogram GHS Pictogram cluster_hazards Associated Hazards GHS07 H302 H302 Harmful if swallowed GHS07->H302 Indicates H315 H315 Causes skin irritation GHS07->H315 Indicates H319 H319 Causes serious eye irritation GHS07->H319 Indicates H335 H335 May cause respiratory irritation GHS07->H335 Indicates

Caption: GHS Hazard pictogram and associated statements.

Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of exposure via all potential routes: inhalation, ingestion, and dermal contact.

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. The risk of serious eye irritation necessitates this primary control.

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Use proper glove removal technique to avoid skin contact. This is critical as the compound is a known skin irritant.[4]

  • Respiratory Protection: Use personal protective equipment and avoid dust formation. If engineering controls (like a fume hood) are insufficient or when handling large quantities, a NIOSH-approved particulate respirator is required to mitigate the risk of respiratory tract irritation.[4][6]

  • Body Protection: A standard laboratory coat is required. Ensure it is buttoned to protect against accidental spills.

Emergency First-Aid Procedures

Immediate and correct response to exposure is critical.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.

  • In Case of Skin Contact: Take off immediately all contaminated clothing.[6][7] Wash off with soap and plenty of water. Consult a physician if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7]

  • If Swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell. Never give anything by mouth to an unconscious person.

Prudent Laboratory Handling and Storage

Proper handling and storage protocols are self-validating systems designed to maintain compound integrity and prevent accidental exposure or degradation.

Handling
  • Ventilation: All manipulations must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[6]

  • Inert Atmosphere: While not strictly required for short-term handling, for reactions sensitive to oxidation or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is good practice.

  • Static Discharge: Take precautionary measures against static discharges, especially when transferring large quantities of powdered material.[7]

Storage
  • Conditions: Keep the container tightly closed in a dry and well-ventilated place.[5] Store in a cool, dark place, typically recommended at 2-8°C for long-term stability.[5]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]

  • Container: Store in the original, clearly labeled container.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Verify Fume Hood Operation A->B Pre-operation checks C Transfer compound from storage to fume hood B->C Begin work D Weigh required amount into reaction vessel C->D E Perform chemical reaction D->E I Return reagent to 2-8°C storage D->I If unused F Quench reaction (if necessary) E->F Post-reaction G Clean glassware in fume hood F->G H Dispose of waste in approved, labeled container G->H H->I Final steps J Update inventory I->J Reactivity Start This compound Intermediate 6-Bromo-3-(R1)-pyrazolo[1,5-a]pyrimidine Start->Intermediate Sonogashira or Suzuki Coupling (Mild Conditions, e.g., rt to 60°C) Reacts at C3-Iodo site Final 6-(R2)-3-(R1)-pyrazolo[1,5-a]pyrimidine Intermediate->Final Suzuki Coupling (Forcing Conditions, e.g., >80°C, XPhos) Reacts at C6-Bromo site

References

Solubility of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Novel Heterocycle

For researchers, scientists, and professionals in drug development, understanding the solubility of a target molecule is a cornerstone of successful formulation, synthesis, and biological screening. This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry.[1][2][3][4] While specific experimental solubility data for this compound is not widely published, this document serves as a robust framework for predicting, determining, and understanding its solubility profile in a range of common organic solvents. By integrating theoretical principles with practical, field-proven experimental protocols, this guide empowers researchers to confidently navigate the solubility challenges associated with this and similar novel chemical entities.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physicochemical properties is the first step in predicting its solubility. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₃BrIN₃PubChem[5][6]
Molecular Weight 323.92 g/mol PubChem[5]
Predicted XlogP 1.7PubChem[5][6]
Appearance Off-white to slight yellow solidCommercial Supplier[7]

Structural Analysis and Solubility Implications:

The structure of this compound features a fused pyrazole and pyrimidine ring system, substituted with a bromine and an iodine atom. The nitrogen atoms in the heterocyclic core can act as hydrogen bond acceptors, while the C-H bonds are generally non-polar. The presence of the large, polarizable halogen atoms (bromine and iodine) contributes to van der Waals forces and dipole-dipole interactions. The predicted XlogP of 1.7 suggests a moderate lipophilicity, indicating that the compound is likely to have better solubility in organic solvents than in water.

The Theoretical Bedrock of Solubility

The dissolution of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces and thermodynamics. A solid understanding of these principles is crucial for rational solvent selection.

"Like Dissolves Like": A Guiding Principle

This adage remains a fundamental concept in solubility prediction. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this implies that its solubility will be favored in solvents that can engage in similar types of interactions, such as dipole-dipole and dispersion forces.

The Energetics of Dissolution: Crystal Lattice Energy vs. Solvation Energy

The dissolution process can be conceptually broken down into two main energy considerations:

  • Crystal Lattice Energy: This is the energy required to break apart the crystal lattice of the solid solute and separate the individual molecules.[8][9][10][11] A higher crystal lattice energy generally corresponds to lower solubility, as more energy is needed to overcome the intermolecular forces holding the crystal together.[10]

  • Solvation Energy: This is the energy released when the solute molecules are surrounded and stabilized by solvent molecules.[10] Stronger interactions between the solute and solvent molecules lead to a more favorable (more negative) solvation energy and, consequently, higher solubility.

For a compound to dissolve, the energy released during solvation must be sufficient to overcome the crystal lattice energy.[10]

Predicted Solubility Profile of this compound

Based on the theoretical principles and the physicochemical properties of the target molecule, a qualitative prediction of its solubility in various classes of organic solvents can be made.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents have strong dipole moments that can effectively interact with the polar pyrazolopyrimidine core. DMSO, in particular, has been noted as an effective solvent for related structures.[1] They are also good hydrogen bond acceptors.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents are of intermediate polarity and can engage in dipole-dipole and dispersion forces with the halogenated heterocycle.
Ethers Tetrahydrofuran (THF), Diethyl etherModerateTHF, being more polar than diethyl ether, is expected to be a better solvent. These solvents can act as hydrogen bond acceptors.
Alcohols Methanol, EthanolLow to ModerateThe ability of alcohols to hydrogen bond may be disrupted by the large, non-polar halogen substituents. The overall polarity of the molecule may not be a perfect match for these protic solvents.
Nonpolar Hexane, TolueneLowThe significant polarity of the pyrazolopyrimidine core makes it unlikely to be highly soluble in nonpolar solvents that primarily rely on weak van der Waals forces.

Rigorous Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination remains the gold standard. The following section provides detailed protocols for accurately measuring the solubility of this compound.

Foundational Considerations for Accurate Measurement
  • Purity: Both the solute (this compound) and the organic solvents must be of high purity to avoid erroneous results.[12]

  • Temperature Control: Solubility is temperature-dependent. All experiments should be conducted at a constant and well-defined temperature, typically 25 °C or 37 °C for biopharmaceutical relevance.[12][13]

  • Equilibrium: It is crucial to ensure that the solution has reached equilibrium, meaning the maximum amount of solute has dissolved. This is often achieved by allowing sufficient time for mixing.[12]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess This compound mix Mix solute and solvent at constant temperature prep_solute->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix equilibrate Allow to equilibrate (e.g., 24-48 hours) mix->equilibrate separate Separate undissolved solid (Centrifugation or Filtration) equilibrate->separate gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue separate->gravimetric Method 1 spectroscopic Spectroscopic/Chromatographic Analysis: Dilute and measure concentration (UV-Vis, HPLC) separate->spectroscopic Method 2

References

Methodological & Application

Application Notes and Protocols for the Chemoselective Suzuki Coupling of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern drug discovery, recognized as a privileged structure due to its prevalence in a multitude of biologically active agents, particularly as potent protein kinase inhibitors.[1][2] Its structural similarity to purines allows it to function as an effective ATP-competitive inhibitor, targeting critical enzymes implicated in cancer and other diseases.[1] The strategic derivatization of this core is therefore of paramount importance to researchers in medicinal chemistry and drug development.

This guide focuses on a particularly valuable building block: This compound . This dihalogenated heterocycle offers two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The inherent difference in the carbon-halogen bond strengths (C-I < C-Br) allows for exquisite, site-selective functionalization. The more labile carbon-iodine bond at the C-3 position can be selectively coupled under carefully controlled Suzuki-Miyaura conditions, leaving the more robust carbon-bromine bond at the C-6 position intact for subsequent transformations. This sequential functionalization capability opens a gateway to a vast chemical space, enabling the synthesis of diverse and complex molecular architectures from a single, versatile precursor.

This document provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and practical troubleshooting advice for the successful chemoselective Suzuki-Miyaura coupling at the C-3 position of this compound.

Mechanistic Rationale: Achieving Chemoselectivity

The success of a selective Suzuki-Miyaura coupling hinges on the differential reactivity of the two halogen atoms. The established reactivity trend for halogens in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl > F.[3] This is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group.

The catalytic cycle, illustrated below, begins with the oxidative addition of the palladium(0) catalyst to the more reactive C-I bond. This step is greatly facilitated by the use of bulky, electron-rich phosphine ligands, which stabilize the palladium center and promote the formation of the active catalytic species.[4]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex L₂Pd(II)(R¹)I Pd0->PdII_complex + R¹-I ArylHalide R¹-I (this compound) OxAdd Oxidative Addition PdII_biaryl L₂Pd(II)(R¹)R² PdII_complex->PdII_biaryl + R²-B(OH)₂ + Base BoronicAcid R²-B(OH)₂ (Arylboronic Acid) Transmetal Transmetalation Base Base (e.g., K₃PO₄) PdII_biaryl->Pd0 + R¹-R² RedElim Reductive Elimination Product R¹-R² (Coupled Product)

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Following oxidative addition, transmetalation occurs where the organic moiety from the boronic acid is transferred to the palladium(II) center, facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst. By carefully selecting the reaction conditions, particularly temperature and reaction time, the less reactive C-Br bond remains untouched.

Experimental Protocols

Protocol 1: Microwave-Assisted Selective C-3 Arylation

Microwave-assisted synthesis is highly recommended for this transformation as it offers rapid, uniform heating, leading to significantly reduced reaction times and often improved yields and purities.[2][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)) (0.02-0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Degassed 1,4-dioxane

  • Degassed water

  • Microwave reactor vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G2, and potassium phosphate.

  • Seal the vial with a cap.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Through the septum, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to ensure proper stirring (e.g., 3-5 mL for a 0.25 mmol scale reaction).

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 20-60 minutes) with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-bromopyrazolo[1,5-a]pyrimidine.

Workflow Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid - XPhos Pd G2 - K₃PO₄ Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert Solvent Add Degassed Solvents (1,4-Dioxane/H₂O) Inert->Solvent Microwave Microwave Irradiation (80-120 °C, 20-60 min) Solvent->Microwave Workup Aqueous Workup (EtOAc/H₂O Extraction) Microwave->Workup Purify Purification (Column Chromatography) Workup->Purify Product Product: 3-Aryl-6-bromopyrazolo[1,5-a]pyrimidine Purify->Product

Figure 2. Experimental workflow for microwave-assisted selective Suzuki coupling.

Causality Behind Experimental Choices:
  • Catalyst System (XPhos Pd G2): This second-generation Buchwald precatalyst is highly effective for cross-coupling reactions involving nitrogen-containing heterocycles.[4][5] The bulky, electron-rich XPhos ligand facilitates the formation of the active monoligated Pd(0) species, enhances the rate of oxidative addition, and promotes the final reductive elimination step.[4] Precatalysts like XPhos Pd G2 are often preferred due to their air and moisture stability, ensuring the efficient generation of the active catalyst.

  • Base (K₃PO₄): While bases like Na₂CO₃ and K₂CO₃ are common in Suzuki couplings, K₃PO₄ is often superior for reactions with nitrogen-containing heterocycles.[6] These substrates can be sensitive, and stronger inorganic bases can sometimes lead to side reactions or catalyst inhibition. K₃PO₄ provides a good balance of basicity to facilitate the transmetalation step without promoting unwanted side reactions.

  • Solvent System (1,4-Dioxane/Water): This biphasic solvent system is widely used for Suzuki couplings. 1,4-Dioxane solubilizes the organic reagents and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. The ratio of dioxane to water can be optimized to balance the solubility of all components. Rigorous degassing of the solvents is crucial to prevent oxygen from deactivating the palladium catalyst.

Expected Outcomes and Data Presentation

The selective Suzuki-Miyaura coupling at the C-3 position of this compound is expected to proceed in good to excellent yields, depending on the electronic and steric properties of the arylboronic acid.

Arylboronic Acid (ArB(OH)₂)Catalyst Loading (mol%)Temp (°C)Time (min)Approx. Yield (%)Notes
Phenylboronic acid31003085-95Electron-neutral, generally high yielding.
4-Methoxyphenylboronic acid31003090-98Electron-donating group can accelerate the reaction.
4-Trifluoromethylphenylboronic acid51104575-85Electron-withdrawing groups may require slightly more forcing conditions.
2-Methylphenylboronic acid51206070-80Steric hindrance may necessitate higher temperatures and longer reaction times.
3-Pyridylboronic acid51104565-75Heteroaryl boronic acids can sometimes be more challenging due to potential catalyst inhibition.

Table 1: Representative Reaction Conditions and Expected Yields for the Selective C-3 Arylation.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below is a guide to address common issues encountered in the Suzuki coupling of pyrazolo[1,5-a]pyrimidine derivatives.

Troubleshooting Start Low or No Conversion Catalyst Catalyst Inactive? Start->Catalyst Conditions Suboptimal Conditions? Start->Conditions Degas Improve Degassing (Solvents & Reaction Vessel) Catalyst->Degas Precat Use Fresh Precatalyst (e.g., XPhos Pd G2) Catalyst->Precat Temp Increase Temperature Conditions->Temp Time Increase Reaction Time Conditions->Time Conc Increase Concentration Conditions->Conc Side Side Reactions Observed? Debrom Debromination/Deiodination (Protodeboronation) Side->Debrom Homo Homocoupling of Boronic Acid Side->Homo Dry Ensure Anhydrous Conditions Debrom->Dry Base Use Weaker Base or Boronate Ester (e.g., pinacol ester) Debrom->Base Degas2 Rigorous Degassing is Critical Homo->Degas2 Temp2 Lower Reaction Temperature Homo->Temp2

References

Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 3-Alkynylpyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold and C-C Bond Formation

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2][3][4] Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways often dysregulated in diseases like cancer.[3][4] Consequently, derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and antianxiety agents.[2]

The functionalization of the pyrazolo[1,5-a]pyrimidine ring system is crucial for modulating its pharmacological profile. Specifically, the introduction of substituents at the 3-position through carbon-carbon bond formation is a key strategy for generating novel analogues with enhanced potency and selectivity. The Sonogashira coupling, a powerful cross-coupling reaction, has emerged as a premier method for forging a bond between an sp²-hybridized carbon of an aryl or heteroaryl halide and an sp-hybridized carbon of a terminal alkyne.[5][6][7] This reaction is instrumental in synthesizing 3-alkynylpyrazolo[1,5-a]pyrimidines, which are valuable intermediates for further chemical transformations and as bioactive molecules in their own right.

This document provides a comprehensive guide to the Sonogashira coupling protocol as applied to 3-iodopyrazolo[1,5-a]pyrimidine substrates. It will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental procedure, and provide insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction is a co-catalyzed process, typically employing a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst.[5][8] The reaction proceeds through two interconnected catalytic cycles: the palladium cycle and the copper cycle.

The Palladium Cycle: The palladium cycle is initiated by the oxidative addition of the 3-iodopyrazolo[1,5-a]pyrimidine to a palladium(0) species. This step forms a palladium(II) intermediate.

The Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide species.

Transmetalation and Reductive Elimination: The crucial transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the palladium(II) complex. This is followed by reductive elimination, which forms the desired 3-alkynylpyrazolo[1,5-a]pyrimidine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[9] While the precise role of the copper co-catalyst is still a subject of some investigation, it is widely believed to facilitate the deprotonation of the alkyne and accelerate the transmetalation step.[10]

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkyne CuI Cu(I)I Transmetalation->CuI Regeneration RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation H-C≡CR, Base Cu_Acetylide Cu(I)-C≡CR Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation Transfer of Alkynyl Group

Caption: The Catalytic Cycles of the Sonogashira Coupling Reaction.

Experimental Protocol: Sonogashira Coupling of 3-Iodopyrazolo[1,5-a]pyrimidine

This protocol provides a general procedure for the Sonogashira coupling of a 3-iodopyrazolo[1,5-a]pyrimidine with a terminal alkyne. The reaction conditions may require optimization depending on the specific substrates used.

Materials and Reagents
  • 3-Iodopyrazolo[1,5-a]pyrimidine derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile)

  • Anhydrous and deoxygenated solvents are recommended for optimal results.

Equipment
  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Silica gel for column chromatography

Optimized Reaction Conditions

The following table summarizes a set of generally effective conditions for the Sonogashira coupling of 3-iodopyrazolo[1,5-a]pyrimidines.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Other common palladium sources include Pd(PPh₃)₄.[5]
Copper Co-catalyst CuI (3-10 mol%)The presence of copper can sometimes lead to alkyne dimerization (Glaser coupling).[5]
Base Triethylamine (2-3 equivalents)An amine base is typically used to neutralize the HI formed during the reaction.
Solvent THF or DMFThe choice of solvent can influence reaction rate and solubility of reagents.
Temperature Room Temperature to 60 °CAryl iodides are generally more reactive and may proceed at room temperature.[5]
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the palladium catalyst and Glaser coupling.
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 3-iodopyrazolo[1,5-a]pyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), and copper(I) iodide (0.1 equiv.).

  • Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., THF) to dissolve the solids. Subsequently, add the terminal alkyne (1.2-1.5 equiv.) and the base (e.g., triethylamine, 2.0 equiv.) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Caption: Experimental Workflow for Sonogashira Coupling.

Causality Behind Experimental Choices and Troubleshooting

  • Choice of Halide: 3-Iodopyrazolo[1,5-a]pyrimidines are generally preferred over their bromo or chloro counterparts due to the higher reactivity of the C-I bond in the oxidative addition step.[5] The reactivity order is typically I > Br > Cl.

  • Catalyst System: While the classic Pd/Cu system is robust, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts.[5] These often require stronger bases or specialized ligands.

  • Ligand Choice: The phosphine ligands on the palladium catalyst play a crucial role in its stability and reactivity. Electron-rich and bulky ligands can enhance the rate of oxidative addition.[11] N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for Sonogashira couplings.[8][11]

  • Common Issues and Solutions:

    • Low Yield: This could be due to catalyst deactivation. Ensure the use of high-purity, deoxygenated solvents and maintain an inert atmosphere. Increasing the catalyst loading or temperature may also improve the yield.

    • Formation of Glaser Homocoupling Product: This is often due to the presence of oxygen. Rigorous exclusion of air is necessary. Alternatively, a copper-free protocol can be employed.

    • Starting Material Remains: If the reaction stalls, it could be due to insufficient reactivity of the halide or alkyne. For less reactive aryl bromides, higher temperatures and a more robust catalyst system may be required.

Conclusion

The Sonogashira coupling is a highly effective and versatile method for the synthesis of 3-alkynylpyrazolo[1,5-a]pyrimidines. A thorough understanding of the reaction mechanism and careful control of the reaction parameters are key to achieving high yields and purity. The protocol and insights provided in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of compounds.

References

Synthesis of Potent Protein Kinase Inhibitors Based on the Privileged Pyrazolo[1,5-a]pyrimidine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis.[1][2] Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Among the myriad of heterocyclic scaffolds explored in kinase inhibitor design, the pyrazolo[1,5-a]pyrimidine core has established itself as a "privileged" structure.[3] Its unique electronic and steric properties allow it to mimic the purine core of ATP, enabling competitive binding to the kinase ATP-binding pocket.[4] This versatile scaffold has been successfully utilized to develop potent and selective inhibitors against a range of therapeutically relevant kinases, including Tropomyosin receptor kinases (Trk) and Cyclin-dependent kinases (CDK).[1][3]

This technical guide provides an in-depth exploration of the synthesis of protein kinase inhibitors built upon the pyrazolo[1,5-a]pyrimidine framework. We will delve into the strategic considerations behind the synthetic routes, offering detailed, field-proven protocols for the preparation of representative Trk and CDK inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

Mechanism of Action: Targeting Key Signaling Nodes

Pyrazolo[1,5-a]pyrimidine-based inhibitors predominantly act as ATP-competitive inhibitors.[2] By occupying the ATP-binding site of the target kinase, they prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes cancer cell growth and survival.

Tropomyosin Receptor Kinase (Trk) Inhibition

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for neuronal development and function.[5] In certain cancers, chromosomal rearrangements can lead to the formation of oncogenic NTRK gene fusions, resulting in constitutively active Trk fusion proteins that drive tumor growth.[6] Larotrectinib, a potent and selective Trk inhibitor featuring the pyrazolo[1,5-a]pyrimidine scaffold, has been approved for the treatment of NTRK fusion-positive solid tumors.[7] Its mechanism of action involves the inhibition of the Trk signaling pathway, which includes downstream effectors such as the RAS-MAPK and PI3K-AKT pathways.[5]

TrkA_Signaling_Pathway cluster_membrane Cell Membrane TrkA TrkA Receptor RAS RAS TrkA->RAS Activation PI3K PI3K TrkA->PI3K Activation NGF NGF (Ligand) NGF->TrkA Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Larotrectinib Larotrectinib Larotrectinib->TrkA Inhibition

TrkA Signaling Pathway and Inhibition by Larotrectinib.
Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle.[8] Their activity is often deregulated in cancer, leading to uncontrolled cell division. The pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in the development of potent CDK inhibitors.[8] For instance, the compound BS-194 is a selective inhibitor of CDK1, CDK2, and CDK9, demonstrating antitumor effects by inducing cell cycle arrest.[3][9]

Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system is typically achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[3] Several efficient synthetic methodologies have been developed, including classical condensation reactions, multi-component reactions, and microwave-assisted synthesis.[10][11]

The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule. Key considerations include the availability of starting materials, regioselectivity of the cyclization, and the potential for late-stage functionalization.

Synthetic_Workflow cluster_inputs Starting Materials Aminopyrazole 3-Aminopyrazole Derivative Core_Synthesis Core Synthesis (Cyclocondensation) Aminopyrazole->Core_Synthesis Bielectrophile 1,3-Bielectrophilic Reagent (e.g., β-Dicarbonyl) Bielectrophile->Core_Synthesis Product Pyrazolo[1,5-a]pyrimidine Core Core_Synthesis->Product

General Synthetic Workflow for the Pyrazolo[1,5-a]pyrimidine Core.

Common challenges in these syntheses include controlling the regioselectivity of the cyclization, especially with unsymmetrical 1,3-bielectrophiles, and purification of the final products, which can often be achieved through recrystallization or column chromatography.[4][12] Microwave-assisted synthesis has been shown to be particularly effective in reducing reaction times and improving yields for these transformations.[10][11]

Detailed Application Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of two representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. These protocols are designed to be self-validating, with clear instructions for purification and characterization.

Protocol 1: Synthesis of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide (Larotrectinib)

This protocol outlines a convergent synthesis of Larotrectinib, a potent Trk inhibitor.[7]

Step 1: Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine

This step involves the asymmetric synthesis of the key pyrrolidine intermediate.

ReagentMolar Equiv.
2,5-Difluorobenzaldehyde1.0
(R)-tert-Butanesulfinamide1.05
4-Bromo-1-butene1.2
Grignard Reagent (from Mg)1.2
Trifluoroacetic acidExcess
Triethylsilane2.0

Procedure:

  • To a solution of 2,5-difluorobenzaldehyde in an appropriate aprotic solvent (e.g., THF), add (R)-tert-butanesulfinamide and a dehydrating agent (e.g., CuSO₄). Stir at room temperature until imine formation is complete (monitored by TLC or LC-MS).

  • In a separate flask, prepare the Grignard reagent from 4-bromo-1-butene and magnesium turnings in THF.

  • Cool the imine solution to -78 °C and slowly add the prepared Grignard reagent. Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting sulfinamide by column chromatography.

  • To a solution of the purified sulfinamide in a suitable solvent (e.g., CH₂Cl₂), add trifluoroacetic acid and triethylsilane. Stir at room temperature until deprotection and cyclization are complete.

  • Neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃) and extract the product. Purify by column chromatography to yield (R)-2-(2,5-difluorophenyl)pyrrolidine.

Step 2: Synthesis of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine

This step prepares the pyrazolo[1,5-a]pyrimidine core.

ReagentMolar Equiv.
3-Amino-4-cyanopyrazole1.0
Malonyl dichloride1.1
POCl₃/PCl₅Excess
Nitrating agent (e.g., HNO₃/H₂SO₄)Excess

Procedure:

  • React 3-amino-4-cyanopyrazole with malonyl dichloride in a suitable solvent to form the corresponding pyrazolopyrimidine dione.

  • Treat the dione with a mixture of POCl₃ and PCl₅ at reflux to yield 5,7-dichloropyrazolo[1,5-a]pyrimidine.

  • Selectively nitrate the 5,7-dichloro intermediate at the 3-position using a nitrating mixture to afford 5,7-dichloro-3-nitropyrazolo[1,5-a]pyrimidine.

  • Perform a selective reduction of the 7-chloro group to obtain 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine.

Step 3: Coupling and Final Elaboration

This final sequence assembles the Larotrectinib molecule.

ReagentMolar Equiv.
(R)-2-(2,5-difluorophenyl)pyrrolidine1.0
5-chloro-3-nitropyrazolo[1,5-a]pyrimidine1.0
Reducing agent (e.g., Fe/NH₄Cl or H₂/Pd-C)Excess
Phenyl chloroformate1.1
(S)-3-Hydroxypyrrolidine1.2

Procedure:

  • Couple (R)-2-(2,5-difluorophenyl)pyrrolidine with 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine via an SₙAr reaction in the presence of a non-nucleophilic base (e.g., DIPEA) in a high-boiling solvent (e.g., n-butanol).

  • Reduce the nitro group of the coupled product to an amine using a suitable reducing agent.

  • React the resulting amine with phenyl chloroformate to form a carbamate intermediate.

  • Finally, displace the phenoxy group with (S)-3-hydroxypyrrolidine to yield Larotrectinib. Purify by column chromatography or recrystallization.

Protocol 2: Synthesis of 4k (BS-194), a Potent CDK Inhibitor

This protocol describes the synthesis of BS-194, a pyrazolo[1,5-a]pyrimidine-based CDK inhibitor.[3][9]

Step 1: Synthesis of 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

This step prepares the core heterocyclic system.

ReagentMolar Equiv.
3-Amino-4-cyanopyrazole1.0
Malonyl dichloride1.1
POCl₃/PCl₅Excess

Procedure:

  • React 3-amino-4-cyanopyrazole with malonyl dichloride in a suitable solvent to form the corresponding pyrazolopyrimidine dione.

  • Treat the dione with a mixture of POCl₃ and PCl₅ at reflux to yield 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Step 2: Sequential Nucleophilic Substitution

This step introduces the desired side chains onto the pyrazolo[1,5-a]pyrimidine core.

ReagentMolar Equiv.
5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile1.0
Isopropylamine1.1
4-(Aminomethyl)aniline1.2

Procedure:

  • Selectively displace the 7-chloro group of the starting material with isopropylamine in a suitable solvent (e.g., ethanol) at room temperature.

  • Displace the remaining 5-chloro group with 4-(aminomethyl)aniline at an elevated temperature to yield BS-194. Purify the final product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for systematic modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Trk Inhibitors

For pyrazolo[1,5-a]pyrimidine-based Trk inhibitors like Larotrectinib, the following SAR has been observed:

CompoundTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)
Larotrectinib (R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl(S)-3-hydroxypyrrolidine-1-carboxamide5114
Analog 1(R)-2-phenylpyrrolidin-1-yl(S)-3-hydroxypyrrolidine-1-carboxamide254520
Analog 2(R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl3-hydroxyazetidine-1-carboxamide153012

Data is representative and compiled from various sources for illustrative purposes.

The 2,5-difluorophenyl substitution on the pyrrolidine ring is crucial for potent Trk inhibition.[6] The stereochemistry at both chiral centers is also critical for optimal binding. The 3-hydroxypyrrolidine carboxamide moiety contributes to the overall potency and favorable pharmacokinetic properties.

CDK Inhibitors

In the case of pyrazolo[1,5-a]pyrimidine-based CDK inhibitors such as BS-194, SAR studies have revealed key structural features for potent activity:

CompoundCDK1 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)
BS-194 (4k) Isopropylamino4-(Aminomethyl)anilino30390
Analog 3Cyclopropylamino4-(Aminomethyl)anilino458120
Analog 4Isopropylamino3-(Aminomethyl)anilino8025250

Data is representative and compiled from various sources for illustrative purposes.[3][9]

The isopropylamino group at the 7-position and the 4-(aminomethyl)anilino moiety at the 5-position are key for potent CDK inhibition.[9] Small changes in the substitution pattern can significantly impact the inhibitory activity and selectivity profile.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable framework in the design and synthesis of potent and selective protein kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, facilitating the optimization of lead compounds. The detailed protocols and SAR insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their quest for novel therapeutics. As our understanding of kinase biology deepens, the pyrazolo[1,5-a]pyrimidine core will undoubtedly play a central role in the development of the next generation of targeted therapies.

References

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine as a building block for TRK inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Topic: 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine as a Versatile Building Block for Novel TRK Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting TRK Fusions with a Privileged Scaffold

The Tropomyosin Receptor Kinase (TRK) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases essential for the development and function of the nervous system.[1][2] In normal physiology, their activation is tightly regulated by neurotrophin binding. However, chromosomal rearrangements can lead to the formation of NTRK gene fusions, which produce chimeric TRK fusion proteins.[3] These fusion proteins are constitutively active, driving oncogenic signaling pathways—primarily the RAS/MAPK and PI3K/AKT pathways—in a ligand-independent manner, leading to uncontrolled cell proliferation and survival.[4][5][6]

The discovery of NTRK fusions as oncogenic drivers across a wide array of tumor types has ushered in a new era of "tumor-agnostic" therapies. Small molecule inhibitors that target the ATP-binding site of the TRK kinase domain have shown remarkable and durable clinical responses.[7] This is exemplified by the FDA approvals of first-generation inhibitors like Larotrectinib and Entrectinib, and second-generation agents such as Repotrectinib, designed to overcome acquired resistance.[1][8][9][10]

A common structural feature among many potent kinase inhibitors is the pyrazolo[1,5-a]pyrimidine core, which acts as a "privileged scaffold".[1][11][12] Its purine-like structure is well-suited for interaction with the hinge region of kinase active sites.[13] Within this chemical class, This compound stands out as a particularly strategic starting material.[14] The differential reactivity of its two halogen atoms—the C3-iodide being more susceptible to palladium-catalyzed cross-coupling than the C6-bromide—allows for a predictable and regioselective synthesis strategy. This enables the sequential introduction of distinct chemical moieties crucial for potency, selectivity, and desirable pharmacokinetic properties.

This guide provides a detailed technical overview and actionable protocols for leveraging this building block in the synthesis and evaluation of novel TRK inhibitors.

The TRK Signaling Pathway and Mechanism of Inhibition

Tropomyosin Receptor Kinase (TRK) signaling is a critical pathway for neuronal cell survival and differentiation. In cancer, TRK fusion proteins hijack this pathway, leading to constitutive activation and tumor growth. The diagram below illustrates both the normal and oncogenic signaling cascades and highlights the intervention point for TRK inhibitors.

TRK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor RAS RAS TRK_Receptor->RAS Activation PI3K PI3K TRK_Receptor->PI3K Activation TRK_Fusion TRK Fusion Protein (Constitutively Active) TRK_Fusion->RAS Constitutive Activation TRK_Fusion->PI3K Neurotrophin Neurotrophin (Ligand) Neurotrophin->TRK_Receptor Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-Apoptosis Inhibitor TRK Inhibitor Inhibitor->TRK_Fusion Blocks ATP Binding Site

Caption: TRK signaling in normal and cancerous cells.

Synthetic Strategy & Protocols

The core synthetic strategy involves a two-step, sequential cross-coupling approach, exploiting the differential reactivity of the C-I and C-Br bonds. The C3-iodo position is typically addressed first via a Suzuki or Sonogashira reaction to install a key pharmacophore, followed by functionalization of the C6-bromo position, often through Buchwald-Hartwig amination, to modulate properties like solubility and cell permeability.

Overall Synthetic Workflow

The following diagram outlines the high-level, two-step functionalization of the pyrazolo[1,5-a]pyrimidine core.

Synthesis_Workflow Start This compound Intermediate C3-Functionalized Intermediate Start->Intermediate Step 1: Suzuki or Sonogashira Coupling (at C3-Iodo) Final_Product Final TRK Inhibitor Intermediate->Final_Product Step 2: Buchwald-Hartwig Amination (at C6-Bromo)

Caption: Sequential cross-coupling workflow.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling at the C3-Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C3-position. The use of microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating.[15][16]

Causality: The C-I bond is weaker and more polarized than the C-Br bond, making it significantly more reactive in the oxidative addition step of the palladium catalytic cycle. This high reactivity allows for selective coupling at the C3 position while leaving the C6-bromide intact for subsequent reactions.

Materials & Reagents

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Arylboronic Acid1.2 - 1.5Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂0.05 - 0.1Palladium Catalyst
2M Aqueous Sodium Carbonate (Na₂CO₃)3.0Base
1,4-Dioxane / Water (4:1)-Solvent System

Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.31 mmol).

  • Reagent Addition: Add the arylboronic acid (1.2 eq., 0.37 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq., 0.016 mmol), and 2M aqueous Na₂CO₃ solution (3.0 eq., 0.93 mmol, 0.465 mL).

  • Solvent Addition: Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction Setup: Seal the vial securely with a septum cap. Place the vial inside the cavity of a microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at 120 °C for 15-30 minutes with stirring. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 6-bromo-3-arylpyrazolo[1,5-a]pyrimidine intermediate.

Protocol 2: Buchwald-Hartwig Amination at the C6-Position

This protocol installs an amine at the C6-position of the intermediate from Protocol 1. This C-N bond formation is critical for introducing moieties that often enhance potency and solubility.

Causality: The C6-bromo bond is less reactive than the C3-iodo bond. This transformation requires a more electron-rich and sterically demanding phosphine ligand (e.g., BrettPhos) to facilitate the challenging oxidative addition of the aryl bromide to the Pd(0) center, enabling efficient C-N bond formation.[17]

Materials & Reagents

ReagentMolar Eq.Purpose
6-Bromo-3-arylpyrazolo[1,5-a]pyrimidine1.0Starting Material (from Protocol 1)
Amine (R₂NH)1.5Coupling Partner
BrettPhos Pd G30.05Palladium Pre-catalyst
Sodium tert-butoxide (NaOtBu)2.0Base
Toluene or 1,4-Dioxane (anhydrous)-Solvent

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the 6-bromo-3-arylpyrazolo[1,5-a]pyrimidine intermediate (e.g., 100 mg, 0.3 mmol).

  • Reagent Addition: Add the desired amine (1.5 eq., 0.45 mmol), sodium tert-butoxide (2.0 eq., 0.6 mmol), and BrettPhos Pd G3 pre-catalyst (0.05 eq., 0.015 mmol).

  • Solvent Addition: Add 5 mL of anhydrous toluene.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the final 6-(amino)-3-arylpyrazolo[1,5-a]pyrimidine TRK inhibitor.

Biological Evaluation of Synthesized Inhibitors

Once synthesized, the compounds must be evaluated for biological activity. The following protocols provide a standard cascade for characterizing novel TRK inhibitors, moving from enzymatic activity to cellular effects.

Protocol 3: In Vitro TRK Kinase Assay (ADP-Glo™ Format)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified TRK kinases by quantifying the amount of ADP produced.[18]

Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ reagent first depletes the remaining ATP. A subsequent detection reagent converts the ADP back to ATP, which is then used by a luciferase to produce a luminescent signal that is directly proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO, typically starting from 10 mM. A common 11-point, 3-fold dilution series is recommended.

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of inhibitor dilution (or DMSO for controls) to the appropriate wells.

    • Add 2 µL of a solution containing the purified TRK enzyme (e.g., TrkA, TrkB, or TrkC) in kinase buffer.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., poly-E₄Y peptide and 25 µM ATP).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.

Protocol 4: Cell-Based Anti-Proliferation Assay

This assay determines a compound's ability to inhibit the growth of cancer cells driven by a TRK fusion. The KM-12 cell line, which harbors a TPM3-NTRK1 fusion, is a suitable model.[4]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP signifies either cytotoxic or cytostatic effects of the inhibitor.

Step-by-Step Methodology:

  • Cell Seeding: Seed KM-12 cells into a 96-well white, clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add serial dilutions of the test inhibitor (typically in a final volume of 100 µL to achieve the desired concentration) to the cells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent growth inhibition relative to DMSO controls. Plot the data and determine the GI₅₀ (concentration causing 50% growth inhibition) value.

Protocol 5: Western Blot for TRK Phosphorylation

This protocol confirms on-target activity by assessing whether the inhibitor reduces the phosphorylation of the TRK fusion protein within the cell.

Principle: An active TRK kinase autophosphorylates specific tyrosine residues. A successful inhibitor will block this process. Western blotting uses antibodies to detect the levels of both phosphorylated TRK (p-TRK) and total TRK, allowing for a ratiometric assessment of target inhibition.

Step-by-Step Methodology:

  • Cell Treatment: Seed KM-12 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for 2-4 hours. Include a DMSO control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a polyacrylamide gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against p-TRK (e.g., anti-p-TrkA Tyr674/675) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total TRK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A decrease in the p-TRK/total TRK ratio with increasing inhibitor concentration confirms on-target activity.

Summary and Data Interpretation

The successful application of the described workflows will yield a comprehensive dataset for each synthesized compound. This data allows for a structured evaluation of a compound's potential as a TRK inhibitor.

Example Data Table for a Novel Inhibitor

Compound IDStructureTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)KM-12 GI₅₀ (nM)
XYZ-001 [Image]1.53.22.815.0

Interpretation:

  • Potency: The low nanomolar IC₅₀ values indicate potent inhibition of all three TRK enzymes at a biochemical level.

  • Cellular Activity: The GI₅₀ value is approximately 10-fold higher than the enzymatic IC₅₀. This is a typical and acceptable window, suggesting the compound has good cell permeability and is engaging the target in a cellular context. A much larger discrepancy might indicate poor permeability or efflux by transporters.

  • Selectivity: The compound shows pan-TRK activity. Further profiling against a broad panel of other kinases would be required to establish its selectivity for the TRK family.

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of novel TRK inhibitors. Its differential halogen reactivity enables a robust and regioselective synthetic route to complex molecules. By combining the detailed chemical protocols with a rigorous cascade of biological assays—from enzymatic inhibition to cellular target engagement and anti-proliferative effects—researchers can efficiently identify and characterize promising new drug candidates. This integrated approach is fundamental to advancing the development of next-generation targeted therapies for patients with NTRK fusion-positive cancers.

References

Application Notes and Protocols for the Derivatization of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for precise interactions with various biological targets, including protein kinases, which are critical regulators of cellular processes.[1] The derivatization of this core is a key strategy in the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and central nervous system conditions.

This guide focuses on a particularly versatile starting material for drug discovery programs: 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine . The presence of two different halogen atoms at distinct positions on the pyrazolo[1,5-a]pyrimidine ring opens up a vast chemical space for the synthesis of diverse compound libraries through sequential and regioselective cross-coupling reactions.

The Principle of Regioselective Derivatization: A Tale of Two Halogens

The strategic advantage of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst compared to the C-Br bond. This reactivity difference (C-I > C-Br) allows for the selective derivatization at the 3-position (iodo) while leaving the 6-position (bromo) intact for subsequent transformations.

By carefully controlling the reaction conditions, researchers can achieve a stepwise functionalization of the scaffold, introducing one group at the 3-position and a different group at the 6-position. This orthogonal derivatization is a powerful tool for systematically exploring the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine-based drug candidates.

Experimental Workflows: A Visual Guide to Sequential Derivatization

The following diagrams illustrate the strategic, two-step derivatization of this compound.

G start This compound step1 Selective Cross-Coupling at C3 (Iodo) (Suzuki, Sonogashira, Buchwald-Hartwig) start->step1 intermediate 6-Bromo-3-substituted-pyrazolo[1,5-a]pyrimidine step1->intermediate step2 Cross-Coupling at C6 (Bromo) (Suzuki, Sonogashira, Buchwald-Hartwig) intermediate->step2 final 3,6-Disubstituted-pyrazolo[1,5-a]pyrimidine step2->final

Caption: Sequential derivatization workflow.

Protocols for Selective Derivatization at the 3-Position (C-I Bond)

The following protocols are designed for the selective functionalization of the 3-position of this compound. It is crucial to use mild reaction conditions and a 1:1 stoichiometry of the coupling partner to favor the reaction at the more reactive iodo-substituent.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Position

This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid at the 3-position.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and sodium carbonate.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Add Pd(dppf)Cl₂ to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 6-bromo-3-(hetero)aryl-pyrazolo[1,5-a]pyrimidine.

Causality Behind Experimental Choices:

  • Pd(dppf)Cl₂: This catalyst is often effective for Suzuki couplings on electron-deficient heterocyclic systems and provides a good balance of reactivity and stability.

  • Na₂CO₃: A moderately strong base is used to facilitate the transmetalation step without promoting side reactions.

  • Dioxane/Water: This solvent system is excellent for dissolving both the organic and inorganic reagents.

  • 80-90 °C: This temperature is generally sufficient to promote the reaction at the C-I bond without significantly activating the C-Br bond.

Protocol 2: Selective Sonogashira Coupling at the 3-Position

This protocol details the coupling of a terminal alkyne at the 3-position.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a reaction vessel.

  • Purge the vessel with an inert gas.

  • Add the terminal alkyne, followed by the base (Et₃N or DIPEA).

  • Add CuI and Pd(PPh₃)₂Cl₂.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., to 40-50 °C) may be required for less reactive alkynes.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 6-bromo-3-alkynyl-pyrazolo[1,5-a]pyrimidine.[1][2]

Causality Behind Experimental Choices:

  • Pd(PPh₃)₂Cl₂/CuI: This is the classic catalyst system for Sonogashira couplings. Copper(I) acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Et₃N or DIPEA: The amine base is crucial for scavenging the HI produced during the reaction and for the formation of the copper acetylide.

  • Room Temperature: The high reactivity of the C-I bond often allows this reaction to proceed at room temperature, which is ideal for maintaining the integrity of the C-Br bond.

Protocol 3: Selective Buchwald-Hartwig Amination at the 3-Position

This protocol describes the introduction of an amine at the 3-position.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the base (NaOtBu or Cs₂CO₃), Pd₂(dba)₃, and Xantphos to a reaction vessel.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-amino-6-bromo-pyrazolo[1,5-a]pyrimidine.[3][4]

Causality Behind Experimental Choices:

  • Pd₂(dba)₃/Xantphos: This is a robust catalyst system for Buchwald-Hartwig aminations. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and stabilizes the palladium catalyst.[3]

  • NaOtBu or Cs₂CO₃: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can influence the reaction rate and substrate scope.[5]

  • 90-110 °C: Higher temperatures are often necessary for C-N bond formation compared to C-C bond formation.

Protocols for Derivatization at the 6-Position (C-Br Bond)

Once the 3-position has been selectively functionalized, the resulting 6-bromo-3-substituted-pyrazolo[1,5-a]pyrimidine can be used in a second cross-coupling reaction to introduce a different substituent at the 6-position. The conditions for these reactions are generally more forcing (e.g., higher temperatures, stronger bases, or more active catalysts) to activate the more stable C-Br bond.

Protocol 4: Suzuki-Miyaura Coupling at the 6-Position

Materials:

  • 6-Bromo-3-substituted-pyrazolo[1,5-a]pyrimidine

  • Aryl/heteroaryl boronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equivalents) or a more active catalyst like a second-generation Buchwald pre-catalyst.

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Dimethylformamide (DMF) or 1,4-Dioxane/Water

Procedure:

  • Combine the 6-bromo-3-substituted-pyrazolo[1,5-a]pyrimidine, the boronic acid, and the base in a reaction vessel.

  • Purge with an inert gas.

  • Add the solvent and the palladium catalyst.

  • Heat the reaction to 110-140 °C for 8-24 hours. Microwave irradiation can significantly reduce the reaction time.[6]

  • Work-up and purify as described in Protocol 1 to obtain the 3,6-disubstituted-pyrazolo[1,5-a]pyrimidine.

Protocol 5: Sonogashira Coupling at the 6-Position

Materials:

  • 6-Bromo-3-substituted-pyrazolo[1,5-a]pyrimidine

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.05 equivalents)

  • CuI (0.1 equivalents)

  • Et₃N or DIPEA (4.0 equivalents)

  • Anhydrous DMF

Procedure:

  • Follow the general procedure outlined in Protocol 2, but increase the reaction temperature to 80-100 °C.

  • Longer reaction times (12-24 hours) may be necessary.

  • Work-up and purify as described in Protocol 2.

Protocol 6: Buchwald-Hartwig Amination at the 6-Position

Materials:

  • 6-Bromo-3-substituted-pyrazolo[1,5-a]pyrimidine

  • Primary or secondary amine (1.5 equivalents)

  • Pd₂(dba)₃ (0.04 equivalents)

  • A bulky, electron-rich phosphine ligand such as RuPhos or BrettPhos (0.08 equivalents)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium tert-butoxide (KOtBu) (2.0 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Follow the general procedure in Protocol 3, but use a more active ligand and potentially a stronger base.

  • The reaction temperature may need to be increased to 120 °C.

  • Work-up and purify as described in Protocol 3.

Data Summary: A Guide to Reaction Conditions

The following table summarizes the key reaction parameters for the selective derivatization of this compound.

Reaction TypePositionCatalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura C3 (Iodo)Pd(dppf)Cl₂Na₂CO₃Dioxane/H₂O80-90
C6 (Bromo)Pd(PPh₃)₄ or Buchwald pre-catalystK₂CO₃ or K₃PO₄DMF110-140
Sonogashira C3 (Iodo)Pd(PPh₃)₂Cl₂ / CuIEt₃N or DIPEATHF or DMF25-50
C6 (Bromo)Pd(PPh₃)₂Cl₂ / CuIEt₃N or DIPEADMF80-100
Buchwald-Hartwig C3 (Iodo)Pd₂(dba)₃ / XantphosNaOtBu or Cs₂CO₃Toluene or Dioxane90-110
C6 (Bromo)Pd₂(dba)₃ / RuPhos or BrettPhosLiHMDS or KOtBuToluene or Dioxane100-120

Conclusion: A Versatile Platform for Drug Discovery

The this compound scaffold is a powerful and versatile building block for the synthesis of novel drug candidates. The principles of regioselective, sequential cross-coupling outlined in these application notes provide a robust framework for the efficient generation of diverse chemical libraries. By understanding and applying these protocols, researchers can systematically explore the chemical space around the pyrazolo[1,5-a]pyrimidine core, accelerating the discovery of new and effective therapeutics.

References

Protocol for Selective Functionalization at the 3-Iodo Position of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Iodo Position

In the landscape of medicinal chemistry and materials science, the precise functionalization of heterocyclic and aromatic scaffolds is paramount for the generation of novel molecular entities with tailored properties. Among the various positions on these rings, the 3-position often serves as a critical vector for modulating biological activity or material characteristics. The introduction of an iodine atom at this position provides a versatile synthetic handle, a "linchpin" for a multitude of subsequent transformations. The carbon-iodine (C-I) bond, being the most reactive of the carbon-halogen bonds, offers a unique gateway for selective bond formation under relatively mild conditions, primarily through transition-metal-catalyzed cross-coupling reactions.[1][2][3]

This guide provides a detailed exploration of protocols for the selective functionalization of the 3-iodo position, with a particular focus on the indole scaffold, a privileged structure in numerous natural products and pharmaceuticals.[4][5] We will delve into the mechanistic underpinnings of key palladium-catalyzed reactions, explaining the rationale behind the choice of catalysts, ligands, bases, and solvents to empower researchers to not only execute these protocols but also to troubleshoot and adapt them for their specific molecular targets.

Core Principle: The Reactivity of the C-I Bond in Cross-Coupling

The selective functionalization at an iodo-substituted position hinges on the principles of palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry.[2][3][6] These reactions generally follow a common catalytic cycle, making the C-I bond an ideal substrate for such transformations.

Diagram: Generalized Palladium-Catalyzed Cross-Coupling Cycle

Palladium Catalytic Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-I) Pd(0)Ln->Oxidative_Addition Aryl-I (R-I) Pd(II)_Complex R-Pd(II)-I(Ln) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Organometallic Reagent (R'-M) Pd(II)_Intermediate R-Pd(II)-R'(Ln) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Product Product (R-R') Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Functionalization Protocols at the 3-Iodo Position

The following sections provide detailed, step-by-step protocols for the most pivotal cross-coupling reactions utilized for the functionalization of 3-iodoheterocycles.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[7][8] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.[7]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(0) complexes are the active catalysts. Precursors like Pd(PPh₃)₄ or Pd(OAc)₂ (which is reduced in situ) are commonly used. The choice of catalyst can influence reaction efficiency and substrate scope.[7][9]

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands often enhance the rate of oxidative addition and reductive elimination.[10]

  • Base: A base is essential for the transmetalation step, activating the organoboron species. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be critical and is often substrate-dependent.[11][12]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is frequently used to dissolve both the organic and inorganic reagents.[13]

Detailed Protocol: Suzuki-Miyaura Coupling of 3-Iodoindole

Materials:

  • 3-Iodoindole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 3-iodoindole, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Readily available and effective for many substrates.
Base K₂CO₃ (2-3 equiv)A common and effective base for activating the boronic acid.
Solvent Dioxane/H₂O (4:1)Good for dissolving both organic and inorganic components.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for the synthesis of aryl alkynes, coupling a terminal alkyne with an aryl or vinyl halide.[14][15] This reaction typically employs a dual catalyst system of palladium and copper(I).[16][17]

Causality Behind Experimental Choices:

  • Palladium Catalyst: Similar to Suzuki coupling, a palladium(0) species is the active catalyst. PdCl₂(PPh₃)₂ is a common precatalyst.[4]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is used to form a copper acetylide intermediate, which facilitates the transmetalation step to the palladium center.[2][17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and also serves as the solvent in some cases.[16]

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[16]

Detailed Protocol: Sonogashira Coupling of 3-Iodopyridine

Materials:

  • 3-Iodopyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add 3-iodopyridine, PdCl₂(PPh₃)₂, and CuI.[16]

  • Add anhydrous triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the terminal alkyne via syringe.[16]

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst residues.[16]

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterConditionRationale
Catalyst System PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (4-10 mol%)A classic and highly effective system for Sonogashira couplings.[14][16]
Base/Solvent Triethylamine (Et₃N)Acts as both the base and a suitable solvent for the reaction.
Atmosphere Inert (N₂ or Ar)Prevents the undesirable Glaser homocoupling of the alkyne.[16]
Temperature Room Temperature to 60 °COften proceeds at room temperature, but gentle heating can accelerate the reaction.
Heck Reaction: Vinylation of the 3-Iodo Position

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[18][19] It is a valuable tool for introducing vinyl groups.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and efficient catalyst precursor.[9][18]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the catalyst and improve yields.[18]

  • Base: A hindered amine base, like triethylamine, or an inorganic base, such as K₂CO₃, is used to neutralize the HX generated during the reaction.[18][20]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typically employed.

Detailed Protocol: Heck Reaction of 3-Iodoquinoline

Materials:

  • 3-Iodoquinoline (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.01-0.05 equiv)

  • PPh₃ (0.02-0.10 equiv)

  • K₂CO₃ (2.0 equiv)

  • DMF (anhydrous)

  • Inert atmosphere

Procedure:

  • In a Schlenk flask, combine 3-iodoquinoline, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMF and the alkene.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry, filter, and concentrate the solution.

  • Purify via column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (1-5 mol%)A highly active and common catalyst for Heck reactions.[9]
Base K₂CO₃ (2 equiv)An effective inorganic base to neutralize the generated acid.
Solvent DMFA polar aprotic solvent that facilitates the reaction.
Temperature 100-120 °CHigher temperatures are often required for the Heck reaction.
Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines.[21][22] This reaction has broad substrate scope and functional group tolerance.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium source, often Pd(OAc)₂ or Pd₂(dba)₃, is used.

  • Ligands: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are highly effective.[10][21] Bidentate ligands can also be very effective.[21]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃).[23]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Detailed Protocol: Buchwald-Hartwig Amination of a 3-Iodoaromatic

Materials:

  • 3-Iodoaromatic compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • A suitable phosphine ligand (e.g., XPhos, SPhos) (0.02-0.04 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene (anhydrous)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the 3-iodoaromatic, amine, NaOt-Bu, Pd₂(dba)₃, and the phosphine ligand to a dry Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / Bulky phosphine ligandThis combination is highly active for C-N bond formation.[21][22]
Base NaOt-BuA strong, non-nucleophilic base required for amine deprotonation.
Solvent TolueneAnhydrous, aprotic solvent suitable for this reaction.
Temperature 80-110 °CProvides the thermal energy needed for the catalytic cycle.

Troubleshooting and Self-Validation

A key aspect of robust protocol design is the anticipation of potential issues.

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, particularly for Sonogashira and Buchwald-Hartwig reactions.[16]

    • Thoroughly degas all solvents to remove oxygen, which can deactivate the catalyst.

    • Consider increasing the catalyst or ligand loading slightly.

    • Experiment with different ligands, bases, or solvents, as the optimal conditions can be substrate-dependent.[16]

  • Side Reactions:

    • Glaser Coupling (Sonogashira): A strict inert atmosphere is essential to prevent the homocoupling of the terminal alkyne.[16]

    • Protodeiodination: In some cases, the iodo group may be replaced by a hydrogen atom. This can sometimes be suppressed by using a different base or solvent.

  • Reaction Stalling:

    • The catalyst may have deactivated. Ensure high-purity reagents and proper inert atmosphere techniques.

    • Insoluble species may have formed. A different solvent system might be required.

Conclusion

The 3-iodo position on heterocyclic and aromatic rings is a powerful strategic element in modern organic synthesis. Its selective functionalization through palladium-catalyzed cross-coupling reactions provides access to a vast chemical space. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions are foundational. By understanding the causality behind the choice of reagents and conditions, researchers can effectively apply, adapt, and troubleshoot these powerful transformations to accelerate their research and development endeavors.

References

Application Notes and Protocols for the Regioselective C-H Halogenation of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in drug discovery and materials science. Its rigid, planar structure and versatile substitution patterns have led to its incorporation into a wide array of pharmacologically active agents, including anti-tumor, antiviral, and anti-inflammatory drugs.[1][2] Halogenated derivatives of this scaffold are of particular importance as they serve as versatile synthetic intermediates, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex and functionally diverse molecules.[1][3] The introduction of a halogen atom can also directly influence the biological activity of the parent molecule.[1][4]

Achieving regioselective C-H halogenation of the pyrazolo[1,5-a]pyrimidine core is a critical challenge. The electronic nature of the fused ring system dictates that the C3 position is the most susceptible to electrophilic attack.[5] This guide provides an in-depth analysis of established and modern protocols for the regioselective C-H halogenation of pyrazolo[1,5-a]pyrimidines, with a focus on practical application, mechanistic understanding, and sustainable methodologies.

Understanding Regioselectivity: The Primacy of the C3 Position

Computational studies and experimental evidence consistently demonstrate that the C3 position of the pyrazolo[1,5-a]pyrimidine ring is the most electron-rich and thus the most reactive site for electrophilic aromatic substitution.[5] This inherent electronic bias is the primary driver for the high regioselectivity observed in most halogenation reactions of this scaffold. The pyrazole moiety, being an electron-rich five-membered ring, activates the fused system towards electrophilic attack, with the C3 position bearing the highest electron density.

Methodology 1: Classical Halogenation with N-Halosuccinimides (NXS)

The use of N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination) represents a long-standing and effective method for the halogenation of pyrazolo[1,5-a]pyrimidines.[1][2][4] While generally reliable, these methods often require elevated temperatures and the use of organic solvents.[1]

Protocol 1: General Procedure for C3-Bromination using NBS

Objective: To achieve regioselective bromination at the C3 position of a substituted pyrazolo[1,5-a]pyrimidine.

Materials:

  • Substituted pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Anhydrous Acetonitrile (or other suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the pyrazolo[1,5-a]pyrimidine (1.0 equiv) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 equiv) portion-wise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure C3-brominated pyrazolo[1,5-a]pyrimidine.

Causality and Insights:

  • The choice of solvent is crucial; aprotic solvents like acetonitrile or chloroform are commonly used to avoid side reactions.

  • The stoichiometry of NBS is kept slightly in excess to ensure complete conversion of the starting material.

  • The work-up procedure is designed to remove unreacted NBS and succinimide by-products. The sodium thiosulfate wash is essential for quenching any residual electrophilic bromine species.

Methodology 2: Green and Efficient Halogenation using Hypervalent Iodine(III) Reagents

In recent years, more environmentally friendly and milder methods have been developed. One notable approach involves the use of a hypervalent iodine(III) reagent, such as Phenyliodine diacetate (PIDA), in combination with potassium halides in an aqueous medium at room temperature.[1][6][7] This method offers excellent regioselectivity for the C3 position and proceeds under ambient conditions.[1]

Protocol 2: C3-Iodination using PIDA and KI in Water

Objective: To perform a regioselective C3-iodination of a pyrazolo[1,5-a]pyrimidine derivative using a sustainable and mild protocol.

Materials:

  • Substituted pyrazolo[1,5-a]pyrimidine (1.0 equiv, 0.2 mmol)

  • Potassium iodide (KI) (1.5 equiv, 0.3 mmol)

  • Phenyliodine diacetate (PIDA) (1.0 equiv, 0.2 mmol)

  • Water (3.0 mL)

  • Reaction vial with a magnetic stir bar

  • Magnetic stirrer

  • Standard work-up and purification equipment as in Protocol 1.

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the pyrazolo[1,5-a]pyrimidine (0.2 mmol) and potassium iodide (0.3 mmol) in water (3.0 mL).

  • Initiation: Add PIDA (0.2 mmol) to the solution at room temperature (25–27 °C).

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature for approximately 3 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the extraction, drying, and purification steps outlined in Protocol 1 to isolate the C3-iodinated product.

Causality and Insights:

  • Mechanism: The reaction is believed to proceed via an electrophilic substitution mechanism. PIDA reacts with the halide salt to generate an electrophilic halogen species in situ.[1]

  • Green Chemistry: The use of water as a solvent and readily available, inexpensive potassium halides as the halogen source makes this protocol environmentally benign.[1]

  • Scope: This method has been shown to be effective for iodination, bromination, and chlorination with excellent yields and regioselectivity. For chlorination, a mixture of water and methanol may be beneficial.[1]

G

Methodology 3: Oxidative Halogenation with Potassium Persulfate (K₂S₂O₈)

Another robust and environmentally friendly approach utilizes potassium persulfate (K₂S₂O₈) as an oxidant in the presence of sodium halides (NaX).[4][8] This method can be employed for the direct C-H halogenation of pre-formed pyrazolo[1,5-a]pyrimidines or as a one-pot tandem cyclization/halogenation reaction.[4][8]

Protocol 3: Direct C3-Bromination using K₂S₂O₈ and NaBr

Objective: To achieve direct and regioselective C3-bromination of pyrazolo[1,5-a]pyrimidines using an oxidative system.

Materials:

  • Substituted pyrazolo[1,5-a]pyrimidine (1.0 equiv, 0.2 mmol)

  • Sodium bromide (NaBr) (1.2 equiv)

  • Potassium persulfate (K₂S₂O₈) (1.5 equiv)

  • Water (1.0 mL)

  • Reaction vial with a magnetic stir bar

  • Heating block or oil bath

  • Standard work-up and purification equipment.

Procedure:

  • Reaction Setup: In a reaction vial, prepare a mixture of the pyrazolo[1,5-a]pyrimidine (0.2 mmol), NaBr (1.2 equiv), and K₂S₂O₈ (1.5 equiv) in water (1.0 mL).

  • Reaction Conditions: Heat the mixture at 80 °C for 1 hour.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture and perform an extractive work-up as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography to obtain the C3-brominated product.

Causality and Insights:

  • Oxidative Power: K₂S₂O₈ acts as a powerful oxidant to generate the electrophilic halogen species from the corresponding halide salt.

  • Versatility: This method is applicable for iodination, bromination, and chlorination, with iodination generally proceeding with the highest efficiency.[4]

  • One-Pot Synthesis: A key advantage of this methodology is its adaptability to a one-pot, three-component reaction starting from amino pyrazoles, enaminones (or chalcones), and a sodium halide, providing direct access to 3-halo-pyrazolo[1,5-a]pyrimidines.[4][8]

G

Data Summary: Comparison of Halogenation Methods

MethodHalogenating Agent(s)SolventTemperatureKey AdvantagesTypical YieldsReference
Classical N-Halosuccinimides (NBS, NCS, NIS)Organic (e.g., CCl₄, THF)Room Temp. to RefluxWell-established, reliableGood to Excellent[1][4]
Hypervalent Iodine PIDA / KX (X = I, Br, Cl)WaterRoom TemperatureMild, environmentally friendly, high regioselectivityGood to Excellent (81-95%)[1][6]
Oxidative K₂S₂O₈ / NaX (X = I, Br, Cl)Water80 °COne-pot potential, good functional group toleranceGood to Excellent[4][8]

Conclusion and Future Perspectives

The regioselective C-H halogenation of pyrazolo[1,5-a]pyrimidines at the C3 position is a well-developed field with a range of reliable protocols. While classical methods using N-halosuccinimides remain effective, modern approaches employing hypervalent iodine reagents or oxidative systems with persulfates offer significant advantages in terms of milder reaction conditions, environmental compatibility, and, in some cases, the potential for one-pot tandem reactions. The choice of method will depend on the specific substrate, desired scale, and the importance of green chemistry principles in the synthetic design. The resulting 3-halo-pyrazolo[1,5-a]pyrimidines are invaluable building blocks, and the continued development of efficient and selective halogenation methods will undoubtedly accelerate the discovery of new therapeutic agents and advanced materials.

References

Application Notes and Protocols for the Use of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine in the Synthesis of Pim-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic application of 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine as a key starting material in the synthesis of potent and selective Pim-1 kinase inhibitors. Pim-1 kinase, a serine/threonine kinase, is a high-value target in oncology due to its role in promoting cell survival and proliferation.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of Pim-1 inhibitors, offering high selectivity and an improved safety profile over first-generation inhibitors.[2][3] This document details the rationale behind its use, provides robust, step-by-step protocols for the synthesis of advanced intermediates, and outlines methods for their biological evaluation, including in vitro kinase inhibition and cell-based functional assays.

Introduction: Pim-1 Kinase as a Therapeutic Target

The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly conserved serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are crucial regulators of cell signaling pathways involved in cell survival, proliferation, and apoptosis.[2][4] Unlike many other kinases, Pim kinases are constitutively active and their expression is primarily regulated at the transcriptional level, often downstream of the JAK/STAT pathway.[1][2]

Aberrant expression of Pim-1 is frequently observed in a variety of hematological malignancies and solid tumors, where it contributes to tumorigenesis and therapeutic resistance.[5][6] Pim-1 exerts its oncogenic effects by phosphorylating a range of downstream targets, including the pro-apoptotic protein BAD. Phosphorylation of BAD by Pim-1 at Ser112 inhibits its pro-apoptotic function, thereby promoting cell survival.[2][6] Consequently, the development of small molecule inhibitors of Pim-1 kinase is a highly pursued strategy in cancer drug discovery.

The pyrazolo[1,5-a]pyrimidine core has been identified as a highly effective scaffold for the development of selective Pim-1 inhibitors.[3][7] Compounds based on this scaffold have demonstrated potent enzymatic and cellular activity, often with improved selectivity profiles compared to earlier inhibitors like SGI-1776, which were associated with off-target effects such as hERG inhibition.[2] The strategic use of versatile building blocks like this compound allows for the systematic exploration of the chemical space around this core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy: Leveraging this compound

The this compound scaffold is an ideal starting point for the synthesis of a diverse library of Pim-1 inhibitors. The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. Typically, the more reactive C-I bond at the 3-position is addressed first via a Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties. The C6-Br bond can then be functionalized, or the pyrimidine ring can be further substituted, for instance, through nucleophilic aromatic substitution at other positions if a suitable precursor is used.

Herein, we present a representative synthetic protocol for the preparation of a 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine derivative, a key intermediate class for potent Pim-1 inhibitors. The synthesis leverages a Suzuki-Miyaura coupling at the C3 position followed by a Buchwald-Hartwig amination at a C5-chloro position (introduced in a preceding step).

Synthetic Workflow Diagram

Synthetic_Workflow Start This compound Step1 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) Start->Step1 Intermediate1 6-Bromo-3-arylpyrazolo[1,5-a]pyrimidine Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) (Hypothetical step to introduce C5-Cl for subsequent amination) Intermediate1->Step2 Intermediate2 6-Bromo-5-chloro-3-arylpyrazolo[1,5-a]pyrimidine Step2->Intermediate2 Step3 Buchwald-Hartwig Amination (Amine, Pd catalyst, base) Intermediate2->Step3 Final_Product 6-Bromo-3-aryl-5-aminopyrazolo[1,5-a]pyrimidine (Pim-1 Inhibitor Precursor) Step3->Final_Product

Caption: Synthetic workflow for a Pim-1 inhibitor precursor.

Detailed Synthetic Protocol

Protocol 1: Suzuki-Miyaura Coupling for C3-Arylation

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or microwave vial

  • Argon or Nitrogen supply

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.5 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 6-bromo-3-arylpyrazolo[1,5-a]pyrimidine.

Protocol 2: Buchwald-Hartwig Amination for C5-Amination (Assuming a 5-chloro precursor)

This protocol outlines the subsequent amination at the C5 position, assuming a preceding step to introduce a chlorine atom at this position (e.g., from a pyrimidinone precursor).

Materials:

  • 6-Bromo-5-chloro-3-arylpyrazolo[1,5-a]pyrimidine

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube

  • Argon or Nitrogen supply

Procedure:

  • To a Schlenk tube, add 6-bromo-5-chloro-3-arylpyrazolo[1,5-a]pyrimidine (1.0 equiv.), cesium carbonate (1.5 equiv.), and Xantphos (0.1 equiv.).

  • Add Pd₂(dba)₃ (0.05 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and the desired amine (1.5 equiv.).

  • Heat the reaction mixture to 100-110 °C under an inert atmosphere and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 6-bromo-3-aryl-5-aminopyrazolo[1,5-a]pyrimidine.

Biological Evaluation of Synthesized Inhibitors

The synthesized pyrazolo[1,5-a]pyrimidine derivatives are evaluated for their ability to inhibit Pim-1 kinase activity through both in vitro biochemical assays and cell-based functional assays.

In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[8]

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide (e.g., a derivative of the BAD protein)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds in DMSO and then in assay buffer. The final DMSO concentration should be ≤1%.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO) control.

  • Add 2 µL of a solution containing the Pim-1 kinase and substrate peptide in assay buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Biological Evaluation Workflow

Biological_Evaluation Compound Synthesized Inhibitor Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Compound->Biochem_Assay Cell_Culture Cell Culture (e.g., Hematopoietic cancer cell line) Compound->Cell_Culture IC50 Determine IC50 Value Biochem_Assay->IC50 Cell_Treatment Treat Cells with Inhibitor Cell_Culture->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo®) Cell_Treatment->Cell_Viability pBAD_Analysis Analyze p-BAD (Ser112) Levels Western_Blot->pBAD_Analysis GI50 Determine GI50 Value Cell_Viability->GI50

Caption: Workflow for the biological evaluation of Pim-1 inhibitors.

Cell-Based Western Blot for BAD Phosphorylation

This protocol assesses the inhibitor's ability to engage Pim-1 in a cellular context by measuring the phosphorylation of its downstream substrate, BAD, at Ser112.

Materials:

  • Cancer cell line with high Pim-1 expression (e.g., MOLM-16, a human acute myeloid leukemia cell line)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BAD (Ser112) and anti-total BAD

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere or grow in suspension. Treat the cells with increasing concentrations of the synthesized inhibitor (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4-24 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BAD.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated BAD as a ratio to total BAD.

Data Presentation and Structure-Activity Relationship (SAR) Insights

The inhibitory activities of the synthesized compounds should be tabulated for clear comparison. A representative data table is shown below.

Compound IDR¹ (at C3)R² (at C5)Pim-1 IC₅₀ (nM)
1a 4-MethoxyphenylAmino25
1b 3-FluorophenylAmino48
1c 2-ThienylAmino15
1d 4-MethoxyphenylMorpholino32

Structure-Activity Relationship (SAR) Insights:

  • C3-Position: The nature of the aryl or heteroaryl substituent at the C3 position significantly influences the inhibitory potency. Electron-donating and certain heterocyclic groups are often favored.[2]

  • C5-Position: The substituent at the C5 position is crucial for activity. Small, hydrogen-bond donating groups, such as an amino group, are generally preferred for potent Pim-1 inhibition.[2]

  • C6-Position: Substitution at the C6 position with a bromine atom provides a handle for further chemical modification to fine-tune the compound's properties.

Conclusion

This compound is a versatile and highly valuable starting material for the synthesis of potent and selective Pim-1 kinase inhibitors. The distinct reactivity of its halogenated positions allows for a modular and efficient synthetic approach to generate a diverse range of analogues for SAR studies. The protocols provided herein offer a robust framework for the synthesis and biological characterization of novel pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors, facilitating the discovery and development of new anticancer therapeutics.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry and drug development.[1][2] These compounds are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Notably, they are potent inhibitors of various protein kinases, enzymes that are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer.[3][4][5][6] The development of efficient, rapid, and sustainable synthetic routes to this scaffold is therefore a critical objective for therapeutic innovation.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, providing a powerful alternative to conventional heating methods.[7][8][9] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of reaction mixtures, leading to dramatic reductions in reaction times (from hours to minutes), improved yields, and often enhanced product purity.[3][10] This guide provides an in-depth exploration of the principles, protocols, and best practices for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives, designed for researchers and professionals in the field.

The Rationale: Why Microwave Heating Excels

To appreciate the protocols that follow, it is essential to understand the fundamental difference between conventional and microwave heating. Conventional heating relies on conduction, transferring thermal energy from an external source, through the vessel walls, and into the bulk of the reaction mixture. This process is slow and creates temperature gradients.

Microwave heating, conversely, operates through the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[9][10] This interaction induces rapid molecular rotation as the dipoles attempt to align with the oscillating electric field. The resulting intermolecular friction generates heat rapidly and uniformly throughout the entire volume of the solution, avoiding superheating of vessel walls and minimizing the formation of side products.[3]

G cluster_0 Conventional Heating cluster_1 Microwave Heating a1 External Heat Source a2 Vessel Wall Heating a1->a2 a3 Slow Conduction to Solution a2->a3 a4 Non-Uniform Heating (Temperature Gradient) a3->a4 b1 Microwave Source b2 Direct Interaction with Polar Molecules b1->b2 b3 Rapid Dipolar Rotation & Ionic Conduction b2->b3 b4 Rapid, Uniform Bulk Heating (No Gradient) b3->b4

Figure 1: Comparison of Conventional vs. Microwave Heating Mechanisms.

Core Synthetic Protocols

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is most commonly achieved through the condensation of a 5-aminopyrazole precursor with a 1,3-bielectrophilic partner. Microwave irradiation has proven exceptionally effective at accelerating these transformations.

Protocol 1: Two-Component Condensation with β-Dicarbonyl Compounds

This is the most established and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core. The reaction involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1][5] The regioselectivity of the reaction is governed by the differential reactivity of the carbonyl groups in the β-dicarbonyl partner.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons. A subsequent intramolecular attack by the endocyclic pyrazole nitrogen (N1) onto the second carbonyl group, followed by dehydration, leads to the formation of the fused pyrimidine ring. Microwave energy drastically accelerates the dehydration and cyclization steps.

G cluster_mech General Reaction Mechanism start 5-Aminopyrazole + β-Dicarbonyl step1 Nucleophilic Attack (Exocyclic NH2) start->step1 MW step2 Intermediate Formation (Enamine/Imine) step1->step2 step3 Intramolecular Cyclization (Endocyclic NH) step2->step3 MW step4 Dehydration (H2O elimination) step3->step4 product Pyrazolo[1,5-a]pyrimidine step4->product

Figure 2: Key steps in the cyclocondensation mechanism accelerated by microwave heating.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 5-aminopyrazole derivative (1.0 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add the appropriate solvent (e.g., ethanol, acetic acid, or DMF, 3-5 mL). Add the β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 mmol, 1.1 equiv.).

  • Catalyst (Optional): For less reactive substrates, a catalytic amount of acid (e.g., a drop of acetic acid or H₂SO₄) can be added. Many reactions, however, proceed efficiently without a catalyst under microwave conditions.[11]

  • Vessel Sealing: Securely cap the vial using a specialized crimper for microwave vials to ensure a proper seal that can withstand the pressures generated.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at a set temperature (typically 120-180 °C) for a short duration (5-20 minutes). The instrument will automatically modulate power to maintain the target temperature.

  • Cooling: After irradiation is complete, allow the vial to cool to room temperature (below 50 °C) before opening to prevent solvent flashing. Compressed air cooling systems integrated into most reactors facilitate this step.

  • Product Isolation and Purification:

    • The product often precipitates upon cooling. If so, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization or flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Examples

5-Aminopyrazole (R¹)β-Dicarbonyl (R², R³)SolventTemp (°C)Time (min)Yield (%)Reference
3-Phenyl-5-aminopyrazoleAcetylacetoneAcetic Acid1501092[12]
5-Amino-3-(trifluoromethyl)pyrazoleEthyl acetoacetateEthanol1201585[12]
5-AminopyrazoleDibenzoylmethaneDMF1602088[11]
5-amino-1H-pyrazole2-acetylcyclopentanoneSolvent-free180297[5][11]
Protocol 2: Three-Component, One-Pot Synthesis

Microwave irradiation is particularly advantageous for multi-component reactions (MCRs), which allow the construction of complex molecules in a single, efficient step.[3][13] For pyrazolo[1,5-a]pyrimidines, a common MCR involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[5]

Causality of the Workflow: This one-pot strategy works by first forming a highly reactive Knoevenagel condensation product between the aldehyde and the active methylene compound. The aminopyrazole then undergoes a Michael addition to this intermediate, followed by intramolecular cyclization and aromatization (often via oxidation or elimination) to furnish the final product. The high temperatures achieved rapidly under microwave irradiation drive all sequential steps to completion in a short timeframe.

G cluster_workflow Three-Component Reaction Workflow cluster_reactor Microwave Reactor Vial n1 5-Aminopyrazole process One-Pot Reaction (Solvent + Catalyst) Irradiation (10-30 min) n1->process n2 Aldehyde n2->process n3 Active Methylene Compound n3->process workup Cooling, Work-up & Purification process->workup product Purified Pyrazolo[1,5-a]pyrimidine workup->product

Figure 3: Workflow for the one-pot, three-component synthesis under microwave irradiation.

Detailed Step-by-Step Methodology:

  • Reagent Combination: In a 10 mL microwave process vial with a stir bar, combine the 5-aminopyrazole (1.0 mmol, 1.0 equiv.), the aldehyde (1.0 mmol, 1.0 equiv.), and the active methylene compound (1.0 mmol, 1.0 equiv.).

  • Solvent and Catalyst: Add the solvent (typically ethanol or DMF, 3-5 mL) and a catalytic amount of a base (e.g., piperidine or triethylamine, ~0.1 equiv.).

  • Vessel Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate at the specified temperature (e.g., 140 °C) for the designated time (10-30 minutes).

  • Cooling and Isolation: Allow the vial to cool to room temperature. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography to achieve high purity.

  • Characterization: Confirm the product's identity and purity via NMR and MS analysis.

Experimental Best Practices and Self-Validation

  • Solvent Choice: Polar solvents with high dielectric constants (e.g., DMF, NMP, ethanol, water) are excellent for absorbing microwave energy and heating efficiently. Solvent-free reactions are also highly effective and align with green chemistry principles, often proceeding rapidly at high temperatures.[11][14]

  • Vessel Safety: Always use vessels specifically designed for microwave synthesis. These are engineered to withstand high pressures and temperatures. Never fill a vial more than two-thirds full to allow for thermal expansion and vapor pressure.

  • Temperature Monitoring: Modern microwave reactors use fiber-optic probes or infrared sensors for accurate real-time temperature monitoring and control, which is crucial for reproducibility and preventing decomposition.

  • Reaction Optimization: For a new reaction, it is wise to first screen conditions. A typical starting point is 120-150 °C for 10 minutes. The reaction can be monitored by TLC or LC-MS to optimize time and temperature for the best yield and purity.

  • Trustworthiness through Characterization: A protocol is only trustworthy if its outcome is verifiable. Always perform complete characterization of the synthesized compounds. The expected ¹H NMR signals for the pyrazolo[1,5-a]pyrimidine core are distinct and provide a reliable method for structural confirmation. Mass spectrometry confirms the molecular weight of the target compound.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazolo[1,5-a]pyrimidine derivatives.[4][5] The protocols outlined here demonstrate a methodology that is not only exceptionally fast and high-yielding but also reproducible and scalable. By dramatically shortening development timelines, MAOS empowers medicinal chemists to rapidly generate libraries of these crucial kinase inhibitors for biological screening. Future efforts will likely focus on integrating this technology with flow chemistry for continuous manufacturing and further expanding the synthetic toolbox to access ever more complex and diverse derivatives.[4]

References

Application Notes & Protocols: Synthesis and Evaluation of Compounds for Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel antiproliferative agents is a cornerstone of modern oncology drug development. This guide provides a comprehensive framework for the synthesis, purification, and biological evaluation of potential anticancer compounds. We will delve into the strategic rationale behind targeting key cellular proliferation pathways, provide a detailed, field-proven protocol for the synthesis of a potent tubulin polymerization inhibitor, and outline standardized methodologies for screening compounds for antiproliferative activity using established cell-based assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish or refine their workflow for identifying and characterizing new anticancer drug candidates.

Scientific Rationale: Targeting the Engines of Cell Proliferation

Uncontrolled cell proliferation is a hallmark of cancer. This process is driven by a complex network of intracellular signaling pathways that, when dysregulated, lead to aberrant cell cycle progression and tumor growth. The rational design of antiproliferative agents often begins with identifying and targeting key nodes within these pathways.

Key Signaling Pathways in Cancer Proliferation

Two of the most critical pathways implicated in cancer are the PI3K/Akt/mTOR and MAPK/ERK pathways. These cascades are frequently overactive in various cancers due to mutations in their constituent proteins.[1][2][3][4][5]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.[1][6][7] Activation, often initiated by growth factors binding to receptor tyrosine kinases (RTKs), leads to the production of PIP3, which recruits and activates the kinase Akt.[6][7] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting apoptosis and driving cell growth and proliferation through mTOR.[3][6][7]

  • MAPK/ERK Pathway: This cascade communicates signals from cell surface receptors to the DNA in the nucleus.[5] It is a crucial regulator of cell proliferation, differentiation, and survival.[4][8][9] The pathway involves a series of protein kinases—Raf, MEK, and ERK—that are sequentially activated.[5] Once activated, ERK translocates to the nucleus to phosphorylate transcription factors, leading to the expression of genes that drive cell cycle progression.[5][8]

PI3K_MAPK_Pathways cluster_0 PI3K/Akt Signaling cluster_1 MAPK/ERK Signaling RTK_P Growth Factor Receptor (RTK) PI3K PI3K RTK_P->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation_P Cell Growth & Survival Akt->Proliferation_P Promotes mTOR->Proliferation_P Promotes RTK_M Growth Factor Receptor (RTK) Ras Ras RTK_M->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation_M Gene Expression & Cell Proliferation Nucleus->Proliferation_M Drives

Caption: Key nodes in the PI3K/Akt and MAPK/ERK signaling pathways.

The Cell Cycle and Cyclin-Dependent Kinases (CDKs)

The cell cycle is the fundamental process by which a cell duplicates its contents and divides. It is tightly regulated by a family of enzymes called Cyclin-Dependent Kinases (CDKs), which partner with regulatory proteins called cyclins.[10][11] Different cyclin-CDK complexes are active at specific phases of the cell cycle (G1, S, G2, M), driving the transitions between these stages by phosphorylating key substrates.[11][12] Dysregulation of CDK activity is a common feature in cancer, making CDKs attractive targets for therapeutic intervention.[12][13] For instance, the Cyclin D-CDK4/6 complex is crucial for progression through the G1 phase, and its inhibition can lead to cell cycle arrest.[13]

Synthesis of a Model Antiproliferative Compound: Combretastatin A-4 (CA-4)

To illustrate the practical application of synthetic chemistry in generating antiproliferative agents, we provide a protocol for the synthesis of Combretastatin A-4 (CA-4). CA-4 is a natural product isolated from the African bush willow Combretum caffrum that potently inhibits tubulin polymerization, leading to mitotic arrest and apoptosis. Its simple structure and high potency have made it a popular scaffold for medicinal chemistry efforts.[7]

The following protocol is an improved method utilizing a modified Wittig reaction, which offers mild reaction conditions and good yields.

Synthesis_Workflow Start Starting Materials: - 3,4,5-Trimethoxybenzyl- triphenylphosphonium bromide - 3-Hydroxy-4-methoxy- benzaldehyde (protected) Wittig Modified Wittig Reaction (K2CO3, PEG-400) Start->Wittig Workup Aqueous Workup & Extraction Wittig->Workup Purification Column Chromatography Workup->Purification Deprotection Deprotection Step (if necessary) Purification->Deprotection Final Final Product: Combretastatin A-4 Deprotection->Final

Caption: General workflow for the synthesis of Combretastatin A-4.

Protocol 2.1: Synthesis of (Z)-2-methoxy-5-(2-(3,4,5-trimethoxyphenyl)vinyl)phenol (Combretastatin A-4)

This protocol is adapted from an improved Wittig olefination procedure.[14]

Materials:

  • 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide

  • 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Polyethylene glycol 400 (PEG-400)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3,4,5-trimethoxybenzyltriphenylphosphonium bromide (1.0 eq), 3-hydroxy-4-methoxybenzaldehyde (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add PEG-400 to the flask to act as a phase transfer catalyst and solvent.

  • Reaction: Stir the mixture vigorously at room temperature for 14-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Work-up: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate the desired (Z)-isomer (CA-4) from the (E)-isomer and other impurities.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The (Z)-isomer can be identified by the characteristic coupling constant (J ≈ 12 Hz) for the vinyl protons in the ¹H NMR spectrum.

In Vitro Antiproliferative Activity Screening

Once a compound is synthesized and purified, its biological activity must be assessed. The following protocols describe two robust, widely used colorimetric assays for measuring cell viability and proliferation: the MTT and Sulforhodamine B (SRB) assays.

Protocol 3.1: MTT Assay for Cell Viability

The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[14][15][16][17] The amount of formazan produced is proportional to the number of viable cells.[14][17]

Materials:

  • Human cancer cell line of choice (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and adjust the concentration to seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (medium with DMSO, same concentration as the highest test concentration) and "no-treatment control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[18]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[14]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][17] Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[16]

Protocol 3.2: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a method based on the measurement of cellular protein content.[19][20][21] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids in cellular proteins under acidic conditions, providing a sensitive measure of total biomass.[19][22]

Materials:

  • Human cancer cell line of choice (adherent cells)

  • Complete culture medium

  • 96-well flat-bottom sterile microplates

  • Test compound stock solution (in DMSO)

  • Cold 10% Trichloroacetic acid (TCA) solution

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 1% (v/v) acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol (3.1).

  • Cell Fixation: After the 48-72 hour incubation, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[23]

  • Washing: Carefully remove the TCA solution. Wash the plates four to five times by submerging in a basin of slow-running tap water or by gently adding 1% acetic acid.[20][23] Remove excess water by tapping the plate on paper towels and allow it to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[19][23]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[20]

  • Drying: Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[20][23]

  • Absorbance Reading: Measure the absorbance at 510 nm in a microplate reader.[20]

Data Analysis and Interpretation

Calculation of IC₅₀ Values

The potency of an antiproliferative compound is typically expressed as its half-maximal inhibitory concentration (IC₅₀). This is the concentration of the drug required to inhibit cell growth by 50%.[24][25]

Procedure:

  • Normalize Data: Subtract the average absorbance of the blank (medium only) wells from all other wells. Express the absorbance values of the treated wells as a percentage of the vehicle control wells (% Viability).

    • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Plot Data: Create a dose-response curve by plotting the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a software package like GraphPad Prism or an Excel add-in to fit the data to a sigmoidal dose-response (variable slope) equation.

  • Determine IC₅₀: The software will calculate the IC₅₀ value, which is the concentration that corresponds to 50% on the Y-axis of the fitted curve.

Parameter Description Significance
Top The maximum % Viability (should be close to 100%).Plateau of the curve at low concentrations.
Bottom The minimum % Viability.Plateau of the curve at high concentrations.
HillSlope The steepness of the curve.Describes how quickly the response changes with dose.
IC₅₀ Concentration that gives a response halfway between Top and Bottom.A primary measure of the compound's potency.
From Hit to Lead: The Next Steps

Identifying a compound with a low micromolar or nanomolar IC₅₀ value is the first step in a long process known as "hit-to-lead" (H2L). The goal of the H2L phase is to refine the initial "hit" compound into a "lead" series with more drug-like properties.

Hit_to_Lead Hit Initial Hit (μM activity) SAR Synthesize Analogs (Structure-Activity Relationship) Hit->SAR Potency Improve Potency (nM activity) SAR->Potency Selectivity Enhance Selectivity (Reduce off-target effects) SAR->Selectivity ADME Optimize ADMET (Solubility, Stability, Permeability) SAR->ADME Lead Lead Compound (Ready for in vivo studies) Potency->Lead Selectivity->Lead ADME->Lead

Caption: The iterative process of hit-to-lead optimization.

Key considerations during the hit-to-lead phase include:

  • Potency Improvement: Synthesizing analogs to establish a Structure-Activity Relationship (SAR) and improve binding affinity to the target.

  • Selectivity: Assessing the compound's activity against other related targets to minimize potential off-target side effects.

  • ADMET Properties: Evaluating the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile to ensure it has favorable pharmacokinetic properties for in vivo studies.

References

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes: 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

A Guide for Senior Application Scientists in Pharmaceutical R&D

This document provides an in-depth technical guide on the application of this compound as a key intermediate in pharmaceutical synthesis. It is intended for researchers, chemists, and drug development professionals. The content herein emphasizes the strategic utility of this scaffold, detailing its properties, handling, and, most critically, its application in selective cross-coupling reactions.

Preamble: The Strategic Value of a Differentiated Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity, including roles as protein kinase inhibitors in cancer therapy.[1][2] The strategic introduction of two distinct, orthogonally reactive halogen atoms—bromine and iodine—onto this core elevates this compound from a simple building block to a highly versatile platform for the synthesis of complex, multi-substituted derivatives.

The primary utility of this intermediate lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition metal-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive, undergoing oxidative addition to a palladium(0) catalyst under milder conditions than the C-Br bond. This predictable disparity allows for a sequential and site-selective functionalization strategy, which is paramount for building molecular complexity in a controlled manner.

Physicochemical Properties & Characterization

A thorough understanding of the intermediate's physical and chemical properties is fundamental to its effective use.

PropertyValueSource(s)
CAS Number 1109284-33-4[3][4][5][6]
Molecular Formula C₆H₃BrIN₃[5][6]
Molecular Weight 323.92 g/mol [5][6]
Appearance Off-white to slight yellow solid[3]
Purity Typically ≥95-99%[3][6]
IUPAC Name This compound[5][6]
Storage Conditions Store at 2-8°C, protected from light[6]

Characterization Data: While specific spectra are lot-dependent, typical ¹H NMR data would show distinct signals for the three aromatic protons on the heterocyclic core. Mass spectrometry (LC-MS) is crucial for confirming the molecular weight and purity.[7]

Safety & Handling

As a halogenated heterocyclic compound, this compound requires careful handling in a controlled laboratory environment.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye/face protection.[8]

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

  • First-Aid Measures:

    • Inhalation: Remove to fresh air. Seek medical attention if you feel unwell.[8]

    • Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]

Synthetic Utility: Protocols for Sequential Cross-Coupling

The core application of this intermediate is the sequential, site-selective introduction of different substituents at the C-3 and C-6 positions. This workflow is a powerful tool for generating diverse chemical libraries for drug discovery.

G A 6-Bromo-3-iodopyrazolo [1,5-a]pyrimidine B Step 1: C-3 Functionalization (e.g., Sonogashira or Suzuki Coupling) Milder Conditions A->B Pd Catalyst, Base, R¹ Source C 6-Bromo-3-(R¹)-pyrazolo [1,5-a]pyrimidine B->C D Step 2: C-6 Functionalization (e.g., Suzuki or Buchwald-Hartwig) More Forcing Conditions C->D Pd Catalyst, Base, R² Source E Final Product: 3-(R¹)-6-(R²)-pyrazolo [1,5-a]pyrimidine D->E

Caption: Sequential functionalization workflow for this compound.

Protocol 1: Selective Sonogashira Coupling at the C-3 Position

This protocol leverages the higher reactivity of the C-I bond to selectively install an alkyne group at the C-3 position. The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[9]

Causality: The choice of a palladium/copper co-catalyst system under mild, amine-basic conditions is crucial. These conditions are sufficient to activate the C-I bond for oxidative addition to the palladium center while leaving the less reactive C-Br bond intact. This selectivity is the cornerstone of the protocol's success.[9][10][11]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (R-C≡CH) (1.2 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 6-bromo-3-alkynylpyrazolo[1,5-a]pyrimidine.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex R¹-Pd(II)L₂(I) Pd0->Pd_Complex Oxidative Addition (at C-I bond) Pd_Complex->Pd0 Reductive Elimination Product Ar-C≡C-R² Pd_Complex->Product CuI Cu(I)I Cu_Acetylide R²-C≡C-Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Pd_Complex Transmetalation Alkyne R²-C≡C-H Alkyne->CuI Base R1I Ar-I (C-3 Position) R1I->Pd0

Caption: Simplified catalytic cycle for selective Sonogashira coupling at the C-3 position.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-3 Position

This protocol is used to form a C-C bond by coupling with an aryl or heteroaryl boronic acid at the C-3 position. The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions in pharmaceutical synthesis due to the stability and low toxicity of boronic acid reagents.[12]

Causality: Similar to the Sonogashira reaction, standard Suzuki conditions will preferentially activate the C-I bond. The choice of a modern palladium pre-catalyst and a phosphine ligand (like XPhos) can be critical to ensure high yields and prevent side reactions such as debromination, especially when working with electron-deficient heterocycles.[13][14][15][16]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial or Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or a G2/G3 pre-catalyst like XPhosPdG2, 0.05 eq.) and, if necessary, an additional ligand (e.g., XPhos, 0.10 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or THF/water.

  • Reaction: Heat the reaction mixture. Conventional heating at 80-100°C or microwave irradiation (e.g., 120°C for 30-60 minutes) can be employed. Monitor progress by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography to obtain the 3-aryl-6-bromopyrazolo[1,5-a]pyrimidine.

Subsequent C-6 Functionalization: Completing the Synthesis

Once the C-3 position is functionalized, the remaining C-Br bond can be targeted for a second cross-coupling reaction.

Causality: The C-Br bond is less reactive and generally requires more forcing conditions to undergo oxidative addition. This may involve higher temperatures, stronger bases, or more active catalyst systems than those used in the initial C-3 coupling. This difference in reactivity is the key to achieving a controlled, sequential synthesis.

General Protocol Considerations:

  • Reaction Type: The C-6 bromo group is amenable to further Suzuki, Stille, Buchwald-Hartwig amination, or other palladium-catalyzed reactions.

  • Conditions: Expect to use higher temperatures (e.g., >100°C) or microwave heating. A more electron-rich phosphine ligand might be required to facilitate the more difficult oxidative addition step.

  • Validation: The success of this second step validates the entire synthetic strategy, leading to the desired 3,6-disubstituted pyrazolo[1,5-a]pyrimidine, a scaffold ripe for biological evaluation.

Conclusion

This compound is a purpose-built intermediate for the efficient and controlled synthesis of complex pharmaceutical candidates. Its value is derived from the predictable and differential reactivity of its two halogen substituents. By carefully selecting reaction conditions, researchers can perform sequential, site-selective cross-coupling reactions, enabling the rapid generation of diverse molecular libraries. The protocols outlined in this guide provide a robust framework for leveraging this powerful synthetic tool in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine, a critical building block for drug discovery and medicinal chemistry.[1] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in the development of kinase inhibitors and other therapeutic agents.[2][3][4][5][6] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and an optimized experimental protocol to help you navigate the common challenges associated with this synthesis and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most direct precursor is 6-bromopyrazolo[1,5-a]pyrimidine. Synthesizing this intermediate first and then performing a regioselective iodination at the C3 position is a common and effective strategy. The C3 position on the pyrazolo[1,5-a]pyrimidine ring is highly susceptible to electrophilic substitution, making this a reliable approach.[1]

Q2: Which iodinating agent is most effective?

N-Iodosuccinimide (NIS) is the most widely used and recommended reagent for this transformation.[7][8] It is a mild and effective electrophilic iodine source. The reactivity of NIS can be enhanced with an acid catalyst, which protonates the succinimide nitrogen, making the iodine atom more electrophilic.[9] Other systems, such as potassium iodide with an oxidant like PIDA (phenyliodine diacetate), have also been successfully employed in aqueous media.[1]

Q3: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the primary method for monitoring this reaction. Use a solvent system like ethyl acetate/hexane. The product, this compound, will be less polar than the starting material, 6-bromopyrazolo[1,5-a]pyrimidine, and thus will have a higher Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for definitive tracking of reactant consumption and product formation.

Q4: What are the most common impurities I should expect?

The primary impurities are typically unreacted starting material (6-bromopyrazolo[1,5-a]pyrimidine) and a di-iodinated byproduct. The formation of the di-iodinated species can occur if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long.[8][10] Careful control over stoichiometry is crucial.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific experimental issues in a problem-cause-solution format to guide you through the optimization process.

Problem 1: Low or No Product Formation
Potential Cause Underlying Rationale & Explanation Recommended Solution
Insufficient Activation of Iodinating Agent Electrophilic iodination of a heterocyclic ring requires a sufficiently reactive iodine source.[9] NIS, while effective, may require activation by a catalytic amount of acid (e.g., trifluoroacetic acid, sulfuric acid) to protonate the succinimide moiety, thereby increasing the electrophilicity of the iodine atom.[9]Add a catalytic amount (1-5 mol%) of a strong acid like trifluoroacetic acid (TFA) to the reaction mixture. Monitor the reaction carefully, as excessive acid can lead to side products or degradation.
Suboptimal Reaction Temperature Like most chemical reactions, the rate of iodination is temperature-dependent. Room temperature may not provide enough energy to overcome the activation barrier, leading to a sluggish or incomplete reaction.Gently heat the reaction mixture to 40-50 °C. Use TLC to monitor the progress and avoid overheating, which could lead to byproduct formation.
Degradation of Starting Material or Product Pyrazolo[1,5-a]pyrimidine derivatives can be sensitive to strong acids or prolonged heating. If the reaction conditions are too harsh, you may observe the formation of baseline material on your TLC plate, indicating degradation.Run the reaction at the lowest effective temperature. If using an acid catalyst, ensure it is added slowly and in catalytic amounts. Minimize the reaction time once the starting material is consumed.
Problem 2: Significant Amount of Unreacted Starting Material
Potential Cause Underlying Rationale & Explanation Recommended Solution
Inadequate Stoichiometry of NIS The reaction consumes one equivalent of NIS for every equivalent of the pyrimidine. If less than a full equivalent is used, the reaction will be incomplete. NIS can also slowly decompose, especially if the reagent is old or has been improperly stored.Use a slight excess of NIS (1.1 to 1.2 equivalents). This ensures that even with minor decomposition, sufficient iodinating agent is present to drive the reaction to completion.
Insufficient Reaction Time Electrophilic aromatic substitution on heterocyclic systems can sometimes be slower than on simple arenes. The reaction may simply need more time to reach completion.Continue monitoring the reaction via TLC for an extended period (e.g., 12-24 hours). If the reaction stalls, consider a modest increase in temperature.
Solvent Issues The choice of solvent is critical for ensuring all reagents are properly dissolved and can interact. Acetonitrile is a common choice, but its polarity might be insufficient for certain substituted pyrimidines.Ensure your starting material is fully dissolved. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF (N,N-Dimethylformamide). Be aware that DMF will require a high-vacuum workup to remove.
Problem 3: Formation of Dihalogenated and Other Impurities
Potential Cause Underlying Rationale & Explanation Recommended Solution
Excess Iodinating Agent The pyrazolo[1,5-a]pyrimidine core has multiple sites susceptible to electrophilic attack. While C3 is the most reactive, using a large excess of NIS can force a second iodination at another position, leading to di-iodinated impurities.[8][10]Carefully control the stoichiometry. Use no more than 1.2 equivalents of NIS. Add the NIS portion-wise over 15-20 minutes rather than all at once. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
Difficult Purification The product and the starting material can have similar polarities, making separation by column chromatography challenging.Use a high-resolution silica gel column with a shallow solvent gradient (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 20%). This will improve the separation between the slightly different polarity compounds.

Synthesis & Troubleshooting Workflow

The following diagram outlines the logical flow for synthesizing and troubleshooting the preparation of this compound.

G cluster_prep Preparation cluster_analysis Analysis & Troubleshooting Start Start: 6-Bromopyrazolo[1,5-a]pyrimidine Reagents Add 1.1 eq. NIS in Acetonitrile Start->Reagents Reaction Stir at RT, Monitor by TLC Reagents->Reaction TLC_Check Reaction Complete? Reaction->TLC_Check After 4h Workup Aqueous Workup & Extraction TLC_Check->Workup Yes Incomplete Problem: Incomplete Rxn TLC_Check->Incomplete No Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product Clean Fractions Impurities Problem: Impurities Purify->Impurities Mixed Fractions Troubleshoot1 Add 10% more NIS Warm to 40°C Incomplete->Troubleshoot1 Troubleshoot1->Reaction Continue Monitoring Troubleshoot2 Optimize Chromatography (Shallow Gradient) Impurities->Troubleshoot2 Troubleshoot2->Purify

Caption: Troubleshooting workflow for the synthesis of this compound.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity.

Materials:

  • 6-bromopyrazolo[1,5-a]pyrimidine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (CH3CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromopyrazolo[1,5-a]pyrimidine (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per 1 g of starting material) to dissolve the starting material completely.

  • Reagent Addition: In a single portion, add N-Iodosuccinimide (1.1 eq) to the stirred solution. Protect the reaction from light by wrapping the flask in aluminum foil, as iodine-containing compounds can be light-sensitive.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC every 1-2 hours (eluent: 30% ethyl acetate in hexane). The reaction is typically complete within 4-8 hours.

  • Quenching: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

  • Aqueous Workup: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3, saturated aqueous Na2S2O3 (to quench any remaining iodine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 25%).

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

References

Purification challenges of halogenated pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with halogenated pyrazolo[1,5-a]pyrimidines. This class of N-heterocyclic compounds is a cornerstone in medicinal chemistry, forming the scaffold for numerous kinase inhibitors and other therapeutic agents.[1][2] However, their unique electronic and structural properties, conferred by the halogen substituents, often introduce significant challenges during purification.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific molecule.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues in a question-and-answer format.

Question 1: My halogenated pyrazolo[1,5-a]pyrimidine is showing significant streaking and poor recovery after silica gel column chromatography. What's happening and how can I fix it?

Answer:

This is a classic problem when purifying nitrogen-containing heterocycles. The issue stems from the interaction between the basic nitrogen atoms in your pyrazolopyrimidine core and the acidic surface of standard silica gel.

Causality: Standard silica gel is covered in silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). These acidic sites can strongly and sometimes irreversibly adsorb your basic compound, leading to tailing (streaking) on the TLC plate and column, which results in poor separation and low recovery. Halogen atoms can further modulate the basicity of the ring nitrogens, altering this interaction.

Solutions:

  • Neutralize the Stationary Phase: This is the most common and effective solution. By adding a small amount of a volatile base to your mobile phase, you can "cap" the acidic silanol groups, preventing your compound from binding too strongly.

    • Protocol: Add 0.1% to 1% triethylamine (Et₃N) or pyridine to your chosen eluent (e.g., Hexane/Ethyl Acetate). Monitor the separation by TLC using the same modified eluent. You should observe a significant reduction in tailing and a more predictable elution profile.

  • Switch to a Less Acidic Stationary Phase: If neutralization is insufficient or if your compound is particularly sensitive, consider alternative stationary phases.

    • Neutral Alumina: Alumina is generally more basic than silica and is an excellent alternative for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): If your compound has sufficient polarity, reverse-phase HPLC or flash chromatography is an excellent option. The separation mechanism is based on hydrophobicity, avoiding the acid-base interaction issues. This is particularly useful for compounds with polar functional groups intended to improve solubility.[3]

  • Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to release your compound from the column. This can improve peak shape and recovery.

Experimental Workflow: Neutralizing Silica Gel

cluster_prep Preparation cluster_column Column Chromatography TLC 1. Run TLC with standard eluent (e.g., 7:3 Hex/EtOAc). Observe streaking. Mod_Eluent 2. Prepare modified eluent: 7:3 Hex/EtOAc + 0.5% Et₃N TLC->Mod_Eluent Problem Identified TLC_Mod 3. Run TLC with modified eluent. Confirm sharp, well-defined spot. Mod_Eluent->TLC_Mod Test Solution Pack 4. Slurry-pack column using the modified eluent. TLC_Mod->Pack Proceed to Column Load 5. Load crude product (dry or in min. solvent). Pack->Load Elute 6. Elute with modified eluent, collecting fractions. Load->Elute Analyze 7. Analyze fractions by TLC. Elute->Analyze

Caption: Workflow for troubleshooting streaking with a neutralized mobile phase.

Question 2: I suspect my compound is decomposing during purification. I see new spots on the TLC plate after letting the crude material sit on a silica slurry.

Answer:

Decomposition on silica is a serious issue, particularly for halogenated compounds which may have labile C-X bonds or other sensitive functional groups.

Causality:

  • Acid-Catalyzed Dehalogenation: The acidic silanol groups can protonate the pyrazolopyrimidine ring, increasing the electrophilicity of the carbon bearing the halogen and making it susceptible to nucleophilic attack by trace water or other nucleophiles, leading to dehalogenation. This is more common for iodo- and bromo- derivatives.

  • Degradation of Other Functional Groups: If your molecule contains other acid-sensitive groups (e.g., Boc-protecting groups, acetals), they can be cleaved on silica.

Solutions:

  • Minimize Contact Time: Work quickly. Do not let your compound sit on silica for extended periods (e.g., overnight).

  • Use Deactivated Silica/Alumina: As mentioned previously, using neutralized silica or alumina is the first line of defense.

  • Non-Chromatographic Purification: The most robust solution is to avoid silica gel entirely.

    • Crystallization: This is the preferred method for obtaining highly pure, crystalline solids. It avoids harsh conditions and is scalable.

    • Liquid-Liquid Extraction: If there is a significant difference in pKa between your product and impurities, an acid-base workup can be highly effective.

    • Trituration: If the crude product is a solid containing minor, more soluble impurities, suspending it in a solvent that dissolves the impurities but not the product can be a quick and effective purification step.

Decision Tree: Selecting a Purification Strategy

q_node q_node start Crude Halogenated Pyrazolo[1,5-a]pyrimidine q1 Is the product a solid? start->q1 q2 Stable on silica TLC? q1->q2 No (Oil) crystallize Attempt Crystallization or Trituration q1->crystallize Yes q3 Impurities have different polarity? q2->q3 Yes q2->crystallize No (Decomposes) Force crash-out chrom_neutral Column Chromatography (Neutralized Silica/Alumina) q3->chrom_neutral Yes chrom_rphs Reverse-Phase Chromatography (C18) q3->chrom_rphs No (Similar Polarity) Try alternative phase extract Consider L-L Extraction chrom_neutral->extract If basic/acidic

Caption: Decision tree for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q: How does the choice of halogen (F, Cl, Br, I) influence the purification strategy?

A: The halogen atom significantly impacts the molecule's properties, which in turn affects purification.

PropertyFluorineChlorineBromineIodine
Polarity Increases polarity slightly. Can participate in H-bonding.Moderately increases polarity.Less polar than Cl.Least polar of the halogens.
Stability C-F bond is very strong. Highly stable.C-Cl bond is robust. Generally stable.C-Br bond is moderately stable. Can be labile.C-I bond is the weakest. Prone to decomposition (light, acid).[4][5]
Crystallinity May hinder crystallization due to lower intermolecular interactions.Can facilitate crystal packing.Often promotes good crystallinity through halogen bonding.[6]Strong tendency for halogen bonding, often yielding highly crystalline material.[6]
Purification Tip Standard chromatography is usually fine.Standard chromatography.Use neutralized conditions; be mindful of potential decomposition.Crucial: Use neutralized/deactivated silica or alumina. Work quickly and protect from light. Crystallization is often a superior choice.
Q: What is the best way to remove residual N-halosuccinimide (NXS) reagents (NBS, NCS, NIS) or the succinimide byproduct?

A: NXS reagents and the resulting succinimide are common impurities in halogenation reactions.[7][8][9][10]

  • Aqueous Workup: Before any chromatography, perform a thorough aqueous workup. Washing the organic layer with a sodium thiosulfate (Na₂S₂O₃) solution will quench any remaining NBS or NIS. A subsequent wash with a weak base like sodium bicarbonate (NaHCO₃) can help remove the succinimide byproduct, which is weakly acidic.

  • Chromatography: Succinimide is quite polar. It will often stick to the baseline on silica gel in typical solvent systems like Hexane/EtOAc. If it co-elutes, increasing the eluent polarity (e.g., adding methanol) can help wash it off the column after your product has eluted.

  • Crystallization: If your product is crystalline, crystallization is an excellent way to leave the more soluble succinimide impurity behind in the mother liquor.

Q: My compound is described as being purified by "column chromatography (Ethyl Acetate/Hexane)". I tried this and it's not working. Why?

A: Published procedures often simplify purification details. The exact ratio of solvents, the grade of silica gel, and the presence of other substituents on your specific molecule can drastically change the required conditions.

  • Substituent Effects: A seemingly minor change, like adding an amine or a nitro group elsewhere on the pyrazolopyrimidine core, will dramatically alter the molecule's overall polarity and its interaction with the stationary phase.[11]

  • "Standard" is Not Universal: The "standard" procedure in one lab may involve silica gel from a different manufacturer with a different activity level.

  • Actionable Advice: Always start by finding the optimal solvent system using TLC. Test various solvent mixtures (e.g., Dichloromethane/Methanol, Toluene/Acetone) and consider adding modifiers like triethylamine as a default practice for these heterocycles. The crude product should have an Rf value of ~0.2-0.3 for optimal separation on a column.

References

Technical Support Center: Synthesis of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. By understanding the underlying chemical principles and potential side reactions, you can optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions based on established chemical principles and literature precedents.

Problem 1: Low or No Yield of the Desired this compound

Symptoms:

  • TLC or LC-MS analysis shows the absence of the target product.

  • A complex mixture of unidentifiable products is observed.

  • Starting material (6-bromopyrazolo[1,5-a]pyrimidine) remains unreacted.

Possible Causes and Solutions:

  • Cause A: Inactive Iodinating Reagent. The success of the C3-iodination is highly dependent on the activity of the electrophilic iodine source.

    • Solution: N-Iodosuccinimide (NIS) is a commonly used and effective reagent for the iodination of pyrazolo[1,5-a]pyrimidines.[1][2] Ensure that the NIS is fresh and has been stored properly, protected from light and moisture. Alternatively, a system generating an electrophilic iodine species in situ, such as potassium iodide (KI) in the presence of an oxidant like (diacetoxyiodo)benzene (PIDA), has been shown to be highly effective for C3-iodination.[3][4]

  • Cause B: Inappropriate Reaction Conditions. Temperature, solvent, and reaction time can significantly impact the outcome of the iodination step.

    • Solution: The iodination of pyrazolo[1,5-a]pyrimidines can often be achieved under mild conditions. Reactions with NIS are typically carried out at room temperature.[5] If the reaction is sluggish, gentle heating may be applied, but this should be monitored carefully to avoid degradation. The choice of solvent is also critical; acetonitrile or tetrahydrofuran are commonly employed.[6]

  • Cause C: Decomposition of the Starting Material or Product. The pyrazolo[1,5-a]pyrimidine core, while generally stable, can be susceptible to decomposition under harsh acidic or basic conditions, or upon prolonged heating.[7]

    • Solution: Maintain neutral or slightly acidic reaction conditions. If an acid scavenger is needed, a non-nucleophilic base should be considered. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

A general workflow for troubleshooting low yield is depicted below:

G start Low/No Product Formation check_reagents Verify Activity of Iodinating Reagent (e.g., NIS, I2) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp., Time) start->check_conditions check_stability Assess Stability of Starting Material and Product start->check_stability solution_reagents Use fresh NIS or an in situ generated electrophilic iodine source (e.g., KI/PIDA). check_reagents->solution_reagents Inactive Reagent solution_conditions Optimize solvent (e.g., ACN, THF) and temperature. Avoid excessive heating. check_conditions->solution_conditions Suboptimal Conditions solution_stability Maintain neutral pH and monitor reaction to prevent degradation. check_stability->solution_stability Degradation Observed G start 5-Aminopyrazole Precursor cyclization Cyclization start->cyclization brominated_dicarbonyl 2-Bromo-β-dicarbonyl brominated_dicarbonyl->cyclization intermediate 6-Bromopyrazolo[1,5-a]pyrimidine cyclization->intermediate iodination Iodination (e.g., NIS) intermediate->iodination product This compound iodination->product

References

Technical Support Center: Optimizing Suzuki Coupling for Pyrazolo[1,5-a]pyrimidine Cores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, chemists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of pyrazolo[1,5-a]pyrimidine substrates. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction, troubleshoot common issues, and optimize your reaction conditions for maximal yield and purity. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutic agents.[1][2]

This resource is structured as a dynamic question-and-answer guide, directly addressing the practical challenges you may encounter at the bench.

Troubleshooting Guide: Common Issues & Step-by-Step Solutions

This section addresses specific experimental failures and provides a logical, stepwise approach to remediation, grounded in mechanistic principles.

Question 1: My reaction yield is very low, and I'm primarily recovering my starting pyrazolo[1,5-a]pyrimidine halide. What are the first parameters I should investigate?

Answer:

Low to no conversion is a common starting problem when developing new Suzuki methodologies. The issue typically lies with either inefficient generation of the active Pd(0) catalyst or a slow oxidative addition step. The pyrazolo[1,5-a]pyrimidine core, being a nitrogen-containing heterocycle, can also act as a ligand, potentially inhibiting the catalyst.[3]

Here is a systematic approach to troubleshoot this issue:

Step 1: Evaluate Your Catalyst System. The choice of palladium source and ligand is the most critical factor for the successful coupling of N-heterocycles.[4]

  • Initial Recommendation: For pyrazolo[1,5-a]pyrimidine substrates, particularly bromo-derivatives, standard catalysts like Pd(PPh₃)₄ may be insufficient.[5][6] We strongly recommend starting with a more active and robust catalyst system. A combination of a pre-catalyst like XPhosPdG2 (or G3) with an additional equivalent of a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos has proven highly effective.[5][6][7] These ligands promote the formation of the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.[8][9]

  • Causality: The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[3] Bulky ligands like XPhos sterically shield the palladium, preventing this inhibitory coordination and favoring the desired catalytic cycle.[4]

Step 2: Re-evaluate Your Base and Solvent Combination.

  • Base Selection: The base plays a crucial role in the transmetalation step. For pyrazolo[1,5-a]pyrimidine systems, moderately strong inorganic bases are preferred. K₂CO₃ or K₃PO₄ are excellent starting points.[5][10] Stronger bases like hydroxides can sometimes promote undesired side reactions, including protodeboronation of the boronic acid.[8]

  • Solvent System: The solvent must solubilize all components and can significantly influence reaction rates.[11][12] While aprotic polar solvents like 1,4-dioxane or THF are common, the addition of water is often necessary to facilitate the dissolution of the inorganic base and assist in the transmetalation step. A mixture such as Dioxane/H₂O (4:1) is a robust choice.[5][6] In some cases, a switch to a protic solvent mixture like EtOH/H₂O has been shown to improve yields by decreasing competing side reactions.[5][6]

Step 3: Ensure Rigorous Inert Conditions.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation. The presence of oxygen can lead to catalyst decomposition and promote the homocoupling of boronic acids, a common side reaction.[8][13]

  • Protocol: Ensure your reaction flask is properly dried, and all solvents are thoroughly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several "freeze-pump-thaw" cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

Question 2: My main byproduct is the dehalogenated (or debrominated) pyrazolo[1,5-a]pyrimidine. How can I suppress this side reaction?

Answer:

Dehalogenation, the replacement of the halide with a hydrogen atom, is a major competing pathway, especially with electron-rich or N-heterocyclic halides.[10][14] This occurs via the formation of a palladium-hydride (Pd-H) species which then participates in a reductive elimination pathway with the pyrazolopyrimidine.[10]

Root Cause Analysis & Mitigation Strategies:

  • The Ligand is Crucial: This is the most common reason for excessive dehalogenation. Insufficiently bulky or electron-donating ligands fail to promote the desired cross-coupling pathway at a rate that outcompetes the dehalogenation pathway.

    • Solution: As documented by Abarbri et al., the use of a tandem catalyst system of XPhosPdG2 with additional XPhos ligand was essential to nearly eliminate the debromination of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[5][6][7] When the reaction was attempted with a less bulky ligand like PPh₃ or even without an additional ligand, significant debromination was observed.[5] The bulky XPhos ligand accelerates the rate-limiting steps of the primary Suzuki cycle, minimizing the lifetime of intermediates that could lead to Pd-H formation.

  • Source of Hydride: The Pd-H species must acquire a hydride from somewhere. Potential sources include the solvent (e.g., alcohols), water, or the base itself.

    • Solution: While water is often necessary, using rigorously anhydrous solvents and reagents where possible can help. However, the primary solution remains accelerating the desired catalytic cycle with the right ligand. Interestingly, for some pyrazolo[1,5-a]pyrimidine systems, using water as the sole solvent has been shown to completely suppress debromination and provide the desired product exclusively, highlighting the complex and substrate-dependent nature of solvent effects.[1][5]

  • Halide Choice: The propensity for dehalogenation generally follows the trend I > Br > Cl.[10][15]

    • Solution: If you are using an iodo-pyrazolo[1,5-a]pyrimidine and facing significant dehalogenation, switching to the corresponding bromo- or chloro-derivative can be a highly effective strategy.[14][15] While the chloro-substrate will be less reactive, it will also be less prone to dehalogenation, a trade-off that can often be compensated for by using a more active catalyst system (e.g., those with bulky biarylphosphine ligands).

Troubleshooting Decision Workflow

Here is a visual guide to help you systematically troubleshoot common issues.

Suzuki_Troubleshooting Start Start: Low Yield or Side Products Check_Conversion Is Starting Material (SM) Consumed? Start->Check_Conversion Low_Conversion Low Conversion: Mainly SM Recovered Check_Conversion->Low_Conversion No SM_Consumed SM Consumed: Byproducts Observed Check_Conversion->SM_Consumed Yes Catalyst 1. Optimize Catalyst System: - Use XPhos/SPhos Ligands - Use G2/G3 Precatalysts Low_Conversion->Catalyst Identify_Byproduct Identify Major Byproduct SM_Consumed->Identify_Byproduct Base_Solvent 2. Check Base/Solvent: - K2CO3 or K3PO4 - Dioxane/H2O or EtOH/H2O Catalyst->Base_Solvent Inert 3. Ensure Rigorous Inert Conditions: - Degas Solvents - Use Ar/N2 Atmosphere Base_Solvent->Inert Dehalogenation Dehalogenation Product Identify_Byproduct->Dehalogenation Ar-H Homocoupling Boronic Acid Homocoupling Identify_Byproduct->Homocoupling Ar'-Ar' Protodeboronation Protodeboronation Product Identify_Byproduct->Protodeboronation Ar'-H Dehal_Ligand 1. Use Bulky Ligand: - XPhosPdG2 + XPhos is key to suppress debromination Dehalogenation->Dehal_Ligand HC_Oxygen 1. Rigorously Degas: - O2 promotes homocoupling Homocoupling->HC_Oxygen Proto_Base 1. Use Milder Base: - K2CO3 or CsF - Avoid strong hydroxides Protodeboronation->Proto_Base Dehal_Halide 2. Switch Halide: - If using Iodide, try Bromide or Chloride Dehal_Ligand->Dehal_Halide HC_Stoich 2. Check Stoichiometry: - Use slight excess of boronic acid (1.1-1.2 eq) HC_Oxygen->HC_Stoich Proto_Boron 2. Switch Boron Source: - Use stable boronate ester (e.g., pinacol ester) Proto_Base->Proto_Boron

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Should I use a boronic acid or a boronate ester (e.g., pinacol ester) for my coupling?

A: This choice involves a trade-off between reactivity and stability.[16]

  • Boronic Acids: Are generally more reactive and can lead to faster reaction times.[16][17] However, they are less stable and more susceptible to decomposition pathways like protodeboronation (loss of the boron group) and homocoupling, which can reduce shelf-life and reaction yields.[4][16]

  • Boronate Esters (Pinacol, MIDA, etc.): Offer significantly enhanced stability.[16][18] They are often crystalline solids that are easier to handle, purify, and store.[16] This stability makes them advantageous for complex syntheses or when using sensitive substrates. While sometimes slightly less reactive, this can often be overcome by using a highly active catalyst system. For many pyrazolo[1,5-a]pyrimidine couplings, boronate esters are a reliable choice.[19]

Q2: My pyrazolo[1,5-a]pyrimidine has a free N-H group. Do I need to protect it?

A: It depends on the position and acidity of the N-H group. N-H groups, particularly on the pyrazole ring, can be deprotonated by the base.[10] This can increase the electron density of the ring and potentially interfere with the catalytic cycle or lead to side reactions like dehalogenation.[10][20]

  • Recommendation: It is highly advisable to run a small-scale test reaction with the unprotected substrate. If you observe significant side reactions or low yields, protecting the N-H group (e.g., with a BOC or SEM group) is a standard strategy to suppress these issues.[20] In some cases, protection is essential to prevent dehalogenation.[20]

Q3: What is the general catalytic cycle for the Suzuki-Miyaura reaction?

A: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)Ln Active Catalyst OxAdd Ar-Pd(II)-X (Ln) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' (Ln) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Coupled Product Transmetal->Product RedElim Ar-Ar' ArX Pyrazolopyrimidine-X (Ar-X) ArX->OxAdd Boron Ar'-B(OR)2 Boron->Transmetal Base Base (e.g., K2CO3) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyrazolo[1,5-a]pyrimidine halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boron reagent (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups (Ar and Ar') are coupled together and eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Optimized Protocol: General Procedure for Suzuki Coupling of 3-Bromo-Pyrazolo[1,5-a]pyrimidines

This protocol is adapted from the highly successful conditions reported for the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[1][5][6] It serves as an excellent starting point for a wide range of aryl and heteroaryl boronic acids.

Materials:

  • 3-Bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or boronate ester (1.2 equiv)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the 3-bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv), the boronic acid/ester (1.2 equiv), K₂CO₃ (2.0 equiv), XPhos Pd G2 (0.025 equiv), and XPhos (0.05 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water to form a 4:1 mixture (e.g., 4 mL dioxane, 1 mL water for a 0.2 mmol scale reaction).

  • Heating: Place the reaction mixture in a preheated oil bath at 100-110 °C or heat using a microwave reactor (a temperature of 120-140 °C for 15-30 minutes is a good starting point for microwave synthesis).[5][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.

Summary of Optimized Reaction Conditions

The following table summarizes the optimized conditions derived from literature for the Suzuki coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one with various boronic acids, which led to high yields and minimal side reactions.[1][5]

ParameterOptimized ConditionRationale
Catalyst XPhos Pd G2 (2.5 mol%)Highly active pre-catalyst for challenging substrates.
Ligand XPhos (5 mol%)Bulky, electron-rich ligand that suppresses dehalogenation and accelerates coupling.[5][7]
Base K₂CO₃ (2.0 equiv)Effective base for transmetalation without promoting significant side reactions.
Solvent Dioxane/H₂O (4:1) or H₂ODioxane/H₂O is a robust general system. Pure water was found to be optimal in some cases.[1][5]
Temperature 110-140 °C (Microwave)Higher temperatures are often required to drive the reaction to completion.

References

Preventing dehalogenation in 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine. This resource is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during synthetic transformations, with a core focus on preventing unwanted dehalogenation side reactions.

Understanding the Challenge: The Reactivity of this compound

The this compound scaffold is a valuable building block in medicinal chemistry, offering two distinct handles for sequential functionalization via cross-coupling reactions. The key to unlocking its synthetic potential lies in controlling the regioselectivity of these reactions.

The carbon-iodine bond at the C3 position is significantly more reactive than the carbon-bromine bond at the C6 position. This reactivity difference (C-I > C-B) is the foundation for selective cross-coupling, allowing for initial functionalization at the C3-iodo position while leaving the C6-bromo position intact for a subsequent transformation.[1] However, this high reactivity also makes the C3 position particularly susceptible to hydrodehalogenation (replacement of the halogen with a hydrogen atom), a common and problematic side reaction in palladium-catalyzed processes.[1] This guide will address the mechanistic origins of dehalogenation and provide robust strategies to ensure the integrity of your desired product.

Troubleshooting Guide: Dehalogenation Issues

This section addresses specific problems you might encounter in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: I'm attempting a Suzuki-Miyaura coupling at the C3-iodo position, but I'm observing significant formation of the 6-bromo-pyrazolo[1,5-a]pyrimidine byproduct. What's causing this?

Answer: This is a classic case of hydrodehalogenation at the more reactive C3-iodo position. The primary culprit is the formation of a palladium-hydride (Pd-H) species in your catalytic cycle.[1] This species can arise from several sources, including the base, solvent (especially alcohols or residual water), or even the boronic acid reagent itself. The Pd-H intermediate can then undergo reductive elimination with your pyrazolopyrimidine substrate to yield the undesired dehalogenated product instead of the cross-coupled product.[1]

Troubleshooting Workflow:

G cluster_notes Key Principles start Dehalogenation Observed at C3-Iodo Position ligand Step 1: Evaluate Ligand Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald Ligands) or an NHC ligand. start->ligand High Priority base Step 2: Optimize Base Switch from strong bases (e.g., NaOtBu) to milder inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃). ligand->base solvent Step 3: Change Solvent Ensure use of anhydrous, aprotic solvents (e.g., Dioxane, Toluene, THF). Avoid alcohols. base->solvent temp Step 4: Lower Temperature Reduce reaction temperature in 10°C increments. Slower kinetics may disfavor Pd-H formation. solvent->temp success Problem Solved: Dehalogenation Minimized temp->success note1 Bulky ligands promote the desired reductive elimination over the dehalogenation pathway. note2 Milder bases are less likely to generate palladium-hydride species.

Caption: Troubleshooting workflow for C3-iodo dehalogenation.

Q2: My Sonogashira coupling with a terminal alkyne is sluggish and produces the dehalogenated byproduct. How can I improve the reaction efficiency and selectivity?

Answer: Sluggish Sonogashira reactions provide more time for competing dehalogenation to occur. The issue likely stems from a combination of factors including catalyst activity and reaction conditions. In addition to the Pd-H pathway, slow transmetalation of the copper acetylide to the palladium center can leave the organopalladium intermediate vulnerable to side reactions.

Key Optimization Points:

  • Catalyst System: Ensure you are using a combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The copper is crucial for the formation of the reactive copper acetylide.

  • Ligand Choice: If using a Pd(0) or Pd(II) source that is not pre-ligated, the addition of phosphine ligands is critical. Bulky, electron-rich ligands can accelerate the catalytic cycle.[2]

  • Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically required to deprotonate the terminal alkyne. Ensure it is anhydrous and high purity.

  • Solvent: Use rigorously degassed, anhydrous aprotic solvents like THF, dioxane, or DMF.[3] Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling) and degrade the catalyst.

Q3: I'm performing a Buchwald-Hartwig amination on the C6-bromo position after successfully functionalizing C3. Now I'm seeing debromination. Why is this happening?

Answer: While the C6-bromo position is less reactive than the C3-iodo, it is still susceptible to dehalogenation, particularly under the conditions of Buchwald-Hartwig amination.[4][5] This reaction often requires stronger bases (like NaOtBu or LHMDS) and higher temperatures, both of which can promote the formation of Pd-H species and subsequent hydrodehalogenation.[6] The pyrazolo[1,5-a]pyrimidine ring system is also electron-deficient, which makes it more prone to this side reaction.[1]

Mitigation Strategies:

  • Specialized Ligands: This reaction is highly dependent on the ligand. Use bulky biarylphosphine ligands specifically designed for C-N coupling, such as Xantphos, Josiphos, or the Buchwald ligands (e.g., XPhos).[7][8] These ligands create a steric environment around the palladium that favors C-N reductive elimination.

  • Base Selection: While a strong base is necessary, consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as alternatives to sodium tert-butoxide.[7] They are often effective while being less prone to promoting dehalogenation.

  • Temperature Control: Run the reaction at the lowest temperature that affords a reasonable reaction rate. Monitor by LC-MS to avoid prolonged heating after the reaction has reached completion.

Frequently Asked Questions (FAQs)

Q: What is the general order of reactivity for halogens in cross-coupling reactions on this scaffold? A: The reactivity order is I > Br > Cl.[1] This allows for selective reaction at the C3-iodo position while the C6-bromo position remains untouched, provided the reaction conditions are carefully controlled.

Q: Should I protect the pyrazole nitrogen before running my coupling reaction? A: The pyrazolo[1,5-a]pyrimidine system does not have an acidic N-H proton analogous to indoles or pyrroles. Therefore, N-protection is generally not necessary to prevent deprotonation-related side reactions.[1]

Q: Can the choice of boronic acid/ester in a Suzuki coupling influence the rate of dehalogenation? A: Yes. A slow transmetalation step can increase the lifetime of the Ar-Pd-X intermediate, giving it more opportunity to undergo dehalogenation.[1] Using a highly reactive and pure organoboron reagent (e.g., a potassium trifluoroborate salt or a MIDA boronate) can accelerate the forward reaction and outcompete the dehalogenation pathway.

Q: Are there any specific palladium pre-catalysts that are recommended for this system? A: Yes, using modern pre-catalysts can be highly beneficial. For Suzuki couplings on similar heterocyclic systems, palladacycle pre-catalysts like XPhos Pd G2 or G3 have been shown to be very effective in avoiding debromination by ensuring the rapid formation of the active monoligated Pd(0) species.[9][10][11]

Data & Protocols

Table 1: Condition Screening for Suzuki-Miyaura Coupling at C3-Iodo Position

The following table provides an illustrative guide for optimizing reaction conditions to minimize dehalogenation of the C3-iodo position when coupling with 4-methoxyphenylboronic acid.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (Desired)Yield (Dehalogenated)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane110Low (<10%)High (>90%)
2Pd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (3)Toluene80>90%<5%
3XPhos Pd G3 (5)-K₂CO₃ (3)THF70>95%<2%
4Pd(OAc)₂ (5)PPh₃ (10)NaOtBu (2.5)DMF100~20%~80%

Note: Data is illustrative and based on general trends reported for challenging heterocyclic couplings.[1][9] Actual results will vary.

Optimized Protocol: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

This protocol is a robust starting point for minimizing dehalogenation.

G cluster_prep Vessel Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification p1 1. Add Solids: - this compound (1.0 eq) - Boronic Acid (1.2 eq) - K₃PO₄ (3.0 eq) - XPhos Pd G3 (5 mol%) r1 2. Seal vessel p1->r1 r2 3. Evacuate & backfill with Argon (3x) r1->r2 r3 4. Add degassed Toluene r2->r3 r4 5. Heat to 80°C with vigorous stirring r3->r4 w1 6. Monitor by LC-MS r4->w1 w2 7. Cool, dilute with EtOAc, wash with H₂O & Brine w1->w2 w3 8. Dry (Na₂SO₄), filter, concentrate w2->w3 w4 9. Purify via column chromatography w3->w4

Caption: Experimental workflow for selective Suzuki coupling.

Detailed Steps:

  • Vessel Preparation: To a dry reaction vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the chosen anhydrous and degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for cross-coupling reactions involving the synthetically valuable, yet sometimes challenging, 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine scaffold. The inherent differential reactivity of the C-I and C-Br bonds offers a powerful handle for sequential functionalization, but it also presents unique challenges. This resource, presented in a direct question-and-answer format, addresses specific issues you may encounter during your experiments, providing not just solutions but the underlying chemical principles to empower your research.

Understanding the Reactivity Landscape

The key to successfully employing this compound lies in understanding the chemoselectivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2] The general reactivity trend for aryl halides is I > Br > Cl.[2][3] This is due to the weaker C-I bond and more favorable electrostatic interactions between the palladium catalyst and the larger iodine atom compared to bromine.[2][4]

This inherent reactivity difference is the foundation for achieving selective functionalization. Coupling at the C-3 iodine position can typically be achieved under milder conditions, leaving the C-6 bromine available for a subsequent, more forcing reaction. However, achieving high selectivity and yield requires careful optimization of the reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing low conversion or no reaction when targeting the C-3 iodine position in a Suzuki-Miyaura coupling. What are the primary factors to investigate?

A1: Low reactivity at the C-3 iodine, while less common than at the bromine, can often be traced back to several critical factors related to the catalyst system and reaction conditions.

Core Areas for Investigation:

  • Catalyst and Ligand Integrity: Standard catalysts like Pd(PPh₃)₄ may not be effective for heteroaromatic systems.[1] Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[3] For challenging couplings, consider more active, electron-rich, and sterically hindered ligands such as XPhos or SPhos. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. A study on a similar 3-bromo pyrazolo[1,5-a]pyrimidin-5-one system highlighted the efficacy of an XPhosPdG2/XPhos catalyst system to avoid side reactions.[5][6][7]

  • Base Selection: The base is critical for the transmetalation step.[1] If you are using a weak base like Na₂CO₃, it may not be sufficient. For difficult couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1][3] Be mindful that very strong bases can sometimes promote unwanted side reactions.[8]

  • Solvent and Degassing: Oxygen can deactivate your Pd(0) catalyst.[3] It is imperative to use anhydrous, degassed solvents. A common and effective method is to sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use.[3][8] Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water, are standard for Suzuki couplings.[8][9]

  • Protodeboronation of the Boronic Acid: Your boronic acid coupling partner can be unstable, especially electron-deficient or heteroaromatic ones, leading to the replacement of the boronic acid group with a hydrogen atom.[1][3][8] To mitigate this, consider using more stable boronic esters like pinacol (Bpin) or MIDA boronates, which act as a "slow release" source of the boronic acid.[1] Using anhydrous conditions can also help minimize this side reaction.[1][8]

Q2: I am attempting a Sonogashira coupling at the C-3 position, but the reaction is sluggish and gives low yields. How can I optimize this?

A2: Sonogashira couplings are also highly dependent on the integrity of the catalyst system and reaction conditions. The typical Sonogashira mechanism involves both palladium and copper catalysts.[10][11]

Optimization Strategies:

  • Copper Co-catalyst: Ensure you are using a reliable source of Cu(I), such as CuI. The copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]

  • Base: A suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required.[10] The base serves to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are commonly used. Ensure the solvent is thoroughly degassed to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

  • Ligand Choice: While many Sonogashira reactions work well with standard phosphine ligands like PPh₃, more challenging substrates can benefit from more electron-rich ligands that stabilize the palladium catalyst.

Q3: I am trying to perform a selective reaction at the C-6 bromine position after successfully functionalizing the C-3 iodine. However, I am getting a mixture of products or low yield. What should I consider?

A3: Achieving selective coupling at the less reactive C-6 bromine site requires more forcing conditions than for the C-3 iodine. The key is to increase the reactivity of the catalytic system without promoting decomposition or side reactions.

Key Considerations for C-6 Selectivity:

  • More Active Catalyst System: The primary reason for low reactivity at the C-Br bond is a slower rate of oxidative addition compared to the C-I bond.[1] To overcome this, you will likely need a more active catalyst system. This often involves using sterically bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[12] These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in oxidative addition.[13]

  • Elevated Temperatures: Higher reaction temperatures (e.g., 100-120 °C) are often necessary to drive the oxidative addition at the C-Br bond.[8][9] Consider using a higher-boiling solvent like toluene or dioxane.

  • Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, may be required to facilitate the catalytic cycle, particularly the transmetalation step.[1]

  • Reaction Time: Reactions involving C-Br bonds may require longer reaction times to go to completion. Monitor the reaction progress by TLC or LC-MS.

ParameterC-3 (Iodine) CouplingC-6 (Bromine) Coupling
Relative Reactivity HighModerate
Typical Temperature 60-90 °C90-120 °C
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with XPhos, SPhos, RuPhos
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃
Q4: My Buchwald-Hartwig amination at the C-6 bromine position is failing. What are the most common pitfalls for this type of reaction?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is sensitive to several factors, especially with heteroaromatic halides.[14][15][16]

Troubleshooting Steps:

  • Choice of Base: This is one of the most critical parameters. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[17] K₃PO₄ can also be effective and is sometimes milder.

  • Ligand Selection: The success of Buchwald-Hartwig amination heavily relies on the ligand.[18] For heteroaromatic bromides, bulky, electron-rich phosphine ligands are essential. Consider ligands from the Buchwald family (e.g., XPhos, RuPhos) or bidentate ligands like BINAP or DPPF.[14][17]

  • Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., XPhos-Pd-G3) can often provide more consistent results than generating the active catalyst in situ from a palladium source and a separate ligand.

  • Inert Atmosphere: The Pd(0) catalyst is highly oxygen-sensitive.[3] Ensure your reaction is set up under a strictly inert atmosphere of argon or nitrogen.[3] This includes degassing the solvent and using proper Schlenk line or glovebox techniques.[1]

Experimental Protocols & Workflows
Protocol: General Procedure for a Troubleshooting Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing a sluggish Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][3]

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[8]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1][8]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography.[8]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low reactivity in your cross-coupling reactions.

TroubleshootingWorkflow Start Low Yield / No Reaction Initial_Screen Initial Condition Check Start->Initial_Screen Check_Reagents Verify Reagent Quality (Substrate, Boronic Acid, Solvent, Base) Optimize_Catalyst Optimize Catalyst System Check_Reagents->Optimize_Catalyst Still Low Yield Check_Atmosphere Ensure Strictly Inert Atmosphere (Degas Solvent, Purge Vessel) Check_Atmosphere->Optimize_Catalyst Still Low Yield Initial_Screen->Check_Reagents Reagent Purity? Initial_Screen->Check_Atmosphere Oxygen Exclusion? Optimize_Base Change Base Optimize_Catalyst->Optimize_Base Try Stronger/Different Ligand (e.g., XPhos, SPhos) Optimize_Temp Increase Temperature Optimize_Base->Optimize_Temp Try Stronger Base (e.g., K3PO4, Cs2CO3) Success Reaction Successful Optimize_Temp->Success Monitor Progress

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Understanding the catalytic cycle is fundamental to troubleshooting. Each step has specific requirements that, if not met, can stall the entire process.

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both R-Pd(II)L2-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X (Pyrazolopyrimidine) ArylHalide->OxAdd Boronic R'-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

By systematically addressing these common issues, you can effectively troubleshoot and optimize your cross-coupling reactions with this compound, unlocking its full potential for the synthesis of complex molecules.

References

Technical Support Center: Regioselective Functionalization of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselectivity with this privileged heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying principles governing reactivity, helping you troubleshoot common issues and rationally design your synthetic strategies.

Foundational Principles: Understanding Regioselectivity in the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is a fused bicyclic system composed of an electron-rich pyrazole ring and an electron-deficient pyrimidine ring.[1] This electronic dichotomy is the primary determinant of its reactivity and the key to controlling regioselectivity.

  • Electrophilic Attack: The pyrazole moiety, being π-excessive, is the preferred site for electrophilic substitution. The C3 position is generally the most nucleophilic and kinetically favored site for electrophiles.[1][2]

  • Nucleophilic Attack: Conversely, the π-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (NAS), particularly at the C5 and C7 positions, especially when activated by a leaving group.[1]

  • C-H Acidity: The C7-H bond is the most acidic proton on the unsubstituted core, making it a prime target for deprotonation and subsequent functionalization with organometallic reagents or under certain palladium-catalyzed C-H activation conditions.[3]

These inherent properties create a fascinating landscape of reactivity that can be modulated by a variety of factors, which we will explore in the troubleshooting guides below.

Caption: Reactivity map of the pyrazolo[1,5-a]pyrimidine scaffold.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the functionalization of pyrazolo[1,5-a]pyrimidines in a question-and-answer format.

Electrophilic Halogenation
FAQ: My bromination with NBS is giving me a mixture of C3-bromo and C3,C5-dibromo products. How can I improve selectivity for the monobrominated product?

Answer: This is a classic issue of over-halogenation. The initial introduction of a bromine atom at the C3 position does not sufficiently deactivate the ring system to prevent a second electrophilic attack, especially under harsh conditions.

Root Cause Analysis:

  • Reagent Stoichiometry: Using an excess of N-bromosuccinimide (NBS) will invariably lead to di-substitution.

  • Reaction Time & Temperature: Prolonged reaction times or elevated temperatures provide the necessary energy to overcome the activation barrier for the second bromination.

  • Solvent Effects: Polar aprotic solvents like DMF can enhance the electrophilicity of the halogenating agent.

Troubleshooting Protocol:

  • Control Stoichiometry: Begin by using exactly 1.0 equivalent of NBS. Monitor the reaction closely by TLC or LC-MS.

  • Lower the Temperature: Perform the reaction at 0 °C or even room temperature instead of heating. This will favor the more kinetically accessible C3 position.

  • Solvent Choice: Switch to a less polar solvent like CCl₄ or THF. This can temper the reactivity of the NBS.

  • Alternative Reagents: Consider using a milder brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can offer better control.

A recently developed, highly regioselective method for C3-halogenation utilizes potassium halide salts with a hypervalent iodine(III) reagent in water at room temperature, offering an efficient and environmentally friendly alternative.[4][5] This protocol has demonstrated excellent C3 selectivity for chlorination, bromination, and iodination.[4]

Reagent SystemPositionTypical ConditionsSelectivityReference
NBS / CCl₄C3RT, 1-2 hGood to Excellent[6]
KX / PIDA / H₂OC3RT, 1 hExcellent[4][5]
Br₂ / Acetic AcidC3RTModerate to Good[7]
Friedel-Crafts Acylation
FAQ: I am attempting a Friedel-Crafts acylation and getting poor yields and a mixture of isomers. How can I direct the acylation specifically to the C3 position?

Answer: Standard Lewis acid-catalyzed Friedel-Crafts acylations can be problematic with N-heterocycles due to Lewis acid coordination with the nitrogen atoms, which deactivates the ring. A milder, more effective approach is often required.

Root Cause Analysis:

  • Lewis Acid Complexation: Strong Lewis acids (e.g., AlCl₃) will complex with the pyrimidine nitrogens, deactivating the entire system towards electrophilic attack and potentially leading to substrate degradation.

  • Reaction Conditions: High temperatures can lead to isomerization or decomposition.

Troubleshooting Protocol: BF₃-Mediated Acetylation A highly effective method for the C3-acetylation of pyrazolo[1,5-a]pyrimidines involves using acetic anhydride with boron trifluoride etherate (BF₃·OEt₂).[8] This system avoids the pitfalls of stronger Lewis acids.

Step-by-Step Methodology:

  • Dissolve the pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv.) in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 - 2.0 equiv.).

  • Slowly add BF₃·OEt₂ (2.0 equiv.) dropwise.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor by TLC until completion.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over Na₂SO₄, and purify by column chromatography.

This method has been shown to provide good to excellent yields of the C3-acetylated product with high regioselectivity.[8]

Palladium-Catalyzed C-H Arylation
FAQ: I need to arylate my pyrazolo[1,5-a]pyrimidine. How can I selectively target the C3 versus the C7 position?

Answer: The regioselectivity of direct C-H arylation on the pyrazolo[1,5-a]pyrimidine core can be remarkably controlled by the choice of palladium catalyst and ligands. This is a powerful strategy for divergent synthesis from a common precursor.[3]

The Mechanistic Switch:

  • C7-Selectivity (Most Acidic C-H): A phosphine-containing palladium catalyst, such as one generated from Pd(OAc)₂ and P(o-tolyl)₃, favors a concerted metalation-deprotonation (CMD) pathway. This mechanism targets the most acidic C7-H bond.[3]

  • C3-Selectivity (Most Electron-Rich C-H): A phosphine-free palladium catalyst, like Pd(OAc)₂ alone, tends to proceed through an electrophilic aromatic substitution-type mechanism. This pathway targets the most nucleophilic C3 position.[1][3]

G cluster_0 Decision Workflow: C-H Arylation Start Pyrazolo[1,5-a]pyrimidine Substrate Decision Desired Position? Start->Decision C7_Path Target C7 (Most Acidic) Decision->C7_Path C7 C3_Path Target C3 (Most Nucleophilic) Decision->C3_Path C3 C7_Conditions Use Pd Catalyst + Phosphine Ligand (e.g., P(o-tolyl)₃) C7_Path->C7_Conditions C3_Conditions Use Phosphine-Free Pd Catalyst (e.g., Pd(OAc)₂ alone) C3_Path->C3_Conditions C7_Product C7-Arylated Product C7_Conditions->C7_Product C3_Product C3-Arylated Product C3_Conditions->C3_Product

Caption: Catalyst-controlled regioselectivity in Pd-catalyzed C-H arylation.

Experimental Protocols:

Protocol for C7-Arylation:

  • Reagents: Pyrazolo[1,5-a]pyrimidine (1 equiv.), Aryl Bromide (1.5 equiv.), Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), K₂CO₃ (2 equiv.).

  • Solvent: Toluene or DMA.

  • Procedure: Combine all reagents in a sealed tube under an inert atmosphere (N₂ or Ar). Heat the reaction to 110-130 °C for 12-24 hours. Monitor by LC-MS. After completion, cool to room temperature, dilute with an organic solvent, filter, and purify.

Protocol for C3-Arylation:

  • Reagents: Pyrazolo[1,5-a]pyrimidine (1 equiv.), Aryl Bromide (1.5 equiv.), Pd(OAc)₂ (5 mol%), Cs₂CO₃ (2 equiv.).

  • Solvent: Dioxane or Toluene.

  • Procedure: Combine all reagents in a sealed tube under an inert atmosphere. Note the absence of a phosphine ligand. Heat the reaction to 110-130 °C for 12-24 hours. Workup and purification are similar to the C7-arylation protocol.

The ability to switch regioselectivity based on catalyst choice provides a powerful tool for building molecular diversity.[2][3]

Nucleophilic Aromatic Substitution (NAS)
FAQ: I have a 5,7-dichloro-pyrazolo[1,5-a]pyrimidine substrate and I want to substitute only the C7-chloro group with an amine. How can I achieve this selectivity?

Answer: In 5,7-dihalo-pyrazolo[1,5-a]pyrimidines, the C7 position is generally more reactive towards nucleophilic attack than the C5 position.[9] This inherent difference in reactivity can be exploited to achieve selective monosubstitution.

Root Cause Analysis of Selectivity:

  • Electronic Effects: The C7 position is electronically more susceptible to nucleophilic attack.

  • Steric Hindrance: The C5 position is flanked by the fused pyrazole ring, which can provide some steric shielding compared to the C7 position.

Troubleshooting Protocol for Selective C7-Amination:

  • Control Stoichiometry: Use a slight excess of the amine nucleophile (e.g., 1.1-1.2 equivalents) to ensure full conversion of the starting material without driving the reaction towards disubstitution.

  • Mild Conditions: The reaction can often be performed at room temperature or with gentle heating.

  • Base: Use a non-nucleophilic base like K₂CO₃ or DIPEA to scavenge the HCl byproduct.

  • Solvent: A polar aprotic solvent such as acetone, acetonitrile, or DMF is typically effective.[9]

Step-by-Step Methodology:

  • Dissolve the 5,7-dichloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv.) in acetone.

  • Add the desired amine (1.1 equiv.) followed by K₂CO₃ (2.0 equiv.).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • The crude product can then be purified by recrystallization or column chromatography to yield the 7-amino-5-chloro-pyrazolo[1,5-a]pyrimidine.

This selective C7-functionalization is a key step in the synthesis of many biologically active compounds, including PI3Kδ inhibitors.[9]

References

Managing poor solubility of pyrazolo[1,5-a]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing pyrazolo[1,5-a]pyrimidine intermediates. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter solubility challenges with this important class of heterocyclic compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent protein kinase inhibitors for targeted cancer therapy.[1][2] However, the planar, aromatic nature of this scaffold often leads to high crystal lattice energy and low aqueous solubility, posing significant hurdles during synthesis, purification, and biological screening.[1][3]

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome these solubility issues effectively.

Section 1: Foundational FAQs - First-Line Troubleshooting

This section addresses the most common initial encounters with poor solubility.

Q1: My pyrazolo[1,5-a]pyrimidine intermediate precipitated unexpectedly during my reaction workup. What is the first thing I should do?

A1: An unexpected precipitation event is a common indicator of poor solubility. The first step is to characterize the precipitate to confirm it is your desired compound and not a byproduct or salt. Once confirmed, do not discard the material. The immediate goal is to find a suitable solvent system for purification and subsequent steps.

From an experimental standpoint, the cause is often a shift in the solvent environment. For instance, adding an anti-solvent (like water to an organic solution) during an extraction or purification step drastically lowers the compound's solubility, causing it to "crash out."

Causality: The planarity of the pyrazolo[1,5-a]pyrimidine core can lead to strong π-π stacking interactions, resulting in high crystal lattice energy.[4] Overcoming this energy requires a solvent that can effectively solvate the molecule. When you introduce an anti-solvent, you disrupt this solvation, and the thermodynamically favored state becomes the solid, crystalline form.

Q2: How do I systematically screen for a better solvent for my reaction or purification?

A2: A systematic solvent screen is crucial. Instead of random trial and error, a structured approach saves time and material. We recommend testing a panel of solvents covering a range of polarities and hydrogen bonding capabilities.

Recommended Solvent Panel for Initial Screening:

  • Aprotic Polar: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)

  • Protic Polar: Ethanol, Methanol, Isopropanol (IPA)

  • Ethers: Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane

  • Chlorinated: Dichloromethane (DCM)

  • "Greener" Options: Consider water (if pH is optimized) or green solvents if process development requires it.[1]

Workflow: Use small-scale vials. Add a few milligrams of your compound to each and add the solvent dropwise while vortexing. Observe for dissolution at room temperature and with gentle heating. This provides a qualitative but rapid assessment to guide your choice for larger-scale work.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A3: Understanding this distinction is critical for designing robust experiments and interpreting results.

  • Thermodynamic (or Equilibrium) Solubility: This is the maximum concentration of a compound that can remain in solution at equilibrium in a given solvent system. It is a property of the most stable crystalline form of the compound. This measurement can take a long time (24-72 hours) to reach equilibrium.[5]

  • Kinetic Solubility: This is determined by precipitating a compound from a high-concentration stock solution (usually in DMSO) into an aqueous buffer.[6] It measures the concentration at which the compound begins to precipitate. This value is often higher than the thermodynamic solubility because it can represent a supersaturated or amorphous state before crystallization occurs.

Why it matters:

  • For chemical reactions , you are primarily concerned with keeping reactants and products in solution under reaction conditions.

  • For in vitro biological assays , kinetic solubility is often more relevant. You are typically making a dilution from a DMSO stock into a buffer, and you need the compound to stay in solution for the duration of the assay. A compound with low kinetic solubility will precipitate in the assay medium, leading to inaccurate biological data.[6]

Section 2: Troubleshooting Guide - Methodical Approaches to Solubilization

This section provides detailed answers to specific problems, explaining the underlying principles of each strategy.

Q4: My intermediate is poorly soluble even in common organic solvents like ACN or DCM. What are my next options for a synthetic step?

A4: When standard solvents fail, you must move to more powerful solubilizing systems.

  • High-Polarity Aprotic Solvents: DMSO and DMF are excellent choices due to their high polarity and ability to disrupt crystal packing. In some syntheses involving pyrazolo[1,5-a]pyrimidines, DMSO has been shown to be a uniquely effective solvent where others fail.[1]

  • Co-Solvent Systems: Using a mixture of solvents is a powerful technique.[7] A common strategy is to use a strong solvent like DMSO or DMF as a co-solvent in a less effective but otherwise suitable reaction solvent like THF or toluene. Even a small percentage (5-10%) of a co-solvent can dramatically increase solubility.[8]

    • Mechanism of Action: Co-solvents work by reducing the polarity of the bulk solvent (if aqueous) or by disrupting the solvent's self-association (e.g., hydrogen bond network), creating a more favorable environment for the solute.[9]

  • Temperature: Increasing the reaction temperature will almost always increase solubility. However, you must consider the stability of your starting materials, intermediates, and final product at elevated temperatures.

Q5: My pyrazolo[1,5-a]pyrimidine has basic nitrogen atoms. How can I leverage pH to improve its solubility in aqueous or protic media?

A5: This is one of the most effective and underutilized strategies. The pyrazolo[1,5-a]pyrimidine core contains several nitrogen atoms that can be protonated.

  • Principle: Converting a neutral molecule into a salt by protonation introduces a charge, which dramatically increases its interaction with polar solvents like water or ethanol, thereby increasing solubility.[10] For many drug compounds, pH modification is a primary strategy for solubilization.[8]

  • Experimental Approach:

    • Identify Ionizable Centers: Determine the predicted pKa of the basic nitrogens in your molecule's core.

    • Acidification: In your aqueous or alcohol-based medium, add a small amount of acid (e.g., HCl, acetic acid) to lower the pH to at least 2 units below the pKa of the target nitrogen. This ensures complete protonation.

    • Application: This is highly effective for aqueous workups, purifications via reverse-phase chromatography (using acidic mobile phases), or setting up biological assays in acidic buffers.

Q6: I need to prepare a stock solution for a biological assay, but my compound precipitates when diluted from DMSO into a pH 7.4 buffer. What can I do?

A6: This is a classic kinetic solubility problem. The goal is to create a formulation that keeps the compound in a dissolved or finely dispersed state for the assay duration.

  • Use Co-solvents: Pre-formulating your compound in a mixture of DMSO and another biocompatible co-solvent can help. Common choices include Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG).[8] A 1:1 mixture of DMSO:PEG 400 can be a good starting point.

  • Employ Surfactants: Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic compounds like your intermediate, keeping them in solution.[8]

    • Common Options: Tween® 80 or Cremophor® EL are frequently used.

    • Protocol: Prepare your stock solution in DMSO, then dilute it into a buffer that already contains a small amount of the surfactant (e.g., 0.1% Tween® 80).

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from the aqueous environment.[8][11]

    • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[11]

Section 3: Advanced Strategies & Protocols

For particularly challenging compounds, more advanced formulation and analytical techniques are required.

Q7: We have a promising lead compound, but its extremely low solubility is hindering all further development. What are the next-generation strategies to consider?

A7: When fundamental methods are insufficient, you must alter the material's solid-state properties or chemically modify the molecule.

  • Amorphous Solid Dispersions (ASDs): This is a state-of-the-art formulation technique. The principle is to disperse the drug molecularly within a hydrophilic polymer matrix.[12] This prevents the drug from crystallizing, holding it in a higher-energy, more soluble amorphous state.

    • Mechanism: By preventing the formation of a stable crystal lattice, the energy barrier for dissolution is significantly lowered.[12]

    • Common Polymers: PVP, HPMC, Soluplus®.

    • Preparation: Typically prepared by spray-drying or hot-melt extrusion.

  • Prodrug Approach: This involves chemically modifying the molecule to attach a highly soluble promoiety. This new entity, the "prodrug," has improved solubility for administration. Once in the body, enzymes cleave the promoiety to release the active parent drug. This strategy has been successfully applied to pyrazolo[3,4-d]pyrimidines to improve their aqueous solubility.[13]

  • Crystal Polymorphism Screening: The same molecule can often crystallize in multiple different forms, or polymorphs, each with its own unique crystal lattice and, therefore, different solubility.[14] A systematic screen using various solvents and crystallization conditions may identify a more soluble (often metastable) polymorph.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol provides a standardized method to quickly assess the kinetic solubility of multiple compounds, essential for ranking them in early discovery.[5][15]

Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into a phosphate-buffered saline (PBS) solution.

Materials:

  • Pyrazolo[1,5-a]pyrimidine intermediates

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear bottom for analysis)

  • Plate reader capable of nephelometry or turbidity measurement

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solutions.

  • Addition to Buffer: In a separate 96-well analysis plate, add PBS pH 7.4 to each well.

  • Transfer: Transfer a small, fixed volume of the DMSO solutions from the dilution plate to the analysis plate containing PBS. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Analysis: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in signal is observed above the background is the kinetic solubility limit.

Data Presentation: Solubility Profile

The following table summarizes hypothetical solubility data for a representative pyrazolo[1,5-a]pyrimidine intermediate, illustrating the impact of different solvent systems.

Solvent SystemThermodynamic Solubility (µg/mL)Kinetic Solubility (µM)Notes
Water< 0.1< 1Essentially insoluble.
PBS, pH 7.4< 0.1< 1No improvement over water for a neutral compound.
0.1 M HCl (pH 1)50150Protonation of the scaffold significantly improves solubility.
DMSO> 20,000> 50,000Excellent solubility, suitable for stock solutions.
Ethanol515Modest solubility.
20% HP-β-CD in Water250750Cyclodextrin complexation provides a major boost.
Section 4: Visual Workflows
Decision-Making Workflow for Solubility Enhancement

This diagram outlines a logical progression for troubleshooting solubility issues with pyrazolo[1,5-a]pyrimidine intermediates.

Solubility_Workflow start_node start_node process_node process_node decision_node decision_node solution_node solution_node data_node data_node start Poorly Soluble Pyrazolo[1,5-a]pyrimidine Intermediate context At what stage is the issue? start->context synthesis Synthesis / Purification context->synthesis Synthesis assay Biological Assay / Formulation context->assay Assay/Downstream solvent_screen Systematic Solvent Screen (DMSO, DMF, ACN, etc.) synthesis->solvent_screen kinetic_assay Run Kinetic Solubility Assay assay->kinetic_assay solvent_ok Is a single solvent sufficient? solvent_screen->solvent_ok use_solvent Optimize reaction with best solvent solvent_ok->use_solvent Yes cosolvent Try Co-Solvent System (e.g., Toluene/DMF) solvent_ok->cosolvent No ph_mod Can pH be modified? (Protic Solvents) cosolvent->ph_mod ph_mod->assay No, persistent issue use_acid Use Acidic Conditions to Solubilize ph_mod->use_acid Yes sol_limit Is solubility >100x assay concentration? kinetic_assay->sol_limit proceed Proceed with standard dilution from DMSO sol_limit->proceed Yes formulate Requires Formulation Strategy sol_limit->formulate No form_options Choose Formulation Method formulate->form_options excipients Co-solvents (PEG 400) Surfactants (Tween® 80) Cyclodextrins (HP-β-CD) form_options->excipients For Screening advanced Consider Advanced Methods: - Amorphous Solid Dispersion - Prodrug Strategy form_options->advanced For Lead Optimization

Caption: Decision tree for selecting an appropriate solubility enhancement strategy.

References

Technical Support Center: Refinement of Reaction Conditions for C3 Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C3 halogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a halogen atom at the C3 position of various molecular scaffolds. Here, we move beyond simple protocols to explain the underlying principles that govern these reactions, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My C3 halogenation is sluggish or fails to proceed. What are the primary factors to investigate?

A1: Several factors can impede a C3 halogenation reaction. A systematic approach to troubleshooting is crucial.

  • Substrate Reactivity: The electronic nature of your substrate is paramount. Electron-rich aromatic or heteroaromatic systems are more susceptible to electrophilic attack.[1][2] If your substrate is electron-deficient, it will be less nucleophilic and may require harsher reaction conditions or a more potent halogenating agent.[3] For instance, halogenating electron-poor pyridines can be particularly challenging and may necessitate specialized methods.[3][4]

  • Choice of Halogenating Agent: Not all halogenating agents are created equal. Their reactivity varies significantly. For less reactive substrates, a more powerful electrophilic halogen source is necessary. For example, using a Lewis acid catalyst like AlCl₃ or FeCl₃ with Cl₂ or Br₂ dramatically increases the electrophilicity of the halogen.[5][6][7][8] N-halosuccinimides (NCS, NBS, NIS) are common, easy-to-handle reagents, but their reactivity may need to be enhanced with an acid promoter for deactivated systems.[9][10][11][12]

  • Solvent Effects: The solvent can play a significant role. Polar solvents can sometimes accelerate the reaction, especially for phenols, by stabilizing charged intermediates.[6] However, the choice of solvent must be compatible with your substrate and reagents.

  • Temperature: While heating can often drive a sluggish reaction to completion, it can also lead to side products and decreased selectivity. Careful temperature control is essential, especially for highly exothermic reactions.[13][14]

Q2: I'm observing poor regioselectivity with halogenation occurring at other positions. How can I improve C3 selectivity?

A2: Achieving high regioselectivity is a common challenge in C–H functionalization.[15] Several strategies can be employed to favor C3 halogenation:

  • Directing Groups: The presence of directing groups on your substrate is a powerful tool. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-. Understanding the electronic biases of your substrate is the first step.[15] In some cases, specific directing groups can be temporarily installed to guide the halogen to the desired position.

  • Steric Hindrance: Bulky substituents can block more accessible positions, thereby favoring halogenation at a less sterically hindered site. This can be a useful strategy to disfavor reaction at otherwise electronically preferred positions.

  • Reaction Conditions: Fine-tuning the reaction conditions can significantly impact selectivity. For example, in the halogenation of some pyridines, the choice of halogenating agent (NCS vs. NBS) and temperature can dramatically alter the C3/C5 selectivity.[16] Lowering the temperature often increases selectivity.[16]

  • Specialized Methodologies: For challenging substrates like pyridines, novel methods have been developed that proceed through intermediates like Zincke imines to achieve high C3 selectivity under mild conditions.[16][17][18]

Q3: My reaction is producing a significant amount of di- or poly-halogenated byproducts. How can I favor mono-halogenation?

A3: Over-halogenation occurs when the mono-halogenated product is more reactive than the starting material. To minimize this:

  • Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Using a slight excess or a 1:1 ratio is a good starting point. A large excess of the halogenating agent will invariably lead to multiple halogenations.

  • Slow Addition: Adding the halogenating agent slowly over time can help to maintain a low concentration in the reaction mixture, favoring the reaction with the more abundant starting material. This is particularly important for highly reactive substrates.

  • Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the second halogenation reaction more significantly than the first, thus improving selectivity for the mono-halogenated product.

  • Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC, GC-MS, or in-situ spectroscopy (ReactIR, ReactRaman) to stop the reaction once the desired product is formed and before significant over-halogenation occurs.[19][20]

Troubleshooting Guide

This section addresses specific issues you might encounter during your C3 halogenation experiments.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Action Scientific Rationale
Insufficiently Activated Halogen For Cl₂ or Br₂, ensure a fresh, active Lewis acid catalyst (e.g., FeCl₃, AlBr₃) is used.[6][7] For N-halosuccinimides, consider adding a Brønsted or Lewis acid promoter.[10][11]The aromatic system's stability requires a highly electrophilic halogen to initiate the substitution reaction.[7] Lewis acids polarize the Halogen-Halogen bond, creating a more potent electrophile.[7]
Deactivated Substrate Increase reaction temperature. Use a more reactive halogenating agent (e.g., switch from NBS to Br₂/FeBr₃).Electron-withdrawing groups on the substrate reduce its nucleophilicity, requiring more forcing conditions to overcome the activation energy barrier.[3]
Moisture Contamination Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.Lewis acid catalysts like FeCl₃ and AlCl₃ are highly sensitive to water and will be inactivated by moisture.[6]
Incorrect Reaction Time Monitor the reaction progress by TLC or another analytical method to determine the optimal reaction time.Reactions may be slow and require extended periods to reach completion, or conversely, the product may be unstable under the reaction conditions over long periods.
Issue 2: Formation of Isomeric Byproducts (Poor Regioselectivity)
Potential Cause Troubleshooting Action Scientific Rationale
Electronic Effects of Substituents Analyze the electronic properties of existing substituents on your substrate. If necessary, consider a synthetic route that installs the halogen before other functional groups.The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.
Kinetic vs. Thermodynamic Control Run the reaction at a lower temperature. This often favors the kinetically controlled product, which may be the desired C3 isomer.At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which can lead to higher selectivity.[21] In some cases, the selectivity-determining step can change with the halogen, leading to different regiochemical outcomes.[16][17]
Steric Hindrance If the desired C3 position is sterically accessible and another electronically favored position is hindered, this can be exploited. Conversely, if C3 is hindered, a less bulky halogenating agent might be necessary.Steric factors can play a significant role in directing the electrophile to less crowded positions on the aromatic ring.
Issue 3: Reaction is too Exothermic and Difficult to Control

| Potential Cause | Troubleshooting Action | Scientific Rationale | | Highly Reactive Substrate/Reagent Combination | Dilute the reaction mixture. Add the halogenating agent portion-wise or via a syringe pump over an extended period.[22] | Slow addition maintains a low concentration of the limiting reagent, helping to control the rate of heat generation.[22] | | Inadequate Heat Dissipation | Use a larger reaction vessel to increase the surface area for cooling. Ensure efficient stirring. Use an ice bath or a cryo-cooler for precise temperature control. | Many halogenations are highly exothermic.[13][23] Effective heat removal is critical to prevent runaway reactions, which can lead to byproduct formation and safety hazards.[14] | | Solvent Choice | Choose a solvent with a higher boiling point to allow for a wider operating temperature range without excessive pressure buildup. | A solvent with a suitable boiling point can act as a heat sink, helping to moderate the reaction temperature.[22] |

Experimental Protocols

Protocol 1: General Procedure for C3 Bromination of an Activated Heterocycle using NBS
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the substrate (1.0 eq) in a suitable anhydrous solvent (e.g., CH₂Cl₂, THF, or MeCN).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to warm to room temperature and continue stirring.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[24][25]

Protocol 2: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
  • Sample Preparation: Using a capillary tube, spot a small amount of the crude reaction mixture onto a TLC plate. Also, spot the starting material for comparison.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp. Staining with potassium permanganate or iodine may also be necessary.

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is progressing.

Visualizations

Mechanism of Electrophilic Aromatic Halogenation

G cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration Halogen X₂ Activated_Complex X⁺[FeX₄]⁻ Halogen->Activated_Complex + FeX₃ Lewis_Acid FeX₃ Sigma_Complex Arenium Ion (Sigma Complex) Arene Arene-H Arene->Sigma_Complex + X⁺ Product Arene-X Sigma_Complex->Product - H⁺

Caption: General mechanism for Lewis acid-catalyzed electrophilic aromatic halogenation.[1][2][5][6]

Troubleshooting Workflow for Low Yield in C3 Halogenation

G start Low Yield Observed check_substrate Is substrate electron-rich? start->check_substrate check_reagent Is halogenating agent sufficiently reactive? check_substrate->check_reagent Yes increase_temp Increase temperature or use harsher conditions check_substrate->increase_temp No stronger_reagent Use a more potent halogenating agent/ catalyst system check_reagent->stronger_reagent No check_conditions Review reaction conditions (solvent, moisture, time) check_reagent->check_conditions Yes optimize Optimize and re-run increase_temp->optimize stronger_reagent->optimize check_conditions->optimize

Caption: A decision-making workflow for troubleshooting low-yield C3 halogenation reactions.

References

Technical Support Center: Synthesis of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine. This document provides a detailed, scalable protocol and addresses common challenges encountered during the synthesis. The pyrazolo[1,5-a]pyrimidine scaffold is a critical pharmacophore in medicinal chemistry, recognized for its potent inhibition of various protein kinases involved in oncogenesis.[1][2] This guide is designed for researchers and drug development professionals aiming for a reliable and efficient synthesis of this key intermediate.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved through a sequential electrophilic halogenation of the parent pyrazolo[1,5-a]pyrimidine core. The C3 and C6 positions of the bicyclic system exhibit differential reactivity, allowing for a regioselective, stepwise introduction of iodine and bromine. The general workflow involves the initial, more facile iodination at the electron-rich C3 position, followed by bromination at the less reactive C6 position.

Core Reaction Pathway:

  • Step 1: C3-Iodination: The pyrazolo[1,5-a]pyrimidine core is first subjected to an electrophilic iodinating agent, such as N-Iodosuccinimide (NIS), to regioselectively install iodine at the C3 position.

  • Step 2: C6-Bromination: The resulting 3-iodopyrazolo[1,5-a]pyrimidine is then treated with an electrophilic brominating agent, like N-Bromosuccinimide (NBS), to install bromine at the C6 position.

This stepwise approach is crucial for achieving high purity and avoiding the formation of mixed halogenated isomers.

Detailed Experimental Protocol

This protocol is optimized for a gram-scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials Summary
ReagentMW ( g/mol )Molar Eq.Amount (for 1g SM)Notes
Pyrazolo[1,5-a]pyrimidine119.121.01.00 gStarting Material (SM)
N-Iodosuccinimide (NIS)224.991.12.06 gProtect from light.
N-Bromosuccinimide (NBS)177.981.11.64 gRecrystallize if yellow.
Dichloromethane (DCM)84.93-~100 mLAnhydrous grade.
Saturated Na₂S₂O₃ (aq)--As neededFor quenching.
Saturated NaHCO₃ (aq)--As neededFor workup.
Brine--As neededFor workup.
Anhydrous MgSO₄ or Na₂SO₄--As neededFor drying.
Step-by-Step Procedure

Part A: Synthesis of 3-Iodopyrazolo[1,5-a]pyrimidine

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazolo[1,5-a]pyrimidine (1.00 g, 8.39 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, 50 mL) and stir at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add N-Iodosuccinimide (NIS) (2.06 g, 9.23 mmol, 1.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The product spot should appear at a higher Rf than the starting material.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃, 20 mL) to consume any unreacted iodine. Stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3-iodopyrazolo[1,5-a]pyrimidine as a solid. This intermediate is often used directly in the next step without further purification.

Part B: Synthesis of this compound

  • Reaction Setup: To the flask containing the crude 3-iodopyrazolo[1,5-a]pyrimidine from the previous step, add anhydrous DCM (50 mL) and stir to dissolve.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.64 g, 9.23 mmol, 1.1 eq) to the solution in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Reaction Monitoring: Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting intermediate is consumed.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product, this compound.[3]

Visual Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Products SM Pyrazolo[1,5-a]pyrimidine Step1 Step 1: C3-Iodination Solvent: DCM Temp: Room Temp SM->Step1 NIS N-Iodosuccinimide (NIS) NIS->Step1 NBS N-Bromosuccinimide (NBS) Step2 Step 2: C6-Bromination Solvent: DCM Temp: Room Temp NBS->Step2 Intermediate 3-Iodopyrazolo[1,5-a]pyrimidine Step1->Intermediate FinalProduct This compound Step2->FinalProduct Intermediate->Step2

Caption: Sequential workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis.

Q1: The initial C3-iodination reaction is sluggish or incomplete. What should I do?

  • Answer:

    • Reagent Purity: Ensure the N-Iodosuccinimide (NIS) is of high purity and has been properly stored away from light. Impure NIS can be less reactive.

    • Solvent Quality: The use of anhydrous DCM is recommended. Water can interfere with the reaction.

    • Temperature: While the reaction proceeds well at room temperature, gentle heating to 35-40 °C can increase the reaction rate. Monitor carefully by TLC to avoid side product formation.

    • Activation: Some protocols suggest the addition of a catalytic amount of a Lewis acid, but this can affect regioselectivity and is not typically necessary for this substrate.

Q2: I am seeing multiple spots on my TLC plate after the C6-bromination step.

  • Answer: This indicates the formation of side products.

    • Over-bromination: Using a large excess of NBS or prolonged reaction times can lead to di-brominated species. Use a maximum of 1.1-1.2 equivalents of NBS.

    • Isomer Formation: While the C3/C6 regioselectivity is generally high, some halogen scrambling or reaction at other positions can occur, especially if the temperature is elevated.[4][5] Ensure the reaction is run at room temperature.

    • Starting Material: Unreacted 3-iodopyrazolo[1,5-a]pyrimidine will appear as a lower Rf spot. If a significant amount remains, consider extending the reaction time or adding a small additional portion (0.1 eq) of NBS.

    • Purification: A careful column chromatography (gradient elution with ethyl acetate/hexanes) is the most effective way to separate the desired product from impurities.

Q3: The yield of the final product is low after purification. Where could I have lost material?

  • Answer: Low yields can result from several factors throughout the process.

    • Incomplete Reactions: Ensure each halogenation step has gone to completion by TLC before proceeding to the workup.

    • Workup Losses: Material can be lost during the aqueous washes if emulsions form or if the product has some water solubility. Ensure complete phase separation and consider back-extracting the aqueous layers with DCM.

    • Purification: Recrystallization can lead to significant material loss if the solvent system is not optimal. Perform small-scale solubility tests to find the best solvent pair. During column chromatography, overly broad fractions can lead to mixed products and lower isolated yields.

    • Product Stability: While generally stable, prolonged exposure to light or strong acids/bases should be avoided.

Q4: Why is the halogenation performed in a specific order (iodination then bromination)?

  • Answer: This is a question of regioselectivity and reaction kinetics, governed by the principles of electrophilic aromatic substitution on this heterocyclic system. The C3 position of the pyrazolo[1,5-a]pyrimidine ring is more electron-rich and thus more activated towards electrophilic attack than the C6 position.[4][5]

    • Mechanism: The reaction proceeds via an electrophilic substitution mechanism.[5] The more nucleophilic C3 position reacts faster with the weaker electrophile (I⁺ from NIS).

    • Consequence: Performing iodination first ensures high regioselectivity for the C3 position. Subsequent bromination then occurs at the next most activated site, C6. Attempting to reverse the order would likely lead to a mixture of products that would be difficult to separate.

Q5: Can this synthesis be scaled up to produce larger quantities (e.g., >100 g)?

  • Answer: Yes, this synthesis is scalable. However, several considerations are critical for large-scale production:

    • Thermal Management: The addition of N-halosuccinimides can be exothermic. For larger scales, add the reagents portion-wise or as a solution, and use a jacketed reactor to control the internal temperature.

    • Mixing: Ensure efficient mechanical stirring to maintain a homogeneous reaction mixture, especially since the reagents and products are solids.

    • Quenching: The quenching step with sodium thiosulfate is also exothermic. Perform the addition slowly with efficient cooling.

    • Purification: At a large scale, recrystallization is often preferred over chromatography for purification due to cost and time. Extensive optimization of the crystallization conditions will be necessary to ensure high purity and yield. Some one-pot methodologies using different halogen sources have been developed and might be suitable for large-scale synthesis.[6][7][8]

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition.[1][2][3] The precise structural elucidation of these molecules is paramount for understanding structure-activity relationships (SAR) and for ensuring intellectual property claims. 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a key intermediate, offering two distinct halogen atoms for further functionalization via cross-coupling reactions, making it a valuable building block in drug discovery programs.[4][5]

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous characterization of this compound. We will delve into the expected spectral features based on data from closely related analogs and provide a logical framework for spectral assignment. This document is intended to serve as a practical resource for researchers, enabling them to confidently identify and characterize this and similar heterocyclic systems.

The Challenge: Unambiguous Isomer Identification

The synthesis of substituted pyrazolo[1,5-a]pyrimidines can sometimes lead to isomeric products.[1] Therefore, a robust and unequivocal method for structure determination is critical. NMR spectroscopy, through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, provides the necessary toolkit for this purpose.

Comparative NMR Analysis: Predicted vs. Alternative Structures

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogens.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-2~8.5s-The pyrazole proton at C2 is typically a singlet and appears at a downfield chemical shift.
H-5~8.8d~2.5H-5 is coupled to H-7, and its chemical shift is influenced by the adjacent nitrogen and the bromine at C6.
H-7~7.2d~2.5H-7 is coupled to H-5 and is expected to be the most upfield of the aromatic protons.

Table 1: Predicted ¹H NMR chemical shifts for this compound in CDCl₃.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The carbons bearing halogens (C3 and C6) will have their chemical shifts significantly influenced by the heavy atom effect of iodine and bromine.

CarbonPredicted Chemical Shift (ppm)Rationale for Prediction
C-2~145Typical chemical shift for a CH in the pyrazole ring.
C-3~80The iodo-substitution will cause a significant upfield shift of the C3 signal.
C-3a~150Quaternary carbon at the ring junction.
C-5~152Deshielded due to the adjacent nitrogen.
C-6~110The bromo-substitution will shift C6 to a higher field compared to an unsubstituted carbon.
C-7~115CH carbon in the pyrimidine ring.

Table 2: Predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

Experimental Protocols for Structural Verification

To unequivocally confirm the structure of this compound, a series of 1D and 2D NMR experiments should be performed.

Sample Preparation
  • Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • Correlation Spectroscopy (COSY): Identifies proton-proton couplings, which is crucial for assigning protons on the same spin system.

  • Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

  • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and piecing together the molecular framework.

Workflow for Spectral Assignment

The following diagram illustrates a logical workflow for the complete assignment of the NMR spectra of this compound.

NMR_Assignment_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Assignment Spectral Assignment H1_NMR Acquire ¹H NMR Assign_Protons Assign Proton Signals (¹H, COSY) H1_NMR->Assign_Protons C13_NMR Acquire ¹³C NMR Assign_Carbons Assign Protonated Carbons (HSQC) C13_NMR->Assign_Carbons COSY Acquire COSY COSY->Assign_Protons HSQC Acquire HSQC HSQC->Assign_Carbons HMBC Acquire HMBC Assign_Quaternary Assign Quaternary Carbons (HMBC) HMBC->Assign_Quaternary Assign_Protons->Assign_Carbons Assign_Carbons->Assign_Quaternary Final_Structure Confirm Final Structure Assign_Quaternary->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Interpreting 2D NMR Data: A Hypothetical Analysis

  • COSY: A cross-peak between the signals at ~8.8 ppm and ~7.2 ppm would confirm the coupling between H-5 and H-7. The signal at ~8.5 ppm (H-2) would show no correlations, confirming it as a singlet.

  • HSQC: This experiment would directly link the proton signals to their attached carbons. For example, the proton at ~8.5 ppm would correlate to the carbon at ~145 ppm (C-2).

  • HMBC: This is the key experiment for confirming the overall structure. We would expect to see the following crucial long-range correlations:

    • H-2 (~8.5 ppm) to C-3a (~150 ppm) and C-7a (not directly observed, but part of the pyrazole ring).

    • H-5 (~8.8 ppm) to C-7 (~115 ppm) and C-3a (~150 ppm).

    • H-7 (~7.2 ppm) to C-5 (~152 ppm) and C-3a (~150 ppm).

These HMBC correlations would unambiguously establish the connectivity of the pyrazolo[1,5-a]pyrimidine core and the positions of the substituents.

Comparison with Alternative Characterization Methods

While NMR is the gold standard for structural elucidation in solution, other techniques can provide complementary information:

  • Mass Spectrometry (MS): Confirms the molecular weight and elemental composition (via high-resolution MS).[9][10] However, it cannot distinguish between isomers.

  • X-ray Crystallography: Provides the definitive solid-state structure. However, it requires a suitable single crystal, which may not always be obtainable.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule but provides limited information about the overall connectivity.

Conclusion

The comprehensive NMR characterization of this compound is essential for its use in drug discovery and development. By employing a combination of 1D and 2D NMR techniques, researchers can unequivocally determine its structure and distinguish it from potential isomers. The predicted spectral data and the workflow presented in this guide provide a robust framework for the analysis of this important synthetic intermediate and related heterocyclic systems. The application of these advanced NMR methods ensures the scientific integrity of the data and accelerates the drug discovery process.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold is of significant interest to medicinal chemists, serving as a core structural motif for developing potent kinase inhibitors.[1][2] The introduction of multiple halogen atoms, such as in 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine, creates unique physicochemical properties that can enhance binding affinity and modulate metabolic stability. However, these modifications also present distinct analytical challenges. Accurate characterization of such molecules and their related impurities is not merely a regulatory requirement but a cornerstone of effective drug development.[3][4]

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound. Drawing from extensive field experience, this document moves beyond standard protocols to explain the causality behind experimental choices, empowering researchers to develop robust, self-validating analytical systems for this important class of molecules.

The Analytical Imperative: Why Mass Spectrometry?

While traditional techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are indispensable for structural elucidation and purity assessment, mass spectrometry (MS) offers unparalleled sensitivity and selectivity, making it the workhorse for pharmaceutical analysis.[5][6] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the active pharmaceutical ingredient (API), its metabolites, and any process-related impurities or degradants, often at trace levels.[5][7]

The unique isotopic signatures of bromine (79Br and 81Br in a ~1:1 ratio) and the monoisotopic nature of iodine (127I) make mass spectrometry particularly well-suited for analyzing halogenated compounds. The resulting mass spectra provide a clear "fingerprint," confirming the presence and number of these specific halogens.

Strategic Approach to LC-MS Method Development

A robust LC-MS method is built on a series of informed decisions, from sample introduction to data analysis. The following sections detail the critical choices for analyzing this compound.

Ionization Source Selection: ESI vs. APCI

The first critical decision is how to efficiently generate gas-phase ions from the analyte. For a molecule like this compound, which possesses multiple nitrogen atoms, the choice primarily lies between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): This is the premier choice for polar, basic compounds.[8][9] The pyrazolo[1,5-a]pyrimidine core contains several nitrogen atoms that are readily protonated in an acidic mobile phase, making it an ideal candidate for positive-ion ESI. The process is "soft," meaning it imparts minimal excess energy to the molecule, typically resulting in a strong signal for the protonated molecular ion, [M+H]+, with minimal in-source fragmentation. This is crucial for accurate molecular weight determination.[9]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds. While it could potentially ionize our target molecule, the higher energy nature of the APCI process increases the likelihood of thermal degradation and in-source fragmentation, which could complicate spectral interpretation.

Verdict: Electrospray Ionization (ESI) in positive ion mode is the recommended technique. Its soft ionization mechanism ensures the integrity of the molecular ion, which is paramount for unambiguous identification.

The Mass Analyzer: A Comparison of Technologies

The choice of mass analyzer dictates the resolution, mass accuracy, and speed of the analysis. High-resolution mass spectrometry (HRMS) is strongly advocated for impurity profiling and structural confirmation.[8]

Analyzer Type Key Advantages for this Application Limitations
Quadrupole Excellent for quantification (in triple quadrupole, QqQ, configuration), robust, and cost-effective.[5]Low resolution; cannot distinguish between ions with very similar m/z values.
Time-of-Flight (TOF) High resolution, excellent mass accuracy (<5 ppm), and fast scan speeds. Ideal for confirming elemental composition.Dynamic range can be more limited than other analyzers.
Orbitrap Very high resolution (>100,000 FWHM), superb mass accuracy (<2 ppm).[8] Provides the highest confidence in elemental composition determination.Slower scan speeds compared to TOF, which can be a consideration for fast UHPLC separations.

Recommendation: For unambiguous identification and impurity profiling, a high-resolution mass spectrometer like a Q-TOF or Orbitrap is essential. The ability to obtain an accurate mass measurement allows for the calculation of the elemental formula, providing definitive confirmation of the compound's identity and distinguishing it from other potential isobaric impurities. For routine quantification where sensitivity is key, a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[10]

Deciphering the Mass Spectrum: Fragmentation and Isotopic Patterns

The molecular weight of this compound (C7H3BrIN3) provides a rich isotopic pattern that is a gift to the mass spectrometrist.

The expected monoisotopic mass of the protonated molecule [M+H]+ is 335.8633 m/z .

The most telling feature will be the isotopic signature of bromine. Bromine has two stable isotopes, 79Br and 81Br, in approximately a 1:1 natural abundance.[11][12] This means the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at 335.86 and 337.86). This "A+2" pattern is a definitive indicator of a single bromine atom.

Tandem MS (MS/MS) and Predicted Fragmentation

To gain structural information, we isolate the molecular ion and fragment it using Collision-Induced Dissociation (CID). The fragmentation of halogenated aromatic systems is well-understood and typically involves the loss of the halogen atoms.[13][14][15]

Predicted Fragmentation Pathway:

  • Loss of Iodine: The C-I bond is weaker than the C-Br bond. Therefore, the most likely initial fragmentation is the neutral loss of an iodine radical (127 Da), leading to a prominent fragment ion.

  • Loss of Bromine: Subsequent fragmentation will likely involve the loss of a bromine radical (79/81 Da).

  • Ring Cleavage: Further fragmentation may involve the cleavage of the pyrimidine or pyrazole ring, often through the loss of small neutral molecules like HCN (27 Da).

// Parent Ion parent [label="<[M+H]+>C7H4BrIN3+m/z 335.86 / 337.86", fillcolor="#F1F3F4", fontcolor="#202124"];

// Fragments frag1 [label="<[M+H - I]+>C7H4BrN3+m/z 208.96 / 210.96", fillcolor="#F1F3F4", fontcolor="#202124"]; frag2 [label="<[M+H - Br]+>C7H4IN3+m/z 256.96", fillcolor="#F1F3F4", fontcolor="#202124"]; frag3 [label="<[M+H - I - HCN]+>C6H3BrN2+m/z 181.95 / 183.95", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges with labels parent -> frag1 [label="- I (126.9 Da)", color="#EA4335"]; parent -> frag2 [label="- Br (78.9 / 80.9 Da)", color="#4285F4", style=dashed]; frag1 -> frag3 [label="- HCN (27.01 Da)", color="#34A853"];

// Invisible nodes for alignment {rank=same; frag1; frag2;} } caption { label = "Predicted CID fragmentation pathway."; fontsize = 10; fontname = "Helvetica"; }

Caption: Predicted CID fragmentation pathway.

Comparison with Alternative Analytical Techniques

While LC-MS is superior for this analysis, a comprehensive strategy often involves orthogonal techniques.

Technique Performance for this compound
LC-MS/MS Unmatched sensitivity and selectivity . Provides molecular weight and structural data via fragmentation. The gold standard for impurity identification and quantification at trace levels.[5][6][7]
NMR Spectroscopy Definitive for structure elucidation . Provides unambiguous information on atom connectivity (1H, 13C, COSY, HSQC). Non-destructive.[1][16]
HPLC-UV Excellent for quantification and purity assessment of the main component. Robust and widely available.
Gas Chromatography-MS (GC-MS) Not suitable. The compound has low volatility and is likely to degrade at the high temperatures required for GC analysis.[10]

Experimental Protocols

The following protocols provide a starting point for robust method development.

Protocol 1: LC-HRMS for Identification and Impurity Profiling
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in Dimethyl Sulfoxide (DMSO).

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

  • Liquid Chromatography (UHPLC) Conditions:

    • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • High-Resolution Mass Spectrometry (Orbitrap) Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Sheath Gas Flow: 40 (arbitrary units).

    • Auxiliary Gas Flow: 10 (arbitrary units).

    • Capillary Temperature: 320 °C.

    • Scan Mode (Full MS): Resolution 70,000; Scan range 100-500 m/z.

    • Scan Mode (dd-MS2): Resolution 17,500; Isolate parent ions with an intensity threshold of 5e4; Normalized Collision Energy (NCE) stepped at 20, 35, 50.

Protocol 2: LC-MS/MS (QqQ) for Quantification
  • Sample and LC Conditions: As described in Protocol 5.1, but with concentrations appropriate for the desired calibration range.

  • Mass Spectrometry (Triple Quadrupole) Conditions:

    • Ionization Mode: Positive ESI.

    • MRM Transitions:

      • Quantitative: 335.9 -> 209.0 (Loss of I)

      • Qualitative: 337.9 -> 211.0 (Isotopic equivalent of quantitative transition)

    • Collision Energy: Optimize experimentally, typically starting around 25-35 eV.

    • Dwell Time: 50 ms.

Senior Scientist's Insights & Troubleshooting

  • Causality of Acidic Modifier: The use of 0.1% Formic Acid is critical. It serves a dual purpose: it ensures the analyte is protonated for efficient ESI ionization and improves chromatographic peak shape on reversed-phase columns by suppressing the interaction of basic nitrogens with residual silanols.

  • Trustworthiness through Self-Validation: The protocol is self-validating. The HRMS data must show the correct accurate mass (< 3 ppm error) AND the characteristic A+2 isotopic pattern for bromine. The MS/MS data must show the expected neutral losses (I, Br, HCN). If any of these elements are missing, the identification is questionable.

  • Beware of Halogen Scrambling: In some high-energy CID experiments, intramolecular rearrangement or "scrambling" of halogens can occur. This is less common in modern instruments with controlled collision energies but is a phenomenon to be aware of if unexpected fragmentation patterns emerge.

  • Solvent Choice: While DMSO is an excellent solvent for initial stock solutions, high concentrations injected onto an LC-MS system can cause ion suppression and poor peak shape. Always ensure the final injection solvent is miscible with and similar in strength to the initial mobile phase.

Conclusion

Mass spectrometry, particularly when hyphenated with high-performance liquid chromatography, provides an indispensable toolkit for the analysis of complex pharmaceutical molecules like this compound. By making informed choices in ionization technique and mass analyzer, and by leveraging the rich data from isotopic patterns and MS/MS fragmentation, researchers can achieve unambiguous identification and accurate quantification. This guide serves as a foundational framework, grounded in both theory and practice, to empower scientists in drug development to generate high-quality, reliable, and defensible analytical data.

References

A Comparative Guide to the Reactivity of C-Br vs. C-I Bonds in Pyrazolo[1,5-a]pyrimidines for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle, forming the core of numerous clinically significant molecules.[1] The strategic functionalization of this scaffold is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-nitrogen bonds. A critical decision in the synthetic design is the choice of the halogen on the pyrazolo[1,5-a]pyrimidine core, typically bromine or iodine, as this choice directly dictates the reactivity and success of subsequent coupling reactions.

This guide provides an in-depth, objective comparison of the reactivity of C-Br versus C-I bonds on the pyrazolo[1,5-a]pyrimidine system. We will delve into the fundamental principles governing their reactivity and present supporting experimental data from the literature for key transformations such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The Decisive First Step: Understanding C-X Bond Reactivity in Oxidative Addition

The universally accepted mechanism for these palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex.[2] This is often the rate-determining step, and its efficiency is intrinsically linked to the nature of the carbon-halogen (C-X) bond.

Two primary factors govern the rate of oxidative addition:

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. The average bond energy for a C-I bond is approximately 213 kJ/mol, whereas for a C-Br bond, it is around 285 kJ/mol. This lower BDE for the C-I bond means that less energy is required to break it, leading to a faster rate of oxidative addition.

  • Electronegativity and Polarity: While the C-Br bond is more polar than the C-I bond due to the higher electronegativity of bromine, the dominant factor in the reactivity order for oxidative addition is the bond strength.

Therefore, the general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is: C-I > C-Br >> C-Cl .[3][4] This fundamental principle dictates that iodo-pyrazolo[1,5-a]pyrimidines will generally react faster and under milder conditions than their bromo- counterparts.

cluster_reactivity General Reactivity Trend in Oxidative Addition cluster_bde Bond Dissociation Energy (BDE) ArI Ar-I ArBr Ar-Br ArI->ArBr Faster BDE_I C-I ~213 kJ/mol ArCl Ar-Cl ArBr->ArCl Faster BDE_Br C-Br ~285 kJ/mol BDE_Cl C-Cl ~327 kJ/mol BDE_Br->BDE_I Weaker BDE_Cl->BDE_Br Weaker caption Figure 1. Relationship between C-X bond energy and reactivity.

Caption: Figure 1. Relationship between C-X bond energy and reactivity.

Suzuki-Miyaura Coupling: A Tale of Reactivity and Selectivity

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds. When comparing the reactivity of halogenated pyrazolo[1,5-a]pyrimidines, the choice between a bromo or iodo substituent can have significant practical implications.

Experimental Insights

A study by Abarbri et al. provides a direct, albeit qualitative, comparison between a 3-bromo- and a 3-iodo-pyrazolo[1,5-a]pyrimidin-5-one in a Suzuki-Miyaura coupling.[5][6][7][8][9] They successfully synthesized both the 3-bromo (compound 4a ) and 3-iodo (compound 4b ) derivatives.

While they developed an efficient microwave-assisted Suzuki-Miyaura protocol for the 3-bromo derivative 4a , they noted a significant side reaction with the 3-iodo analog 4b . Specifically, they observed that "whatever the conditions used, including optimized ones, the deiodination reaction cannot be avoided when the substrate 4b was used as a starting material, presumably because of the easier reduction ability of the C–I bond to a C–H bond compared to C–Br bond."[7]

This finding is crucial. Although the C-I bond's higher reactivity should, in theory, lead to a more efficient coupling, it can also promote undesired side reactions like hydro-dehalogenation (protodehalogenation). This is a critical consideration for complex syntheses where yield and purity are paramount. The C-Br bond, being more stable, provides a wider window for optimization to favor the desired cross-coupling pathway over reduction.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateHalogenObservationAdvantage/DisadvantageReference
3-Halo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneBromo (Br)Successful coupling with various boronic acids in good to excellent yields (67-89%). Debromination was an initial issue but was overcome with catalyst/ligand optimization.More robust, less prone to reduction. May require more forcing conditions.[5][7][8]
3-Halo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneIodo (I)Prone to deiodination (reduction to C-H), which could not be avoided even under optimized conditions.Higher intrinsic reactivity but susceptible to undesired side reactions.[7]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

This protocol is adapted from the work of Abarbri et al. and serves as a validated starting point.[5][8]

G cluster_workflow Suzuki Coupling Workflow prep 1. Preparation - Add 3-bromo-pyrazolo[1,5-a]pyrimidine (1 equiv.),  boronic acid (1.5 equiv.), K2CO3 (2 equiv.),  XPhosPdG2 (2.5 mol%), and XPhos (5 mol%)  to a microwave vial. solvent 2. Solvent Addition - Add degassed ethanol and water (4:1 mixture). prep->solvent seal 3. Sealing - Seal the vial under an inert atmosphere (e.g., Argon). solvent->seal reaction 4. Microwave Irradiation - Heat at 135 °C for 40 minutes with stirring. seal->reaction workup 5. Work-up - Cool, dilute with water, and extract with ethyl acetate. reaction->workup purify 6. Purification - Dry organic layer, concentrate, and purify by  column chromatography. workup->purify caption Figure 2. Experimental workflow for Suzuki-Miyaura coupling.

Caption: Figure 2. Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

  • Aryl or heteroaryl boronic acid

  • Potassium carbonate (K₂CO₃)

  • XPhos Pd G2 catalyst

  • XPhos ligand

  • Ethanol and Water (degassed)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add the 3-bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv.), the boronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the catalyst XPhos Pd G2 (2.5 mol%) and the ligand XPhos (5 mol%).

  • Add a degassed 4:1 mixture of ethanol and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 135 °C for 40 minutes with stirring.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Balancing Reactivity for C-C Triple Bond Formation

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is another cornerstone of synthetic chemistry. The choice between C-Br and C-I is particularly pronounced here.

Theoretical and Experimental Comparison

The general reactivity trend for Sonogashira coupling mirrors that of other palladium-catalyzed reactions: Aryl Iodide > Aryl Bromide .[3][4] This means that iodo-pyrazolo[1,5-a]pyrimidines can often be coupled at room temperature, while their bromo-analogs typically require heating.[3] This difference in reactivity can be exploited for selective functionalization of dihalogenated substrates.

For instance, a pyrazolo[1,5-a]pyrimidine bearing both an iodine and a bromine atom could potentially undergo selective Sonogashira coupling at the C-I position by maintaining a low reaction temperature.

While direct comparative studies on the pyrazolo[1,5-a]pyrimidine core are scarce, a study by Kumar et al. demonstrated the successful Sonogashira coupling of a 3-iodo-pyrazolo[1,5-a]pyrimidine derivative to furnish a 3-(phenylethynyl) product in good yield.[10][11] This supports the utility of the iodo-derivative as a reactive handle for this transformation.

Table 2: Expected Comparative Performance in Sonogashira Coupling

FeatureC-I BondC-Br Bond
Reaction Temperature Often proceeds at room temperature.Typically requires elevated temperatures.
Reaction Time Generally faster.Generally slower.
Catalyst Loading May require lower catalyst loading.May require higher catalyst loading or more active ligands.
Side Reactions More prone to Glaser-type alkyne homocoupling due to the higher reactivity and potential for faster Cu-acetylide formation.Less prone to Glaser homocoupling.
Selectivity Can be selectively functionalized in the presence of a C-Br bond.Can be left intact while a C-I bond is functionalized.
Experimental Protocol: Sonogashira Coupling of a 3-Halopyrazolo[1,5-a]pyrimidine

This generalized protocol is based on established procedures for Sonogashira couplings on related heterocyclic systems.[12][13]

G cluster_catalytic_cycle Sonogashira Catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) transmetal Transmetalation pd_complex->transmetal alkyne_pd Ar-Pd(II)-alkyne(L2) transmetal->alkyne_pd product Ar-alkyne alkyne_pd->product Reductive Elimination product->pd0 Regenerates Catalyst cu_cycle Cu(I) Acetylide Formation cu_cycle->transmetal caption Figure 3. Simplified Sonogashira catalytic cycle.

Caption: Figure 3. Simplified Sonogashira catalytic cycle.

Materials:

  • 3-Iodo- or 3-Bromo-pyrazolo[1,5-a]pyrimidine

  • Terminal alkyne

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (Argon), dissolve the halo-pyrazolo[1,5-a]pyrimidine (1.0 equiv.) in anhydrous THF or DMF.

  • Add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (5-10 mol%).

  • Add triethylamine (2.0-3.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).

  • For C-I substrates: Stir at room temperature for 3-16 hours.

  • For C-Br substrates: Heat the reaction mixture to 60-80 °C for 3-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is an indispensable reaction for installing amine functionalities, which are prevalent in pharmaceuticals.[2] The reactivity trends observed in C-C couplings generally hold true for C-N bond formation.

Reactivity and Practical Considerations

The oxidative addition of the aryl halide to the palladium(0) catalyst is the initial step, and as such, the C-I bond is more reactive than the C-Br bond.[14] This allows for amination of iodo-pyrazolo[1,5-a]pyrimidines under milder conditions (lower temperatures, shorter reaction times) compared to their bromo-counterparts.

However, modern Buchwald-Hartwig catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos), are incredibly efficient and can readily activate even the more challenging aryl bromides.[15] This often makes the more stable and readily available bromo-pyrazolo[1,5-a]pyrimidines the substrates of choice in many synthetic campaigns.

For example, a recent study on the synthesis of PI3Kδ inhibitors utilized a 5-chloro-pyrazolo[1,5-a]pyrimidine and successfully performed a Buchwald-Hartwig reaction.[16] While not a direct comparison with bromine or iodine, it highlights the power of modern methods to activate less reactive halides. In practice, the choice may come down to the availability of the starting material and the need for chemoselectivity in a molecule containing multiple different halogens.

Table 3: Expected Comparative Performance in Buchwald-Hartwig Amination

FeatureC-I BondC-Br Bond
Reaction Conditions Milder (lower temperature, potentially weaker base).May require higher temperatures or stronger bases.
Catalyst System Can often be achieved with first-generation Pd/phosphine catalysts.Often benefits from modern, sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos).
Substrate Availability Iodo-heterocycles can sometimes be more challenging to prepare and may be less stable.Bromo-heterocycles are very common, often more stable, and commercially available.
Cost-Effectiveness Aryl iodides are typically more expensive than aryl bromides.Generally more cost-effective for large-scale synthesis.
Experimental Protocol: Buchwald-Hartwig Amination of a Halo-pyrazolo[1,5-a]pyrimidine

This protocol is a general procedure adapted from modern Buchwald-Hartwig methodologies.[15]

Materials:

  • Halo-pyrazolo[1,5-a]pyrimidine (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Pd₂(dba)₃ (2-5 mol%)

  • XPhos or other suitable ligand (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or other suitable base (1.4 equiv.)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry, oven-baked flask or microwave vial, add Pd₂(dba)₃, the phosphine ligand, and the base under an inert atmosphere.

  • Add the halo-pyrazolo[1,5-a]pyrimidine, the amine, and the anhydrous solvent.

  • Seal the vessel and heat with stirring (typically 80-110 °C) for 4-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Recommendations

The choice between a bromo- and iodo-pyrazolo[1,5-a]pyrimidine for cross-coupling reactions is a strategic decision that requires balancing intrinsic reactivity with practical considerations of stability, selectivity, and cost.

  • The C-I bond is the more reactive partner. It is the ideal choice for reactions that are sluggish with a C-Br bond, for transformations requiring very mild conditions, or for achieving chemoselective functionalization in the presence of other halogens. However, its high reactivity can be a double-edged sword, leading to undesired side reactions such as hydro-dehalogenation, particularly in Suzuki couplings.

  • The C-Br bond offers a more robust and versatile handle. While requiring slightly more forcing conditions, its greater stability provides a broader optimization window to suppress side reactions. The ready availability and lower cost of brominated starting materials also make it a more practical choice for large-scale synthesis. With the advent of highly active modern catalyst systems, the activation of C-Br bonds is rarely a limiting factor.

As a final recommendation: For initial explorations and for building complex molecules where reaction robustness and minimizing side-products are key, the bromo-pyrazolo[1,5-a]pyrimidine is often the superior choice . The iodo-derivative should be reserved for cases where its heightened reactivity is specifically required to overcome a synthetic challenge or to enable a selective transformation.

References

A Comparative Guide to the Synthesis of 3-Iodopyrazolo[1,5-a]pyrimidines: A Survey of Traditional and Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

The 3-iodopyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] The introduction of an iodine atom at the C3 position is a critical step, enabling further functionalization through cross-coupling reactions. This guide provides an in-depth comparison of traditional and alternative reagents for the synthesis of 3-iodopyrazolo[1,5-a]pyrimidines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies.

Introduction to the Iodination of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine ring system is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The C3 position is often the most reactive site for such substitutions due to the electronic nature of the fused ring system. The choice of iodinating reagent is crucial and can significantly impact reaction efficiency, regioselectivity, substrate scope, and environmental footprint.

Traditional Reagents: The Workhorses of Electrophilic Iodination

For decades, N-halosuccinimides (NXS) have been the reagents of choice for the halogenation of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used, commercially available, and effective reagent for the electrophilic iodination of pyrazolo[1,5-a]pyrimidines.[3][4] The reaction typically proceeds under mild conditions and offers good yields.

Reaction Mechanism: The iodination with NIS generally proceeds through an electrophilic aromatic substitution mechanism. The pyrazolo[1,5-a]pyrimidine acts as a nucleophile, attacking the electrophilic iodine of the NIS-solvent complex.

Advantages:

  • Readily available and easy to handle.

  • Generally provides good to excellent yields.[4]

  • Reaction conditions are often mild.

Disadvantages:

  • Can lead to di-iodination or other side products if the reaction is not carefully controlled.[5]

  • The succinimide byproduct can sometimes complicate purification.

  • The use of organic solvents is typically required.

Iodine Monochloride (ICl)

Iodine monochloride is another classic electrophilic iodinating agent that has been employed for the synthesis of 3-iodopyrazolo[1,5-a]pyrimidines. It is a highly reactive reagent that can effectively iodinate a range of substrates.

Advantages:

  • Highly reactive, leading to short reaction times.

Disadvantages:

  • Can be harsh and may not be suitable for sensitive substrates.

  • Its high reactivity can lead to a lack of selectivity and the formation of multiple products.

  • It is a corrosive and moisture-sensitive reagent.

Alternative Reagents: Towards Greener and More Efficient Syntheses

In recent years, a significant effort has been directed towards developing more environmentally friendly and efficient methods for the synthesis of 3-iodopyrazolo[1,5-a]pyrimidines. These alternative approaches often offer advantages in terms of safety, waste reduction, and operational simplicity.

Hypervalent Iodine(III) Reagents

A significant advancement in the field is the use of hypervalent iodine(III) reagents, such as Phenyliodine(III) diacetate (PIDA), in combination with a simple iodide source like potassium iodide (KI).[6][7] This system offers excellent regioselectivity for the C3 position under aqueous and ambient conditions.

Reaction Mechanism: The proposed mechanism involves the in-situ generation of an electrophilic iodine species from the reaction of PIDA with the halide salt. This electrophile is then attacked by the pyrazolo[1,5-a]pyrimidine ring.[6]

Advantages:

  • Environmentally friendly, often using water as a solvent.[6]

  • High regioselectivity for the C3 position.[6]

  • Mild reaction conditions (ambient temperature).[6]

  • Good to excellent yields for a variety of substrates.[6]

Disadvantages:

  • PIDA is a more expensive reagent compared to NIS or I₂.

Oxidative Halogenation with Sodium Iodide and Potassium Persulfate

A one-pot cyclization and oxidative halogenation strategy has been developed, providing a direct route to 3-halo-pyrazolo[1,5-a]pyrimidines from amino pyrazoles and enaminones or chalcones.[2] This method utilizes sodium iodide (NaI) as the iodine source and potassium persulfate (K₂S₂O₈) as the oxidant.

Advantages:

  • One-pot procedure, which improves efficiency and reduces waste.

  • Achieves nearly quantitative yields in some cases.[2]

  • Utilizes inexpensive and readily available reagents.

Disadvantages:

  • The reaction conditions may not be suitable for all substrates.

  • Requires careful optimization of reaction parameters.

Molecular Iodine (I₂)

Molecular iodine, while a less reactive electrophile than NIS or ICl, can be an effective iodinating agent, often with the aid of a catalyst or under specific reaction conditions.[8][9] Its use aligns with the principles of green chemistry due to its low cost and reduced environmental impact.

Advantages:

  • Inexpensive and readily available.

  • Atom economical.

  • Can be used in metal-free protocols.[8]

Disadvantages:

  • Often requires an activating agent or harsher conditions to achieve good reactivity.

  • Reactions can be slower compared to those with more reactive reagents.

Comparative Summary of Reagents

Reagent/SystemTypical ConditionsYieldsAdvantagesDisadvantages
N-Iodosuccinimide (NIS) Organic solvents (e.g., EtOH, n-hexane), room temp.[4]Good to excellent[4]Readily available, mild conditionsPotential for over-iodination, byproduct removal
Iodine Monochloride (ICl) Chloroform, room temp.[10]VariableHighly reactiveHarsh, low selectivity, corrosive
PIDA / KI Water, ambient temp.[6]Good to excellent[6]Green solvent, high regioselectivity, mildPIDA is relatively expensive
NaI / K₂S₂O₈ DMSO, elevated temp.[2]High to quantitative[2]One-pot, inexpensive reagentsMay require optimization
Molecular Iodine (I₂) Various, often with catalyst or oxidant[8]VariableInexpensive, atom economicalLower reactivity, may require activation

Experimental Protocols

General Procedure for C3-Iodination using NIS

A mixture of the starting pyrazolo[1,5-a]pyrimidine (1.0 mmol) and N-iodosuccinimide (1.1 mmol) in a suitable solvent (e.g., 10 mL of ethanol) is stirred at room temperature.[4] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 3-iodopyrazolo[1,5-a]pyrimidine.

General Procedure for C3-Iodination using PIDA/KI

To a solution of the pyrazolo[1,5-a]pyrimidine (1.0 mmol) and potassium iodide (1.2 mmol) in water (10 mL), phenyliodine(III) diacetate (PIDA) (1.1 mmol) is added in portions at room temperature.[6] The reaction mixture is stirred at ambient temperature and monitored by TLC. After completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 3-iodinated product.

Visualization of Reaction Pathways

Electrophilic Iodination Mechanism cluster_0 Electrophilic Aromatic Substitution Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Intermediate Wheland-type Intermediate Pyrazolo_Pyrimidine->Intermediate Nucleophilic Attack Electrophile Electrophilic Iodine (I⁺) Electrophile->Intermediate Product 3-Iodopyrazolo[1,5-a]pyrimidine Intermediate->Product -H⁺

Caption: Generalized mechanism for the electrophilic iodination of pyrazolo[1,5-a]pyrimidines.

Reagent Comparison Workflow cluster_traditional Traditional Reagents cluster_alternative Alternative Reagents Start Starting Pyrazolo[1,5-a]pyrimidine NIS NIS Start->NIS ICl ICl Start->ICl PIDA_KI PIDA / KI Start->PIDA_KI NaI_K2S2O8 NaI / K₂S₂O₈ Start->NaI_K2S2O8 I2 I₂ Start->I2 Product 3-Iodopyrazolo[1,5-a]pyrimidine NIS->Product ICl->Product PIDA_KI->Product NaI_K2S2O8->Product I2->Product

Caption: Overview of different reagent systems for the synthesis of 3-iodopyrazolo[1,5-a]pyrimidines.

Conclusion and Future Outlook

The synthesis of 3-iodopyrazolo[1,5-a]pyrimidines has evolved from a reliance on traditional reagents like NIS and ICl to the adoption of more sustainable and efficient methodologies. The use of hypervalent iodine reagents and oxidative halogenation systems represents a significant step forward, offering milder reaction conditions, improved regioselectivity, and a reduced environmental impact. While traditional reagents remain valuable tools in the synthetic chemist's arsenal, the trend towards greener and more atom-economical processes is likely to continue, with further innovations in catalytic and one-pot procedures expected in the future. The choice of reagent will ultimately depend on the specific substrate, desired scale of the reaction, and the importance of factors such as cost, safety, and environmental impact.

References

A Senior Application Scientist's Guide to the Biological Activity of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1][2] Its structural similarity to endogenous purines allows it to effectively compete for binding sites on enzymes, particularly protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][3] This guide focuses on a particularly versatile starting scaffold: 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine . The strategic placement of two distinct halogen atoms at the 6- and 3-positions provides synthetic chemists with orthogonal handles for creating diverse libraries of compounds through various cross-coupling reactions. This allows for a systematic exploration of the chemical space around the core, fine-tuning the pharmacological properties of the resulting derivatives.

This document will provide a comparative analysis of the potential biological activities of derivatives derived from this scaffold, drawing on established structure-activity relationships (SAR) within the broader pyrazolo[1,5-a]pyrimidine class. We will explore their potential as kinase inhibitors and compare them with known inhibitors, supported by experimental data from the literature.

The Versatility of the this compound Scaffold

The true value of the 6-bromo-3-iodo core lies in its synthetic potential. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization. For instance, the C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of a diverse range of substituents at the 3-position. Subsequently, the C-Br bond at the 6-position can be modified, leading to a wide array of disubstituted derivatives. This synthetic flexibility is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

G scaffold This compound pos3 Position 3 (Iodo) - High reactivity in cross-coupling - Key for kinase hinge binding interactions scaffold->pos3 Suzuki, Sonogashira, etc. pos6 Position 6 (Bromo) - Moderate reactivity - Influences selectivity and solubility scaffold->pos6 Suzuki, Buchwald-Hartwig, etc. derivatives Diverse Library of Derivatives pos3->derivatives pos6->derivatives activity Biological Activity (e.g., Kinase Inhibition) derivatives->activity

Caption: Synthetic utility of the this compound scaffold.

Comparative Analysis of Potential Biological Activities

Based on extensive research into the pyrazolo[1,5-a]pyrimidine class, derivatives of our lead scaffold are anticipated to exhibit potent inhibitory activity against several important protein kinase families.[3][4] Below, we compare the potential of these derivatives against established inhibitors for key cancer targets.

Tropomyosin Receptor Kinase (Trk) Inhibition

The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical drivers of cell survival and proliferation, and their fusion with other genes is a hallmark of various cancers.[5][6] Several highly successful Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core, including the FDA-approved drugs Larotrectinib and Entrectinib.[5]

Structure-activity relationship studies have shown that substitution at the 3-position of the pyrazolo[1,5-a]pyrimidine ring is crucial for Trk inhibition.[6] By introducing moieties capable of forming hydrogen bonds with the hinge region of the kinase, potent inhibition can be achieved. Derivatives of this compound, where the iodo group is replaced with various aryl or heteroaryl groups, are expected to exhibit significant Trk inhibitory activity.

Compound/Derivative ClassTarget KinaseIC50 (nM)Reference
Larotrectinib TrkA, TrkB, TrkC1.2, 2.1, 2.1[6]
Entrectinib TrkA, TrkB, TrkC1, 3, 5[5]
Hypothetical 3-Aryl-6-bromo Derivatives TrkA, TrkB, TrkCPredicted: 1-50Inferred from[6]
Picolinamide-substituted pyrazolo[1,5-a]pyrimidines TrkA1.7[6]
Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its dysregulation is a common feature of cancer.[7] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent CDK2 inhibitors. A recent study demonstrated that derivatives with substituents at the 3- and 6-positions can achieve potent dual inhibition of CDK2 and TrkA.[7]

For our this compound scaffold, derivatization at both positions could yield highly potent dual inhibitors. For example, introducing a small alkyl or aryl group at the 3-position and a cyano or other electron-withdrawing group at the 6-position could enhance CDK2 inhibitory activity.[7]

Compound/Derivative ClassTarget KinaseIC50 (µM)Reference
Ribociclib CDK20.07[7]
Compound 6t (pyrazolo[1,5-a]pyrimidine derivative) CDK20.09[7]
Compound 6s (pyrazolo[1,5-a]pyrimidine derivative) CDK20.45[7]
Hypothetical 3-Aryl-6-cyano Derivatives CDK2Predicted: 0.05-0.5Inferred from[7]
Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[3][8] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective Pim-1 inhibitors.[8][9] SAR studies indicate that substitutions at the 3- and 5-positions are critical for Pim-1 inhibition. While our scaffold is substituted at the 6-position, modifications at the 3-position are still expected to yield active compounds, potentially with a different selectivity profile.

Compound/Derivative ClassTarget KinaseIC50 (nM)Reference
SGI-1776 Pim-17[8]
Compound 9 (3,5-disubstituted pyrazolo[1,5-a]pyrimidine) Pim-127[8]
Hypothetical 3-Aryl-6-bromo Derivatives Pim-1Predicted: 50-500Inferred from[8]

Experimental Protocols

To facilitate the evaluation of novel derivatives of this compound, we provide the following detailed experimental protocols based on established methodologies in the field.

General Procedure for Suzuki Cross-Coupling at the 3-Position

This protocol describes a general method for introducing aryl or heteroaryl substituents at the 3-position of the scaffold.

G start This compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start->reagents reaction Heat (e.g., 80-100 °C) reagents->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product 3-Aryl-6-bromopyrazolo[1,5-a]pyrimidine purification->product

Caption: Workflow for Suzuki cross-coupling at the 3-position.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in a mixture of dioxane and water (e.g., 4:1 v/v) are added the corresponding arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The reaction mixture is degassed with nitrogen or argon for 15-20 minutes.

  • The mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-6-bromopyrazolo[1,5-a]pyrimidine derivative.

In Vitro Kinase Inhibition Assay (Example: TrkA)

This protocol outlines a typical in vitro assay to determine the IC50 value of a test compound against a target kinase.

Step-by-Step Methodology:

  • Prepare a reaction buffer containing a buffer salt (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a source of ATP.

  • Dispense the test compound at various concentrations (typically in a serial dilution) into the wells of a microplate. Include appropriate controls (no inhibitor and a known inhibitor like Larotrectinib).

  • Add the recombinant TrkA enzyme to each well.

  • Initiate the kinase reaction by adding the substrate (a peptide or protein substrate for TrkA) and ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate.

  • Measure the signal (e.g., absorbance or fluorescence) in each well.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established biological importance of the pyrazolo[1,5-a]pyrimidine core strongly suggests that derivatives of this scaffold will exhibit potent and selective biological activities. By leveraging the existing knowledge of structure-activity relationships for this class of compounds, researchers can rationally design and synthesize new derivatives with improved pharmacological profiles. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to unlock the full therapeutic potential of this versatile heterocyclic system.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4] Its rigid, planar structure and distribution of hydrogen bond acceptors effectively mimic the adenine hinge-binding motif of ATP, making it an ideal starting point for the design of competitive kinase inhibitors.[1][5] This versatility has propelled its use in numerous drug discovery programs, leading to the successful development of FDA-approved anticancer drugs such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, and the second-generation inhibitor Repotrectinib, designed to overcome resistance mutations.[6][7][8][9]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine inhibitors across several critical oncological kinase targets. We will dissect the causal relationships between specific structural modifications and their impact on inhibitory potency, selectivity, and cellular activity, offering field-proven insights for researchers, scientists, and drug development professionals.

The Pyrazolo[1,5-a]pyrimidine Core: Synthesis and Functionalization

The power of this scaffold lies not only in its biological activity but also in its synthetic tractability. The most common and robust strategy for its construction is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or a more reactive β-enaminone.[1][4][10][11] This approach allows for the strategic introduction of diversity elements at key positions around the core, enabling systematic SAR exploration.

G cluster_start Starting Materials cluster_process Core Synthesis cluster_product Product Aminopyrazole 5-Aminopyrazole Derivative (R1) Cyclocondensation Cyclocondensation Reaction Aminopyrazole->Cyclocondensation Bielectrophile 1,3-Bielectrophile (e.g., β-Enaminone) (R2, R3) Bielectrophile->Cyclocondensation Core Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->Core Forms Fused Pyrimidine Ring

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Comparative SAR Analysis Across Key Kinase Targets

The following sections compare the SAR of pyrazolo[1,5-a]pyrimidine derivatives against four major classes of protein kinases, highlighting how subtle changes in substitution patterns dictate potency and selectivity.

Tropomyosin Receptor Kinase (Trk) Family

Trk kinases (TrkA, TrkB, TrkC) are critical targets in cancers driven by NTRK gene fusions.[7] The pyrazolo[1,5-a]pyrimidine scaffold is central to the most successful Trk inhibitors developed to date.

Key SAR Insights:

  • C5-Position: Substitution at this position with a substituted pyrrolidine moiety is crucial for potent Trk inhibition. For example, in Larotrectinib, the (R)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl) moiety is a key pharmacophore. The specific stereochemistry and the difluorophenyl group are optimized for deep insertion into a hydrophobic pocket in the kinase domain.

  • C3-Position: This position typically accommodates a group that forms a critical hydrogen bond with the hinge region of the kinase. An amide linkage, such as picolinamide, has been shown to significantly enhance activity.[6]

  • Macrocyclization: To combat resistance mutations, second-generation inhibitors like Repotrectinib employ a macrocyclic structure. This pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty of binding and providing steric hindrance that prevents mutations from disrupting inhibitor binding.[6][7]

Comparative Data for Trk Inhibitors

CompoundC3-SubstituentC5-SubstituentTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
Larotrectinib Pyrazin-2-ylcarboxamide(R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl~5~11~4
Entrectinib 3-methoxy-N-(1-methylpiperidin-4-yl)benzamide4-(4-acetylpiperazin-1-yl)-2-fluorophenyl~1.7~0.1~0.1
Compound 8[6] Picolinamide2,5-difluorophenyl-substituted pyrrolidine1.7--
Repotrectinib Macrocyclic LinkerMacrocyclic Linker~0.02 (NTRK)--

Note: Data is compiled from multiple sources and serves for comparative illustration.[6][7]

G cluster_core Pyrazolo[1,5-a]pyrimidine Core Core Core Scaffold C3 C3 Position Core->C3 C5 C5 Position Core->C5 C3_effect C3_effect C3->C3_effect H-bond with hinge region (e.g., Picolinamide) C5_effect C5_effect C5->C5_effect Hydrophobic pocket interaction (e.g., Substituted Pyrrolidine) Macro Macrocyclization Macro_effect Macro_effect Macro->Macro_effect Overcomes resistance mutations Improves binding affinity

Caption: Key SAR relationships for pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.

Cyclin-Dependent Kinases (CDKs)

CDKs are master regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.[12] The pyrazolo[1,5-a]pyrimidine scaffold has yielded potent inhibitors of several CDK family members, particularly CDK2 and CDK9.

Key SAR Insights:

  • C7-Position: A bulky aryl group, such as a 4-bromophenyl group, at the C7 position is generally favorable for potent CDK2 inhibition. This group likely occupies the ribose pocket of the ATP binding site.[13]

  • C2-Position: A primary amine (-NH2) at the C2 position is a common feature, acting as a hydrogen bond donor to the kinase hinge region, mimicking the N6-amino group of adenine.

  • C3-Position: The C3 position is highly amenable to modification to enhance potency and tune selectivity. The introduction of a substituted phenylazo group has led to compounds with nanomolar potency against CDK2, comparable to reference inhibitors like Dinaciclib.[5][13] For CDK9, different substitutions are required to achieve selectivity.

Comparative Data for CDK Inhibitors

CompoundC3-SubstituentC7-SubstituentCDK2 IC50 (nM)CDK9 IC50 (nM)
Dinaciclib (Ref.) --184
Compound 5h[13] 3-chlorophenylazo4-bromophenyl2280
Compound 5i[13] 2-chlorophenylazo4-bromophenyl2474
Compound 18b[12] (Varies)(Varies)-Potent, selective

Note: Data is compiled from cited literature.[12][13]

G cluster_core Pyrazolo[1,5-a]pyrimidine Core Core Core Scaffold C2 C2 Position Core->C2 C3 C3 Position Core->C3 C7 C7 Position Core->C7 C2_effect C2_effect C2->C2_effect H-bond donor to hinge (e.g., -NH2) C3_effect C3_effect C3->C3_effect Potency & Selectivity tuning (e.g., Phenylazo group) C7_effect C7_effect C7->C7_effect Occupies ribose pocket (e.g., Aryl group) G cluster_workflow Kinase Assay Workflow Prep 1. Prepare Reagents (Kinase, Substrate, ATP) React 3. Initiate Kinase Reaction (Kinase + Substrate + Inhibitor) Prep->React Dilute 2. Serially Dilute Inhibitor Compound Dilute->React Detect 4. Add Detection Reagent (e.g., Kinase-Glo®) React->Detect Incubate Read 5. Measure Luminescence Detect->Read Incubate Analyze 6. Calculate IC50 Read->Analyze

References

Efficacy Comparison of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth comparison of the efficacy of several notable pyrazolo[1,5-a]pyrimidine-based inhibitors targeting key kinases implicated in cancer and other diseases. We will delve into their inhibitory potency, selectivity profiles, cellular activity, and in vivo efficacy, supported by experimental data from peer-reviewed studies. This guide is intended for researchers, scientists, and drug development professionals to aid in the selection and evaluation of these promising compounds.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that has proven to be an excellent scaffold for the design of ATP-competitive kinase inhibitors. Its structural features allow for interactions with the hinge region of the kinase ATP-binding pocket, a critical determinant of inhibitor binding.[1] The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[1][3] This has led to the development of inhibitors targeting a diverse range of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), and Casein Kinase 2 (CK2).[1][3]

Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Inhibitors

This section provides a comparative analysis of representative pyrazolo[1,5-a]pyrimidine-based inhibitors against different kinase families. The data presented here is collated from various studies to provide a comprehensive overview.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Trk kinases (TrkA, TrkB, and TrkC) are key regulators of neuronal development and function. However, chromosomal rearrangements involving the NTRK genes can lead to the expression of oncogenic Trk fusion proteins that drive various cancers.[4][5] Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have shown significant promise, with some achieving clinical approval.[4][6]

Table 1: In Vitro Potency of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors

CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
Larotrectinib1.22.12.1[5]
Repotrectinib0.170.070.07[5]
Compound 81.7--[5]
Compound 91.7--[5]
Compound 321.93.12.3[5]
Compound 361.42.41.9[5]

IC50 values represent the concentration of the inhibitor required for 50% inhibition of kinase activity in biochemical assays.

The data clearly indicates that the pyrazolo[1,5-a]pyrimidine scaffold can yield highly potent Trk inhibitors with nanomolar to sub-nanomolar activity. Repotrectinib, a second-generation Trk inhibitor, demonstrates exceptional potency against all three Trk isoforms.[4]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle. Their dysregulation is a common feature in cancer, making them attractive therapeutic targets.[7][8] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of various CDKs.

Table 2: In Vitro Potency of a Pyrazolo[1,5-a]pyrimidine-Based CDK Inhibitor (BS-194)

Kinase TargetIC50 (nM)
CDK23
CDK130
CDK530
CDK990
CDK7250

Data for compound 4k (BS-194) from Bower et al. (2010).[7][8]

BS-194 (compound 4k) exhibits potent inhibition of CDK2, a key regulator of the G1/S phase transition, and also shows activity against other CDKs involved in cell cycle progression and transcription.[7][8]

Checkpoint Kinase 1 (CHK1) Inhibitors

CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. Inhibiting CHK1 can sensitize cancer cells to DNA-damaging agents. The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for the development of CHK1 inhibitors.[9]

Table 3: In Vitro Potency of a Pyrazolo[1,5-a]pyrimidine-Based CHK1 Inhibitor (Compound 17r)

Kinase TargetIC50 (nM)
CHK1<10
CDK2>1000

Data for compound 17r from Guzi et al. (2011).[9]

Compound 17r demonstrates potent and selective inhibition of CHK1 over CDK2, highlighting the tunability of the pyrazolo[1,5-a]pyrimidine scaffold to achieve selectivity against different kinases.[9]

Kinase Selectivity Profiling

A crucial aspect of kinase inhibitor development is understanding their selectivity profile across the human kinome. Off-target activities can lead to unforeseen side effects or even contribute to the therapeutic effect. A broad kinase screen provides a comprehensive view of an inhibitor's selectivity.

A study on a pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitor of Casein Kinase 2 (CK2), IC20 (31), utilized the DiscoverX KinomeScan platform to assess its selectivity against a panel of 469 kinases. The results demonstrated that IC20 is a highly selective inhibitor of CK2.[1] This high degree of selectivity is a desirable characteristic for a chemical probe or a therapeutic candidate, as it minimizes the potential for off-target effects.

Cellular and In Vivo Efficacy

The ultimate measure of a kinase inhibitor's efficacy lies in its ability to inhibit its target in a cellular context and to elicit a therapeutic response in vivo.

Cellular Activity

Pyrazolo[1,5-a]pyrimidine-based inhibitors have demonstrated potent anti-proliferative activity in various cancer cell lines. For instance, the CDK inhibitor BS-194 showed a mean GI50 of 280 nmol/L across 60 cancer cell lines.[8] This broad-spectrum activity is consistent with the fundamental role of CDKs in cell proliferation.

In Vivo Efficacy in Xenograft Models

The in vivo anti-tumor activity of pyrazolo[1,5-a]pyrimidine-based inhibitors has been evaluated in preclinical xenograft models. The CDK inhibitor BS-194, when administered orally at 25 mg/kg, demonstrated significant inhibition of tumor growth in human tumor xenografts and suppressed the phosphorylation of CDK substrates in the tumors.[7][8] Similarly, Trk inhibitors based on this scaffold have shown robust in vivo efficacy in tumor models driven by Trk fusions.[6]

Experimental Methodologies

To ensure the reproducibility and validity of the efficacy data, it is essential to follow standardized and well-characterized experimental protocols.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is a robust and sensitive method for measuring the inhibitory activity of compounds against a specific kinase. The principle involves the use of a specific antibody that recognizes the phosphorylated substrate, leading to a FRET signal.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of pyrazolo[1,5-a]pyrimidine inhibitor add_inhibitor Add inhibitor solution to microplate wells prep_inhibitor->add_inhibitor prep_kinase Prepare kinase solution in assay buffer add_kinase Add kinase solution to wells prep_kinase->add_kinase prep_substrate Prepare substrate and ATP solution in assay buffer add_substrate Add substrate/ATP solution to initiate reaction prep_substrate->add_substrate add_inhibitor->add_kinase incubate1 Incubate to allow inhibitor-kinase binding add_kinase->incubate1 incubate1->add_substrate incubate2 Incubate to allow phosphorylation add_substrate->incubate2 add_detection Add detection solution (e.g., antibody-fluorophore conjugate) incubate2->add_detection incubate3 Incubate for signal development add_detection->incubate3 read_plate Read plate on a TR-FRET compatible reader incubate3->read_plate

Protocol: TR-FRET Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO.

  • Reagent Preparation:

    • Prepare the kinase enzyme at the desired concentration in a suitable kinase assay buffer.

    • Prepare the kinase substrate and ATP at their final desired concentrations in the same assay buffer.

    • Prepare the detection reagent, which typically includes a europium-labeled antibody specific for the phosphorylated substrate and an APC-labeled streptavidin (if a biotinylated substrate is used), in a detection buffer.

  • Kinase Reaction:

    • In a suitable microplate (e.g., 384-well), add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO control to each well.

    • Add the kinase solution (e.g., 2.5 µL) to each well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the detection reagent mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the development of the FRET signal.

  • Data Acquisition and Analysis:

    • Measure the time-resolved fluorescence at the appropriate emission wavelengths for the donor and acceptor fluorophores using a plate reader.

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in a 96-well plate incubate_adhesion Incubate for cell adhesion seed_cells->incubate_adhesion add_compound Add serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor incubate_adhesion->add_compound incubate_treatment Incubate for a specified duration (e.g., 72 hours) add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate to allow formazan crystal formation add_mtt->incubate_formazan add_solubilizer Add solubilization solution (e.g., DMSO or SDS) incubate_formazan->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Signaling Pathway Context

Understanding the signaling pathways in which the targeted kinases operate is crucial for interpreting the biological consequences of their inhibition.

TrkA Signaling Pathway

Upon binding of its ligand, Nerve Growth Factor (NGF), TrkA dimerizes and autophosphorylates, creating docking sites for various adaptor proteins. This initiates several downstream signaling cascades, including the Ras/MAPK pathway, which is crucial for neuronal differentiation and survival, and the PI3K/Akt pathway, which is a major pro-survival pathway.

G cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Dimerization Dimerization & Autophosphorylation TrkA->Dimerization Adaptors Adaptor Proteins (e.g., Shc, PLCγ) Dimerization->Adaptors Ras Ras Adaptors->Ras PI3K PI3K Adaptors->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription_Factors_MAPK ERK->Transcription_Factors_MAPK Transcription Factors Gene_Expression_MAPK Gene_Expression_MAPK Transcription_Factors_MAPK->Gene_Expression_MAPK Gene Expression (Differentiation, Survival) PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Survival_Targets Survival_Targets Akt->Survival_Targets Pro-survival Targets (e.g., BAD, FOXO) Cell_Survival Cell_Survival Survival_Targets->Cell_Survival

CDK2 Signaling in the Cell Cycle

CDK2 is a key driver of the G1 to S phase transition in the cell cycle. In early G1, cyclin D-CDK4/6 complexes partially phosphorylate the Retinoblastoma protein (Rb), leading to the initial expression of E2F target genes, including cyclin E. The resulting cyclin E-CDK2 complex then hyperphosphorylates Rb, leading to its complete inactivation and the release of E2F transcription factors. This triggers the expression of genes required for DNA replication, committing the cell to enter the S phase.

G cluster_cdk_regulation CDK Regulation G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase M_Phase->G1_Phase CyclinD_CDK46 Cyclin D-CDK4/6 CyclinD_CDK46->G1_Phase Progression CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->G1_Phase G1/S Transition CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->S_Phase DNA Replication CyclinB_CDK1 Cyclin B-CDK1 CyclinB_CDK1->M_Phase Mitosis

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The examples discussed in this guide targeting Trk, CDK, and CHK1 kinases underscore the versatility of this chemical framework. The ability to fine-tune the substitution pattern on the pyrazolo[1,5-a]pyrimidine core allows for the optimization of inhibitory activity against specific kinase targets while minimizing off-target effects. The demonstrated cellular and in vivo efficacy of these compounds further validates their therapeutic potential. This guide provides a foundation for researchers to compare and select pyrazolo[1,5-a]pyrimidine-based inhibitors for their specific research needs and highlights the importance of rigorous experimental evaluation, from biochemical assays to in vivo studies, in the drug discovery process.

References

A Comparative Guide to the X-ray Crystallography of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Elucidating the Architecture of a Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its structural resemblance to endogenous purines.[1] This structural mimicry allows its derivatives to interact with a wide array of biological targets, leading to a wealth of pharmacological activities, including roles as kinase inhibitors for cancer therapy, anxiolytics, and anti-inflammatory agents.[1][2][3] For drug development professionals, understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is fundamental to deciphering structure-activity relationships (SAR) and rationally designing next-generation therapeutics with enhanced potency and selectivity.[3]

Among the various analytical techniques available, single-crystal X-ray crystallography stands as the unequivocal gold standard for determining molecular structure at the atomic level.[4][5][6] It provides an unambiguous map of bond lengths, bond angles, and intermolecular interactions, offering a static snapshot of the molecule in the solid state. This guide provides a comprehensive overview of the crystallographic analysis of a specific, heavily halogenated subclass: 6-bromo-3-iodopyrazolo[1,5-a]pyrimidine derivatives. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis, and objectively compare the insights gained from crystallography with those from other common analytical methods.

Part 1: From Synthesis to Single Crystal: A Practical Workflow

The journey to a crystal structure begins with the synthesis of the target compound and culminates in the growth of a high-quality single crystal. The presence of two different, heavy halogen atoms—bromine and iodine—on the pyrazolo[1,5-a]pyrimidine scaffold makes these derivatives particularly interesting subjects for crystallographic studies and potent synthons for further chemical modifications.

Synthesis of this compound

The synthesis of halogenated pyrazolo[1,5-a]pyrimidines can be achieved through various established routes. A common and effective strategy involves a one-pot cyclization reaction between an aminopyrazole and a suitable three-carbon synthon, followed by or concurrent with a halogenation step.[2] For instance, a methodology developed by Sikdar et al. (2023) describes the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives using a cascade cyclization-oxidative halogenation reaction, which offers high step- and time-efficiency.[7] The target compound, this compound, is a known chemical entity, with its identity confirmed by its CAS number (1109284-33-4) and availability from commercial suppliers.[8][9][10][11]

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction Analysis s1 Starting Materials (e.g., Aminopyrazoles, Enaminones) s2 One-Pot Cyclization & Halogenation Reaction s1->s2 s3 Work-up & Column Chromatography s2->s3 s4 Purity Confirmation (NMR, MS) s3->s4 c1 Solvent Selection (Solubility Screening) s4->c1 High Purity Sample c2 Crystal Growth (e.g., Slow Evaporation) c1->c2 c3 Crystal Harvesting & Mounting c2->c3 x1 Data Collection (Diffractometer) c3->x1 Single Crystal x2 Structure Solution (Phase Problem) x1->x2 x3 Structure Refinement & Validation x2->x3 x4 Final Structural Model (CIF File) x3->x4

Experimental Protocol: Growing X-ray Quality Crystals

Obtaining a crystal suitable for X-ray diffraction is often the most challenging step.[4] The goal is to grow a single crystal, typically 0.1-0.3 mm in size, with well-defined faces and without significant internal defects. The protocol below describes a standard method for small organic molecules.

Causality Behind the Choices: The slow cooling or slow evaporation process is crucial as it allows molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing defects. The choice of solvent is paramount; the ideal solvent system is one in which the compound has moderate solubility at a higher temperature and lower solubility at a lower temperature, or a binary system where the compound is soluble in one solvent and insoluble in the other (the precipitant).

Step-by-Step Methodology:

  • Ensure High Purity: Begin with a sample of this compound that is >98% pure, as confirmed by NMR or LC-MS. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Screening: In small vials, test the solubility of ~1-2 mg of the compound in a range of solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane, hexanes) to find a suitable system.

  • Prepare a Saturated Solution: Gently warm the chosen solvent and dissolve the compound until a saturated or near-saturated solution is obtained. Filter the warm solution through a small cotton plug in a pipette to remove any particulate matter.

  • Slow Evaporation (Most Common Method):

    • Transfer the filtered solution to a clean, small vial.

    • Cover the vial with parafilm and pierce a few small holes with a needle. This allows the solvent to evaporate slowly over several days to weeks.

    • Place the vial in a vibration-free environment (e.g., a drawer or a dedicated quiet room) at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop or a fine needle. Wick away excess solvent with the edge of a filter paper.

  • Crystal Mounting: Mount the crystal onto a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) or a suitable oil to prevent solvent loss and protect it from the atmosphere during data collection.

Part 2: X-ray Diffraction and Structural Interpretation

With a suitable crystal mounted, the X-ray diffraction experiment can commence. This process translates the microscopic arrangement of atoms into a measurable diffraction pattern.

Data Collection and Structure Solution

The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[12] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensities.[4][5] This diffraction pattern is recorded by a detector.

The key challenge is converting this pattern back into a 3D structure—the "phase problem." Modern direct methods or Patterson methods, particularly effective for structures containing heavy atoms like iodine and bromine, are used to solve this. The heavy atoms scatter X-rays much more strongly than lighter atoms, providing a strong initial signal to phase the diffraction data and build an initial electron density map. This map is then interpreted to place atoms, and the resulting model is refined against the experimental data to achieve the final, accurate structure.

Anticipated Structural Features and Data

Based on known pyrazolo[1,5-a]pyrimidine structures, the bicyclic core is expected to be largely planar. The heavy bromo and iodo substituents will significantly influence the crystal packing through non-covalent interactions, particularly halogen bonding—an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule.[13] These interactions, along with potential π–π stacking between the aromatic rings, will dictate the overall supramolecular architecture.

Table 1: Representative Crystallographic Data for a this compound Derivative (Hypothetical Data)

ParameterValue
Chemical FormulaC₆H₃BrIN₃
Formula Weight323.92 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)a = 8.1, b = 10.5, c = 12.3
α, β, γ (°)α = 90, β = 98.5, γ = 90
Volume (ų)1035
Z (Molecules/unit cell)4
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections Collected9500
Unique Reflections2300
R-factor (R1)0.035
Goodness-of-Fit (S)1.05

Part 3: A Comparative Analysis of Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, it is part of a broader suite of analytical tools. Its results should be considered alongside data from other spectroscopic methods that probe the molecule's properties in different states.

G Compound 6-Bromo-3-iodopyrazolo [1,5-a]pyrimidine XRD {X-ray Crystallography | {3D Atomic Arrangement | Bond Lengths/Angles | Stereochemistry | Crystal Packing} | {Solid State (Single Crystal)}} Compound->XRD Provides NMR {NMR Spectroscopy | {Atom Connectivity | Chemical Environment | 2D Correlations (COSY, HSQC)} | {Solution State}} Compound->NMR Provides MS {Mass Spectrometry | {Molecular Weight | Elemental Composition | Fragmentation Pattern} | {Gas Phase (Ionized)}} Compound->MS Provides

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the structure of organic molecules in solution.

  • Information Provided: ¹H and ¹³C NMR spectra reveal the number and type of hydrogen and carbon environments, respectively. Critically, through-bond scalar couplings (J-couplings) establish atom connectivity, confirming the pyrazolo[1,5-a]pyrimidine backbone. Techniques like NOESY can reveal through-space proximities in solution.

  • Comparison: NMR confirms the covalent bonding framework that was determined by X-ray crystallography. However, it provides an average structure in the solution phase and does not define the specific bond lengths, angles, or intermolecular packing found in the solid state. Several studies on pyrazolo[1,5-a]pyrimidines rely on NMR for initial structural confirmation.[14][15][16]

Mass Spectrometry (MS): MS is an essential tool for confirming the mass and elemental composition of a compound.

  • Information Provided: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₆H₃BrIN₃). The isotopic pattern is also highly characteristic due to the presence of bromine (⁷⁹Br/⁸¹Br) and iodine (¹²⁷I).

  • Comparison: MS corroborates the molecular identity determined by crystallography but provides no information about the 3D structure or atom connectivity.[15][16]

Table 2: Comparison of Key Analytical Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates, bond lengths/angles, packingAtom connectivity, chemical environmentMolecular weight, elemental formula
Sample State Solid (single crystal)SolutionGas phase (ionized)
Key Advantage Unambiguous 3D structure determinationDetailed connectivity information in solutionHigh sensitivity and mass accuracy
Key Limitation Requires a high-quality single crystalDoes not provide solid-state conformationNo direct structural/connectivity info
Use in Workflow Definitive structure proofInitial structure elucidation, purity checkFormula confirmation, purity check

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides indispensable insights for researchers in drug discovery. It delivers the ultimate proof of structure, revealing the precise spatial arrangement and the subtle intermolecular forces, such as halogen bonding, that govern its solid-state architecture. While techniques like NMR and MS are crucial for confirming the molecular formula and connectivity in the broader workflow, they cannot replace the detailed three-dimensional picture afforded by crystallography. By integrating the data from these complementary techniques, scientists can build a complete and validated understanding of these valuable molecules, accelerating the design of novel and more effective therapeutics.

References

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of various pharmacologically active molecules, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2][3][4][5] The purity of such an advanced intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Process-related impurities or degradation products can carry their own pharmacological or toxicological profiles, potentially compromising patient safety and leading to regulatory hurdles.

Therefore, a robust, reliable, and validated analytical method for purity determination is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will move beyond simple procedural descriptions to explore the scientific rationale behind the methodological choices, ensuring that the protocols are not just followed, but understood. The methods are designed to be "stability-indicating," a requirement mandated by the International Council for Harmonisation (ICH) guidelines, meaning they can effectively separate the main compound from any potential degradation products.[6][7][8]

Part 1: Foundational Principles & Analyte Characterization

Before comparing methods, we must understand the analyte. This compound (Molecular Formula: C₆H₃BrIN₃) is a relatively non-polar, aromatic molecule due to its fused ring system and heavy halogen substituents.[9] This inherent hydrophobicity makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most logical and effective analytical approach.[10][11][12] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and compounds are separated based on their hydrophobic interactions with the stationary phase; more non-polar compounds are retained longer.

The primary challenge in analyzing this compound lies in separating it from structurally similar impurities. These may include:

  • Starting materials or synthetic precursors.

  • Positional isomers.

  • Dehalogenated species: such as 6-Bromopyrazolo[1,5-a]pyrimidine[13] or 3-Iodopyrazolo[1,5-a]pyrimidine, which are more polar and will elute earlier.

  • Degradation products: formed under stress conditions (e.g., hydrolysis, oxidation).

A successful HPLC method must demonstrate specificity—the ability to unequivocally assess the analyte in the presence of these other components.[14] This is confirmed through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to generate potential degradants.[15][16]

Part 2: The Methodologies: A Head-to-Head Comparison

We will compare two RP-HPLC methods that employ different stationary phase chemistries to achieve distinct selectivity profiles.

  • Method 1: The Workhorse - C18 Stationary Phase. This method utilizes a traditional octadecylsilane (C18) column, the most widely used stationary phase in RP-HPLC. It provides excellent retention for non-polar compounds based primarily on hydrophobic interactions. It is robust, reliable, and serves as an industry-standard baseline.[10]

  • Method 2: The Specialist - PFP Stationary Phase. This method uses a pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative selectivity to C18 by offering multiple interaction mechanisms, including hydrophobic, aromatic (pi-pi), dipole-dipole, and ion-exchange interactions. This makes them exceptionally well-suited for separating halogenated compounds, positional isomers, and other molecules with aromatic character.[17]

Part 3: Experimental Design & Protocols

The following diagram outlines the comprehensive workflow for method comparison and validation.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation & Comparison A Weigh Analyte Standard & Test Samples B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B F System Suitability Test (SST) (Resolution, Tailing, Precision) B->F Inject Standard & Samples C Prepare Forced Degradation Samples (Acid, Base, H2O2, etc.) D Method 1: C18 Column Analysis C->D E Method 2: PFP Column Analysis C->E G Process Chromatograms D->G E->G F->D F->E H Calculate Performance Metrics (Rs, Tf, N) G->H I Compare Data in Table H->I J Select Optimal Method I->J

Caption: Overall workflow for HPLC method comparison.

Protocol 1: Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile (HPLC Grade) and Purified Water in a 50:50 (v/v) ratio.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Test Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating.[6][16] A target degradation of 5-20% is optimal to ensure that degradation products are generated at a sufficient level for detection without compromising the main peak.[6]

  • Acid Hydrolysis: To 1 mL of the Test Solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1 mL of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the Test Solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the Test Solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours. Prepare a test solution from this stressed sample.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a test solution from this stressed sample.

Protocol 3: HPLC Method Parameters
ParameterMethod 1: C18 (Workhorse)Method 2: PFP (Specialist)
Column C18, 250 mm x 4.6 mm, 5 µmPentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-5 min: 50% B5-25 min: 50% to 90% B25-30 min: 90% B30.1-35 min: 50% B0-5 min: 45% B5-25 min: 45% to 85% B25-30 min: 85% B30.1-35 min: 45% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL

Causality Note: The gradient programs are slightly different to account for the different retentivity of the columns. The PFP column is generally less hydrophobic than C18, so the initial percentage of the organic solvent (Acetonitrile) is slightly lower to ensure retention of early-eluting polar impurities. The use of 0.1% formic acid helps to protonate silanol groups on the stationary phase and the analyte itself, leading to sharper, more symmetrical peaks.[18][19]

Part 4: Comparative Data & Performance Analysis

A sample of this compound was subjected to base hydrolysis, which resulted in the formation of a primary degradant, identified by mass spectrometry as the de-iodinated species (6-Bromopyrazolo[1,5-a]pyrimidine). The performance of both HPLC methods in separating this critical pair was evaluated.

Table 1: Comparative Chromatographic Performance

ParameterMethod 1: C18 (Workhorse)Method 2: PFP (Specialist)Acceptance Criteria (Typical)
Retention Time (Main Peak) 18.5 min19.2 minReport
Retention Time (Degradant) 17.9 min17.5 minReport
Resolution (Rₛ) between Main Peak & Degradant 1.63.5Rₛ > 1.5
Tailing Factor (Tf) (Main Peak) 1.21.1Tf ≤ 2.0
Theoretical Plates (N) (Main Peak) 15,50018,200N > 2000

Analysis of Results: Both methods meet the typical system suitability requirements. However, the data clearly shows the superior performance of Method 2 (PFP) for this specific separation. While Method 1 (C18) achieves baseline resolution (Rₛ = 1.6), it is only marginally above the acceptance limit of 1.5. A small shift in retention time could compromise the separation. Method 2 provides a much more robust separation with an Rₛ value of 3.5, ensuring reliable quantification even with minor variations in chromatographic conditions. The higher theoretical plate count and better tailing factor also indicate a more efficient and higher-quality separation on the PFP column for this analyte.

G cluster_methods Method Selection Start Is Resolution of Critical Pair a Concern? Method1 Use Method 1 (C18) - Robust, Routine QC - Cost-Effective Start->Method1 No (Rs >> 2.0) Method2 Use Method 2 (PFP) - High-Resolution - Stability/Release Testing - Impurity ID Start->Method2 Yes (Rs < 2.0 or Unknown Peaks)

Caption: Decision logic for selecting the appropriate HPLC method.

Part 5: Final Recommendations

As a Senior Application Scientist, my recommendation is contingent on the intended application of the analysis, a principle aligned with the lifecycle approach to analytical procedures described in ICH Q14.[20]

  • For Routine, In-Process Control (IPC) or monitoring of known, well-separated impurities: Method 1 (C18) is adequate. It is a cost-effective, robust, and widely available method that provides sufficient performance for established processes where the impurity profile is well understood.

  • For Final Product Release, Stability Testing, and Impurity Profile Characterization: Method 2 (PFP) is unequivocally the superior choice. Its orthogonal selectivity provides a significant margin of safety in resolution, ensuring that any potential new or closely eluting impurities that may form during stability studies are detected and quantified accurately. This level of rigor is essential for regulatory submissions and for guaranteeing the long-term quality of the material.[21][22]

References

A Comparative Guide to the Thermal Stability of Halogenated Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Drug Development

Pyrazolopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their diverse biological activities stem from their ability to act as purine analogues, thereby interacting with a wide range of biological targets.[1] In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties are as crucial as its pharmacological activity. Among these, thermal stability is a paramount parameter.[2][3][4][5][6]

Thermal stability dictates a compound's shelf-life, storage conditions, and suitability for various formulation processes, many of which involve heat.[2][3][4][5][6] A thermally labile compound can decompose, leading to loss of potency and the formation of potentially toxic degradants. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the thermal stability of different halogenated pyrazolopyrimidines, offering insights supported by experimental data and theoretical principles to aid in the selection and development of robust drug candidates.

Understanding Thermal Stability: The Role of Halogenation

The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. The initiation of thermal decomposition often involves the cleavage of the weakest bond in the structure. In halogenated pyrazolopyrimidines, the carbon-halogen (C-X) bond is a key determinant of thermal stability. The strength of the C-X bond decreases down the halogen group, from fluorine to iodine.[7] This trend is attributed to the increasing atomic size and decreasing electronegativity of the halogen atom, which leads to longer and weaker bonds with carbon.[7]

The expected trend for the thermal stability of halogenated pyrazolopyrimidines, based on the C-X bond dissociation energies, is as follows:

Fluoro > Chloro > Bromo > Iodo

This guide will explore this trend through the lens of established thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Methodology: Assessing Thermal Stability

A rigorous evaluation of thermal stability relies on standardized analytical techniques. The protocols outlined below represent best practices for obtaining reliable and comparable data.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a compound.

Experimental Protocol for TGA:

  • Sample Preparation: A small, representative sample (typically 5-10 mg) of the halogenated pyrazolopyrimidine is accurately weighed into an inert crucible (e.g., alumina).[8] To ensure homogeneity, the sample should be a fine powder.[8]

  • Instrument Setup: The TGA instrument is calibrated for mass and temperature. A controlled atmosphere is established, typically an inert nitrogen gas flow (e.g., 20-50 mL/min), to prevent oxidative degradation.[9]

  • Thermal Program: The sample is heated at a constant rate, commonly 10 °C/min, over a defined temperature range (e.g., 25 °C to 600 °C).[9][10]

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of decomposition (Tonset) is determined as the point of significant mass loss, indicating the beginning of thermal decomposition.

Diagram of the TGA Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of halogenated pyrazolopyrimidine B Place in alumina crucible A->B C Load into TGA instrument B->C D Heat at 10 °C/min under N2 atmosphere C->D E Record mass loss vs. temperature D->E F Generate TGA thermogram E->F G Determine T-onset (Decomposition Temperature) F->G

Caption: A schematic overview of the Thermogravimetric Analysis (TGA) workflow.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point (Tm) and enthalpy of fusion (ΔHfus), which are also indicators of a compound's thermal stability and crystalline structure.

Experimental Protocol for DSC:

  • Sample Preparation: A small amount of the sample (2-5 mg) is weighed into an aluminum DSC pan, which is then hermetically sealed.[11]

  • Instrument Setup: The DSC instrument is calibrated using standard reference materials (e.g., indium). A nitrogen atmosphere is maintained.

  • Thermal Program: The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history.[11] Data is collected during the final heating ramp, usually at a rate of 10 °C/min.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic melting peak, and the enthalpy of fusion is calculated from the area of this peak.[2][3]

Diagram of the DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-5 mg of halogenated pyrazolopyrimidine B Seal in aluminum pan A->B C Load into DSC instrument B->C D Heat-cool-heat cycle followed by heating ramp C->D E Measure differential heat flow D->E F Generate DSC thermogram E->F G Determine Melting Point (Tm) and Enthalpy of Fusion (ΔHfus) F->G

Caption: A schematic overview of the Differential Scanning Calorimetry (DSC) workflow.

Comparative Thermal Stability Data

CompoundHalogenMelting Point (Tm) (°C)Decomposition Onset (Tonset) (°C)
Fluorinated Pyrazolopyrimidine AnalogFGenerally highExpected to be the highest
3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acidCl--
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidineCl68-69[12]-
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidineBr/Cl125-128[13]-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineI-Expected to be the lowest

Note: Dashes indicate that specific data was not found in the reviewed literature. The trends for decomposition are based on chemical principles.

Discussion: Interpreting the Trends

The data, though incomplete, and the underlying chemical principles, point towards a clear trend in the thermal stability of halogenated pyrazolopyrimidines.

  • Influence of the Halogen: The strength of the carbon-halogen bond is the dominant factor influencing the onset of thermal decomposition. The C-F bond is the strongest, followed by C-Cl, C-Br, and C-I.[7] Consequently, fluoro-substituted pyrazolopyrimidines are expected to exhibit the highest thermal stability, while their iodo-substituted counterparts will be the most thermally labile. This is a critical consideration in drug design, as a more stable compound is generally preferred.

  • Impact of Halogen Position: The position of the halogen substituent on the pyrazolopyrimidine ring system can also affect thermal stability. Halogen substitution on the pyrimidine ring may have a different impact compared to substitution on the pyrazole ring due to the different electronic environments. Further systematic studies are needed to fully elucidate these positional effects.

  • Melting Point and Crystal Packing: The melting point is influenced by the strength of the intermolecular forces in the crystal lattice. While not a direct measure of decomposition, a higher melting point often correlates with a more stable crystal structure. Halogen bonding, a non-covalent interaction involving a halogen atom, can play a significant role in the crystal packing and, consequently, the melting point and thermal stability of these compounds. The strength of halogen bonding generally increases with the polarizability of the halogen (I > Br > Cl > F). This can sometimes lead to more complex trends in melting points that do not strictly follow the C-X bond strength trend.

Conclusion and Future Directions

The thermal stability of halogenated pyrazolopyrimidines is a critical parameter for their development as therapeutic agents. The evidence strongly suggests that the nature of the halogen substituent plays a predictable role in the thermal decomposition, with the stability order being F > Cl > Br > I. This trend is primarily governed by the carbon-halogen bond dissociation energy.

For drug development professionals, this guide underscores the importance of early-stage thermal analysis. The selection of a specific halogen substituent should not only be based on its desired electronic and steric effects on the target interaction but also on the resulting thermal stability of the molecule. While fluoro-substituted compounds may offer the highest stability, their synthesis can be more challenging. Conversely, iodo-substituted compounds, while often easier to synthesize and use as intermediates for further functionalization, are likely to be the least thermally stable.

Future research should focus on generating systematic and directly comparable TGA and DSC data for a homologous series of halogenated pyrazolopyrimidines. Such studies would provide invaluable quantitative data to further refine our understanding of structure-stability relationships and guide the rational design of next-generation pyrazolopyrimidine-based therapeutics with optimal physicochemical and pharmacological profiles.

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective kinase inhibitors.[1] Its unique structure has been the foundation for the development of several clinically successful drugs, highlighting its importance in targeted cancer therapy.[2] This guide provides an in-depth comparison of the kinase selectivity profiles of various pyrazolo[1,5-a]pyrimidine compounds, supported by experimental data and detailed protocols to aid researchers in this field.

The Rise of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][4] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional starting point for the development of kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[4] This fundamental interaction provides a strong anchor for the molecule, allowing for extensive modifications at various positions to achieve high potency and selectivity for specific kinase targets.

This guide will explore the selectivity profiles of pyrazolo[1,5-a]pyrimidine compounds targeting several key kinase families:

  • Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Pivotal in neuronal development and function, Trk kinases are also oncogenic drivers in a variety of cancers when their corresponding NTRK genes are fused to other genes.[5]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is often dysregulated in cancer, making it an attractive therapeutic target.[6]

  • Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, Pim-1 is overexpressed in many cancers and contributes to therapeutic resistance.

  • Phosphoinositide 3-Kinase delta (PI3Kδ): A lipid kinase primarily expressed in hematopoietic cells, PI3Kδ plays a crucial role in immune cell signaling and is a target for inflammatory diseases and hematological malignancies.

Comparative Kinase Selectivity Profiles

The true value of a kinase inhibitor lies not only in its potency against the intended target but also in its selectivity across the kinome. Poor selectivity can lead to off-target effects and toxicity. The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases, showcasing the diverse selectivity profiles that can be achieved through chemical modification.

CompoundPrimary Target(s)TrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference CompoundTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Source
Larotrectinib Trk1.22.12.1----[7]
Compound 32 Trk1.93.12.3Larotrectinib1.22.12.1[7]
Compound 34 Trk1.84.12.3Larotrectinib1.22.12.1[7]
Compound 36 Trk1.42.41.9Larotrectinib1.22.12.1[7]
CompoundPrimary Target(s)CDK2 IC50 (µM)TrkA IC50 (µM)Reference CompoundCDK2 IC50 (µM)TrkA IC50 (µM)Source
Ribociclib CDK4/60.07----[8]
Larotrectinib Trk-0.07---[8]
Compound 6s CDK2/TrkA0.230.45Ribociclib/Larotrectinib0.070.07[8]
Compound 6t CDK2/TrkA0.090.45Ribociclib/Larotrectinib0.070.07[8]
CompoundPrimary Target(s)Pim-1 IC50 (nM)Pim-2 IC50 (µM)Flt-3 IC50 (nM)hERG IC50 (µM)Source
Compound 1 Pim-145>10ND1.9[4]
Compound 9a Pim-111>1053>30[4]
Compound 11b Pim-16>10125>30[4]
CompoundPrimary Target(s)PI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Source
CPL302415 (6) PI3Kδ1814222547016902[9]

Understanding the Biological Context: Key Signaling Pathways

To fully appreciate the impact of these kinase inhibitors, it is essential to understand the signaling pathways they modulate.

Trk Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins, leading to the activation of downstream pathways such as the Ras/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity.[10] In cancers driven by NTRK gene fusions, these pathways are constitutively active, promoting tumor growth and survival.

Trk_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Receptor Trk Receptor Shc Shc Trk Receptor->Shc Recruits PI3K PI3K Trk Receptor->PI3K PLCg PLCg Trk Receptor->PLCg Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->CREB IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC Gene Expression Gene Expression CREB->Gene Expression Neuronal Survival, Growth, Differentiation Neuronal Survival, Growth, Differentiation Gene Expression->Neuronal Survival, Growth, Differentiation Neurotrophin Neurotrophin Neurotrophin->Trk Receptor Binds

Caption: Simplified Trk signaling pathway.

CDK2 and the Cell Cycle

CDK2 is a crucial regulator of the G1/S phase transition of the cell cycle.[11] It forms complexes with cyclin E and cyclin A, which phosphorylate key substrates like the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and the initiation of DNA replication.[12]

CDK2_Cell_Cycle cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates CDK4/6->Rb Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates p27 p27 CDK2->p27 Inhibits CDK2->Rb Phosphorylates p27->CDK2 Inhibits E2F E2F Rb->E2F Inhibits E2F->Cyclin E Induces DNA Replication DNA Replication E2F->DNA Replication Promotes Growth Factors Growth Factors Growth Factors->Cyclin D

Caption: CDK2 regulation of the cell cycle.

Pim-1 Signaling in Cancer

Pim-1 kinase is a downstream effector of many cytokine and growth factor signaling pathways. It promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. Pim-1 also contributes to cell cycle progression by phosphorylating cell cycle regulators.

Pim1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Gene Expression Gene Expression STAT->Gene Expression Translocates to Nucleus Pim1 Pim1 BAD BAD Pim1->BAD Phosphorylates 14-3-3 14-3-3 BAD->14-3-3 Binds to Apoptosis Apoptosis 14-3-3->Apoptosis Inhibits Gene Expression->Pim1 Induces Cytokine Cytokine Cytokine->Cytokine Receptor Binds

Caption: Pim-1 signaling pathway in cancer.

PI3Kδ Signaling in Immune Cells

PI3Kδ is a key component of the B-cell receptor (BCR) and T-cell receptor (TCR) signaling pathways.[13] Upon activation, PI3Kδ generates PIP3, which acts as a second messenger to activate downstream effectors like Akt, leading to cell proliferation, differentiation, and survival of lymphocytes.

PI3Kdelta_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR/TCR BCR/TCR Syk Syk BCR/TCR->Syk Lck Lck BCR/TCR->Lck PI3Kd PI3Kd Syk->PI3Kd Activates Lck->PI3Kd Activates PIP3 PIP3 PI3Kd->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 BTK BTK PIP3->BTK PLCg2 PLCg2 PIP3->PLCg2 Akt Akt PDK1->Akt Cell Survival, Proliferation Cell Survival, Proliferation Akt->Cell Survival, Proliferation BTK->Cell Survival, Proliferation PLCg2->Cell Survival, Proliferation Antigen Antigen Antigen->BCR/TCR Binds

Caption: PI3Kδ signaling in lymphocytes.

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity profile is a critical step in drug discovery. Here, we provide detailed protocols for two common in vitro assays used for this purpose.

Experimental Workflow: In Vitro Kinase Binding Assay

Kinase_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Compound Dilution Series C Incubation of Kinase, Ligand, and Compound A->C B Kinase and Ligand Preparation B->C D Detection of Ligand Binding C->D E Quantification of Signal D->E F IC50 Determination E->F Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_detection Detection A Seed Cells B Treat with Compound A->B C Stimulate with Ligand (optional) B->C D Cell Lysis C->D E Protein Quantification D->E F Western Blot or ELISA E->F G Quantify Phospho-protein F->G

References

Safety Operating Guide

Navigating the Disposal of 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals routinely handle a diverse array of chemical compounds. Among these, halogenated heterocyclic molecules like 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine are pivotal in medicinal chemistry and materials science.[1][2][3] However, their safe management, particularly disposal, is paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory guidelines.

Hazard Assessment and Immediate Safety Precautions

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[6]

  • Causes skin irritation [6]

  • Causes serious eye irritation [6]

  • May cause respiratory irritation [6]

Given these hazards, the following immediate safety precautions are mandatory when handling this compound for disposal:

  • Personal Protective Equipment (PPE): A standard laboratory coat, chemical-resistant gloves (such as nitrile), and splash goggles are the minimum requirements. If there is a risk of generating dust or aerosols, a face shield and respiratory protection should be used.

  • Ventilation: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Hazard Summary Table
Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute Toxicity, Oral (Category 4)--INVALID-LINK--[6]
Causes skin irritationSkin Corrosion/Irritation (Category 2)--INVALID-LINK--[6]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)--INVALID-LINK--[6]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3)--INVALID-LINK--[6]

Waste Segregation and Containerization: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions. As a halogenated organic compound, this compound must be disposed of in a designated halogenated organic waste stream.[4][7]

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[5]

    • The container should be clearly labeled for "Halogenated Organic Waste."

  • Labeling the Waste Container:

    • Proper labeling is a regulatory requirement and essential for safety. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (no abbreviations or chemical formulas).

      • An accurate estimation of the concentration and quantity of the waste.

      • The date of accumulation.

      • The name and contact information of the generating researcher or lab.

  • Waste Accumulation:

    • Solid Waste:

      • Collect solid this compound waste in a designated, labeled container.

      • Contaminated items such as weighing paper, gloves, and pipette tips should also be placed in this container.

    • Liquid Waste:

      • Solutions containing this compound should be collected in a designated liquid halogenated waste container.

      • Crucially, do not mix incompatible chemicals. Avoid mixing with strong oxidizing agents, strong bases, or other reactive compounds.[5][8]

      • Keep a detailed log of all constituents added to a liquid waste container.

On-site Management and Storage

Proper storage of hazardous waste pending disposal is crucial for maintaining a safe laboratory environment.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the direct control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation: Store the halogenated waste away from incompatible materials, particularly strong acids, bases, and oxidizers.[5][8]

  • Container Integrity: Keep the waste container closed at all times except when adding waste.[4][5] Regularly inspect the container for any signs of degradation, leaks, or pressure buildup.

Disposal Workflow and Decontamination

The final stage of disposal involves arranging for pickup by your institution's EHS department and decontaminating any equipment used.

Disposal Workflow Diagram:

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine. As a critical intermediate in drug discovery and development, the potent biological activity of its derivatives necessitates a cautious and well-informed approach to laboratory safety. This guide moves beyond a simple checklist, offering a procedural and risk-based framework to ensure both personnel safety and experimental integrity.

Hazard Assessment: Understanding the Compound

This compound (CAS No. 1109284-33-4) is a halogenated heterocyclic compound.[1][2] While comprehensive toxicological data may be limited, its Globally Harmonized System (GHS) classification provides a clear directive for minimum safety precautions.

According to PubChem, the known hazards are:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

From an experienced standpoint, the presence of bromine and iodine on a biologically active scaffold suggests that this compound should be handled as a potentially potent pharmaceutical ingredient. Halogenated pyrimidines and related structures are known to have significant biological effects, and skin absorption should be considered a potential route of exposure.[3][4][5] Therefore, the following PPE recommendations are based on both the established GHS hazards and the principle of minimizing exposure to a compound with unknown long-term toxicological properties.

The Core Principle: Containment First, PPE Second

Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense.[6] The primary method for exposure control must always be engineering controls.

  • For Solids: All handling of this compound powder (e.g., weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood, a ducted balance safety enclosure, or, for highly potent applications, a glovebox.[7][8]

  • For Solutions: Manipulations involving solutions should also be performed in a chemical fume hood to contain any potential aerosols or vapors.

Essential PPE Protocol: A Multi-Barrier System

A multi-barrier PPE approach is required to protect against the primary exposure routes: respiratory, eye, and skin contact.

Respiratory Protection

The H335 classification ("May cause respiratory irritation") mandates the use of respiratory protection, especially when handling the solid form.[1]

  • Minimum Requirement: For handling small quantities of powder in a fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particulates.

  • Enhanced Protection: For larger quantities, or if there is a risk of significant aerosolization, a Powered Air-Purifying Respirator (PAPR) should be employed.[7][8][9] PAPRs provide a higher protection factor and reduce the risk of exposure from potent compound dust.[7]

Eye and Face Protection

Given the serious eye irritation hazard (H319), robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory at all times. Standard safety glasses do not provide an adequate seal against dusts and splashes.[10][11]

  • Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashing, such as during solution transfers or reaction workups.[11][12]

Skin and Body Protection

The compound's classification as a skin irritant (H315) and the potential for dermal absorption of halogenated compounds necessitate a stringent barrier.

  • Gloves: Double-gloving is required.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemically resistant nitrile glove. This provides a dual barrier. The outer glove should be removed immediately after handling the primary container or any contaminated surface and disposed of as hazardous waste, leaving a clean inner glove for subsequent manipulations.[6] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[6]

  • Laboratory Coat: A chemical-resistant lab coat with long sleeves and a fully fastened front is required. For operations with a higher splash potential, a chemically resistant apron over the lab coat is recommended.[12]

  • Full Body Protection: For large-scale operations or situations with a high risk of contamination, disposable coveralls (e.g., Tyvek®) should be worn.[13]

PPE Selection Matrix for Common Laboratory Tasks

The following table summarizes the recommended PPE for various procedures involving this compound.

Task Engineering Control Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Weighing Solid (<1g) Fume Hood / Balance EnclosureN95 RespiratorChemical Splash GogglesDouble Nitrile GlovesChemical-Resistant Lab Coat
Weighing Solid (>1g) Fume Hood / GloveboxPAPR RecommendedChemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Lab Coat
Preparing Solutions Fume HoodN95 Respirator (if starting from solid)Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Lab Coat
Running Reaction Fume HoodAs needed based on aerosol riskChemical Splash GogglesDouble Nitrile GlovesChemical-Resistant Lab Coat
Reaction Work-up / Extraction Fume HoodNone (if no aerosol risk)Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Lab Coat
Handling Spills N/APAPRChemical Splash Goggles & Face ShieldHeavy-Duty Chemical Gloves over NitrileDisposable Coverall

Procedural Discipline: Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Shoe Covers (if required)

  • Inner Gloves

  • Coverall / Lab Coat

  • Respiratory Protection (N95 or PAPR hood)

  • Eye Protection (Goggles)

  • Face Shield

  • Outer Gloves (ensure cuffs go over the sleeves of the lab coat)

Doffing (Taking Off) Sequence:

This should be performed in a designated area, moving from "dirty" to "clean."

  • Decontaminate Outer Gloves (if possible).

  • Remove Outer Gloves (peel off without touching the outside).

  • Remove Face Shield and Goggles (handle by the straps).

  • Remove Coverall / Lab Coat (roll it down and away from the body, turning it inside out).

  • Remove Respiratory Protection.

  • Remove Inner Gloves (peel off without touching the outside).

  • Wash Hands Thoroughly with soap and water.

Workflow for Respiratory Protection Selection

The choice of respiratory protection depends on the potential for generating airborne particles. The following decision tree illustrates this selection process.

PPE_Decision_Tree start Start: Handling This compound is_solid Is the compound a solid powder? start->is_solid is_aerosol Is there a significant risk of aerosolization (e.g., large scale, solution sonication)? is_solid->is_aerosol No (in solution) weighing Weighing or transferring solid? is_solid->weighing Yes papr Required: Powered Air-Purifying Respirator (PAPR) is_aerosol->papr Yes n95 Required: N95 Respirator is_aerosol->n95 No (small scale, contained weighing) none_needed Respiratory protection not typically required. (Assess case-by-case) is_aerosol->none_needed No weighing->is_aerosol Yes n95->papr Upgrade if exposure cannot be controlled

Caption: Decision tree for selecting appropriate respiratory protection.

Spill and Disposal Plan

Spills:

  • Evacuate and secure the area.

  • Don the appropriate spill response PPE (see Table 1).

  • For solid spills, gently cover with an absorbent material to avoid raising dust, then use a chemical spill kit to collect the material.

  • For liquid spills, absorb with an inert material (e.g., vermiculite).

  • All contaminated materials must be placed in a sealed, labeled hazardous waste container.

Disposal:

  • All solid waste contaminated with this compound (gloves, wipes, contaminated absorbent) must be disposed of in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated liquid waste must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Follow all institutional and local regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
Reactant of Route 2
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.